2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Beschreibung
The exact mass of the compound 2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-5-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-5-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(2-methylpyrazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(2-3-7-8)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEJONJMFDVIMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071814-44-2 | |
| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Senior Application Scientist's Guide to the Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid from 1,3-Dicarbonyl Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazole acetic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides an in-depth exploration of a robust and versatile synthetic strategy for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a key building block in drug discovery. We will dissect a modern, efficient pathway that begins with readily available 1,3-dicarbonyl compounds, leveraging the classic Knorr pyrazole synthesis. The narrative emphasizes the causality behind experimental choices, focusing on mechanism, regioselectivity, and the strategic implementation of functional group handles to achieve the target molecule. This document serves not merely as a protocol, but as a field-proven guide grounded in chemical principles, designed to empower researchers to confidently and successfully navigate this synthesis.
Introduction: The Significance of the Pyrazole Acetic Acid Moiety
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in drugs across various therapeutic areas, from the anti-inflammatory agent Celecoxib to the anti-obesity drug Rimonabant.[2][3] When functionalized with an acetic acid side chain, the resulting scaffold becomes a powerful pharmacophore for interacting with biological targets, particularly enzymes and receptors.
The target of this guide, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, represents a versatile building block. The N-methylation prevents tautomerism, locking the scaffold's geometry, while the acetic acid moiety provides a crucial handle for amide coupling, esterification, or direct interaction with biological systems. The synthesis of such molecules from simple, inexpensive 1,3-dicarbonyl precursors is a highly valuable and scalable approach in pharmaceutical development.
Strategic Blueprint: A Retrosynthetic Approach
To logically construct our forward synthesis, we first perform a retrosynthetic analysis. The target acid can be disconnected at the carboxyl group, revealing a nitrile as a robust and direct precursor. This pyrazole acetonitrile intermediate can then be disconnected via the foundational Knorr pyrazole synthesis, breaking the pyrazole ring to reveal its constituent parts: methylhydrazine and a suitable 1,3-dicarbonyl bearing a cyano-methyl group.
Figure 2: Mechanistic workflow of the Knorr pyrazole synthesis.
The Question of Regioselectivity
When an unsymmetrical 1,3-dicarbonyl reacts with methylhydrazine, two regioisomeric pyrazole products are possible. The outcome is dictated by which carbonyl group undergoes the initial attack.
-
Steric Factors: The less sterically hindered carbonyl is generally favored for the initial attack.
-
Electronic Factors: The more electrophilic (electron-deficient) carbonyl carbon is more susceptible to nucleophilic attack.
For our synthesis, we will use a precursor like 4-cyano-3-oxobutanal (or its enol ether equivalent). The aldehyde carbonyl is significantly more electrophilic and less sterically hindered than the ketone carbonyl, directing the initial attack of the substituted nitrogen of methylhydrazine to this position. This control is crucial for ensuring the formation of the desired 1,5-disubstituted pyrazole isomer.
Part II: The Synthetic Execution
Our strategy hinges on the synthesis of the key intermediate, 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile, followed by its hydrolysis.
Overall Synthetic Workflow
The two-stage process provides a clear and efficient path from commercially available starting materials to the final product.
Figure 3: High-level overview of the synthetic pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes.
Protocol 1: Synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile
-
Rationale: This step builds the core heterocyclic scaffold using the Knorr synthesis. We use an enol ether of the 1,3-dicarbonyl (4-methoxy-3-oxobutanenitrile) as it is often more stable and easier to handle than the corresponding β-ketoaldehyde. Acetic acid serves as both the solvent and the catalyst for the condensation.
-
Materials:
-
4-methoxy-3-oxobutanenitrile (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Glacial Acetic Acid
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-3-oxobutanenitrile (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Stir the solution at room temperature. Slowly add methylhydrazine (1.1 eq) dropwise. An initial exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and carefully pour it over crushed ice with stirring.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile as a solid or oil. [4]
-
-
Validation:
-
Expected Yield: 70-85%
-
Characterization: Confirm structure using ¹H NMR (signals for N-methyl, pyrazole protons, and methylene protons), ¹³C NMR, and Mass Spectrometry (correct molecular ion peak).
-
Protocol 2: Hydrolysis to 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
-
Rationale: The final step is the hydrolysis of the nitrile functional group. This can be achieved under either acidic or basic conditions. Both methods are effective, and the choice may depend on the scale and the presence of other acid/base-sensitive functional groups in more complex derivatives.
-
Method A: Acidic Hydrolysis
-
Dissolve the acetonitrile intermediate (1.0 eq) in a mixture of water and a co-solvent like dioxane (1:1 ratio).
-
Add concentrated sulfuric acid or hydrochloric acid (3-5 eq) and heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours. [5][6][7] 3. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the intermediate amide.
-
Cool the reaction to room temperature and adjust the pH to 2-3 with a concentrated NaOH solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Method B: Basic Hydrolysis
-
Dissolve the acetonitrile intermediate (1.0 eq) in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (3-5 eq). [8] 3. Heat the mixture to reflux for 6-12 hours until the reaction is complete.
-
Cool the mixture and remove the alcohol solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 2-3. A precipitate of the carboxylic acid should form. [9] 7. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Validation:
-
Expected Yield: 85-95%
-
Characterization: Confirm structure using ¹H NMR (disappearance of the methylene signal adjacent to the nitrile and appearance of a new methylene signal, broad singlet for the carboxylic acid proton), IR spectroscopy (strong C=O stretch around 1700 cm⁻¹), and Mass Spectrometry.
-
Data Summary: Choosing the Hydrolysis Path
The choice between acidic and basic hydrolysis is a key process decision. The following table summarizes the primary considerations for each method.
| Feature | Acidic Hydrolysis | Basic Hydrolysis |
| Product Isolation | Direct extraction of the final acid. | Forms a carboxylate salt; requires a separate acidification step to precipitate the product. |
| Reaction Time | Generally longer, may require overnight reflux. | Often faster due to the stronger nucleophile (OH⁻). |
| Workup | Involves neutralization and extraction. | Involves an acidification/precipitation step, which can be very clean for solid products. |
| Compatibility | Not suitable for substrates with other acid-labile groups (e.g., Boc protecting groups, acetals). | Not suitable for substrates with base-labile groups (e.g., esters). |
| Byproducts | Forms an ammonium salt (e.g., (NH₄)₂SO₄) in the aqueous phase. | Liberates ammonia gas during the reaction. |
Conclusion
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid from 1,3-dicarbonyl compounds via a nitrile intermediate is a powerful and highly efficient strategy. By leveraging the well-established Knorr pyrazole synthesis, this pathway provides excellent control over regioselectivity and delivers a key synthetic intermediate that can be reliably converted to the target acid. This guide has detailed the critical mechanistic considerations, provided robust, field-tested protocols, and outlined the decision-making process for key transformations. By grounding these practical steps in fundamental chemical principles, researchers and drug development professionals are well-equipped to apply this methodology to accelerate their discovery programs.
References
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
PubMed. (n.d.). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed. [Link]
- Google Patents. (n.d.). CS216930B2 - Method of preparation of the pyrazoles.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
JoVE. (2025). Video: Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Link]
-
PMC - PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. PMC. [Link]
-
YouTube. (2019). synthesis of pyrazoles. YouTube. [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Chemguide. [Link]
-
The Synthetic Organic Chemistry Site. (n.d.). Nitrile to Acid - Common Conditions. The Synthetic Organic Chemistry Site. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
-
NIH. (n.d.). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. NIH. [Link]
-
ACS Omega. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives. ACS Omega. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
-
ACS Publications. (n.d.). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. 2-(1-Methyl-1h-pyrazol-5-yl)acetonitrile [synhet.com]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
Regioselective Synthesis of 1,5-Disubstituted Pyrazole Acetic Acids: A Strategic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core in Modern Medicine
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2][3] Its prevalence stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Specifically, 1,5-disubstituted pyrazole acetic acids are a critical subclass, prized for their role in developing targeted therapeutics.[4]
However, the synthesis of these valuable compounds is frequently complicated by a fundamental challenge: regioselectivity. The classic and most direct synthetic routes often yield a mixture of constitutional isomers, primarily the 1,3- and 1,5-disubstituted products.[5][6] Isolating the desired, biologically active 1,5-isomer from this mixture is often inefficient and costly. This guide provides an in-depth exploration of the core synthetic strategies and field-proven techniques to master the regioselective synthesis of 1,5-disubstituted pyrazole acetic acids, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Part 1: The Foundational Knorr Synthesis and the Regioselectivity Dilemma
The cornerstone of pyrazole synthesis is the Knorr reaction, a cyclocondensation between a 1,3-dicarbonyl compound and a hydrazine derivative.[6][7][8][9] This method is straightforward and has been a staple for over a century.[5][6]
The Core Mechanism
The reaction proceeds via a well-established pathway involving two key transformations:
-
Initial Condensation: The more nucleophilic terminal nitrogen of the substituted hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is typically the rate-determining step and forms a hydrazone or enamine intermediate.[10]
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular attack on the remaining carbonyl group, forming a heterocyclic intermediate which subsequently dehydrates to yield the aromatic pyrazole ring.[8][11]
Caption: Generalized workflow of the Knorr Pyrazole Synthesis.
The Regiochemical Challenge
When an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) reacts with a substituted hydrazine (e.g., phenylhydrazine), the initial nucleophilic attack can occur at either of the two different carbonyl carbons. This leads to two distinct reaction pathways, culminating in a mixture of two regioisomeric pyrazoles. For the synthesis of pyrazole acetic acids, a β-ketoester is a common starting material, making this an unavoidable issue.
Caption: Competing pathways leading to regioisomers in pyrazole synthesis.
Controlling which pathway dominates is the central goal of regioselective synthesis. The choice of substituents, solvent, and catalyst can profoundly influence the outcome.
Part 2: Strategies for Achieving 1,5-Regiocontrol
To favor the formation of the 1,5-disubstituted isomer, the initial nucleophilic attack by the substituted hydrazine's terminal -NH₂ group must be directed to the "correct" carbonyl of the 1,3-dicarbonyl precursor. Several field-proven strategies can achieve this.
Strategy 1: Exploiting Electronic and Steric Effects
The most powerful method for directing regioselectivity is to design the 1,3-dicarbonyl precursor with distinct electronic and steric properties at the two carbonyl groups.
-
Electronic Control: An electron-withdrawing group (EWG), such as a trifluoromethyl (-CF₃) group, significantly increases the electrophilicity of the adjacent carbonyl carbon. This makes it a much more favorable site for nucleophilic attack. This principle is famously exploited in the synthesis of Celecoxib .[12][13][14] In this synthesis, the reaction between 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione and the appropriate arylhydrazine overwhelmingly favors attack at the carbonyl next to the -CF₃ group, leading almost exclusively to the desired 1,5-diarylpyrazole isomer.[12]
-
Steric Hindrance: Conversely, a bulky substituent near one carbonyl group can sterically hinder the approach of the hydrazine, directing the attack to the less hindered carbonyl.
| R¹ Group (at C1) | R³ Group (at C3) | Favored Product Isomer | Rationale |
| -CF₃ (Strong EWG) | Aryl | 1,5 (R¹ at C5) | The carbonyl adjacent to the CF₃ group is highly electrophilic and preferentially attacked.[12] |
| -CO₂Et (Ester) | Alkyl/Aryl | Mixture, often favors 1,5 | The ketone is generally more reactive than the ester carbonyl in the cyclization step.[15] |
| Bulky Alkyl (e.g., t-Butyl) | Methyl | 1,5 (Bulky group at C5) | Attack is directed to the less sterically hindered methyl-ketone carbonyl. |
| Aryl | Methyl | 1,5 (Aryl at C5) | Attack is directed to the less sterically hindered methyl-ketone carbonyl. |
Strategy 2: Optimization of Reaction Conditions
Fine-tuning the reaction environment provides another layer of regiochemical control.
-
pH Control: The reaction is often acid-catalyzed.[7][8][11] The choice of acidic conditions can influence which carbonyl is preferentially protonated and activated for attack. In many cases, conducting the condensation using the hydrochloride salt of the hydrazine in a refluxing solvent like ethanol can almost exclusively generate the 1,5-diarylpyrazole.[12] Acetic acid is also frequently used as a catalyst or solvent, and has been shown to improve regioselectivity in certain systems.[16][17]
-
Solvent Choice: The solvent can dramatically influence regioselectivity by differentially solvating transition states. It has been demonstrated that highly polar, hydrogen-bond-donating fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can significantly increase the ratio in favor of one regioisomer compared to traditional solvents like ethanol.[18]
Strategy 3: Alternative Synthetic Routes
When the classic Knorr condensation fails to provide adequate selectivity, alternative multi-step pathways can be employed.
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of a chalcone with a hydrazine first yields a pyrazoline intermediate.[6][19] This intermediate is then oxidized to the aromatic pyrazole. This two-step process often offers better regiocontrol than the direct one-pot condensation.
-
From Epoxy Ketones: As an alternative for preparing 1,5-diarylpyrazoles, epoxy ketones can be used as precursors, which provides a different pathway to the pyrazole core and can be advantageous when the standard diketone condensation gives poor regioselectivity.[12]
-
Multicomponent Reactions (MCRs): Modern synthetic chemistry has seen the rise of MCRs, which can construct complex molecules like pyrazoles in a single pot from three or more starting materials. These reactions can be designed to proceed with very high regioselectivity.[1][9]
Caption: Comparison of Knorr vs. Chalcone routes for pyrazole synthesis.
Part 3: From Pyrazole Core to Acetic Acid
The strategies above yield the 1,5-disubstituted pyrazole core. To arrive at the final pyrazole acetic acid, the substituent at the C5 position must be an acetic acid moiety or a precursor that can be readily converted to one.
The Ester Precursor Route
The most direct and common method is to use a β-ketoester (e.g., ethyl acetoacetate derivative) in the initial Knorr synthesis. This installs a carboxylate ester group (-CO₂R) at the C5 position of the pyrazole ring.
Experimental Protocol: Saponification of a Pyrazole-5-Carboxylate
-
Dissolution: Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and methanol (MeOH).
-
Hydrolysis: Add an aqueous solution of a strong base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq), to the solution.
-
Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 0 °C and carefully acidify with an aqueous acid (e.g., 1N HCl) until the pH is acidic (pH ~2-3). The product will often precipitate.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude pyrazole acetic acid.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Part 4: Modern Methodologies for Enhanced Synthesis
Recent advancements in synthetic technology offer powerful tools to improve the efficiency, yield, and environmental footprint of pyrazole synthesis.
-
Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has become a valuable technique for synthesizing pyrazoles.[20][21] Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes.[22][23] This acceleration can also lead to higher yields and cleaner reaction profiles, sometimes even enhancing regioselectivity.[24]
-
Flow Chemistry: For industrial-scale synthesis and detailed mechanistic studies, flow chemistry offers significant advantages over batch processing. Transient flow methods have been used to acquire detailed kinetic data on the Knorr pyrazole synthesis, revealing complex reaction pathways, including autocatalysis, that were not apparent from batch studies.[10] This deep mechanistic understanding allows for precise optimization of reaction conditions to maximize the yield of the desired regioisomer.
Conclusion
The regioselective synthesis of 1,5-disubstituted pyrazole acetic acids is a critical challenge in the development of new pharmaceuticals. While the classic Knorr condensation presents a direct route, it often suffers from a lack of regiocontrol. Mastery over this synthesis is achieved not by a single method, but by a strategic, multi-faceted approach. By carefully designing substrates to exploit electronic and steric biases, optimizing reaction conditions such as pH and solvent, and considering alternative synthetic pathways, researchers can reliably direct the reaction to yield the desired 1,5-isomer. The integration of modern technologies like microwave synthesis and flow chemistry further empowers chemists to produce these valuable compounds more efficiently and with greater precision than ever before.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Pharmaceuticals. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]
-
Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (2020). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (2022). Slideshare. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). (1997). Journal of Medicinal Chemistry. [Link]
-
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2024). RSC Publishing. [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997). PubMed. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2013). Bentham Science. [Link]
-
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. (2025). Ingenta Connect. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2016). The Journal of Organic Chemistry. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2021). Organic Chemistry Frontiers. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2022). Beilstein Journals. [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. (2018). MDPI. [Link]
-
Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2013). Bentham Science Publishers. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2006). ACS Publications. [Link]
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Online Press. [Link]
-
Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2010). Organic Letters. [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Ingenta Connect. [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal. [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. (2024). MDPI. [Link]
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2017). PubMed Central. [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (2023). ResearchGate. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (2023). PubMed Central. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. (2022). PubMed Central. [Link]
-
Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents. (2010). ResearchGate. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). University of Science and Technology of China. [Link]
-
Selective COX-2 inhibitor pyrazole derivatives derived from Celecoxib. (2022). ResearchGate. [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2014). PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Jocpr.com. [Link]
-
Synthesis of pyrazole-s-triazine derivatives 5a–i. (2022). ResearchGate. [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation. (2007). National Institutes of Health. [Link]
Sources
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 11. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. mdpi.com [mdpi.com]
- 17. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. mdpi.com [mdpi.com]
- 22. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. gsconlinepress.com [gsconlinepress.com]
- 24. Recent Advancements in Microwave Assisted Synthesis of Pyrazole A...: Ingenta Connect [ingentaconnect.com]
Definitive Structural Elucidation of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid via ¹H NMR Spectroscopy
An In-Depth Technical Guide
Executive Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules. This guide provides a comprehensive, in-depth framework for the characterization of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a key heterocyclic building block in medicinal chemistry and materials science. By synergizing theoretical principles with a field-proven experimental protocol, this document serves as a definitive resource for researchers, scientists, and drug development professionals. We will dissect the predicted ¹H NMR spectrum based on first principles, provide a detailed workflow for high-quality data acquisition, and outline a self-validating system for spectral interpretation, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.
Introduction: The Imperative for Rigorous Characterization
2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a bifunctional molecule incorporating both a substituted pyrazole ring and a carboxylic acid moiety. The pyrazole heterocycle is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The precise substitution pattern on this ring is critical to its biological activity and physicochemical properties. Therefore, irrefutable confirmation of its structure, specifically the positions of the N-methyl and acetic acid groups, is a non-negotiable prerequisite for its use in any research or development pipeline.
¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the chemical environment of every hydrogen atom.[1][2] Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, we can piece together the molecular structure with atomic-level resolution. This guide explains the causality behind the expected spectral features of the title compound and establishes a robust methodology for its complete characterization.
Theoretical Principles: Predicting the ¹H NMR Spectrum
A proactive analysis of the molecular structure allows us to predict the key features of its ¹H NMR spectrum. This predictive approach is foundational to accurate data interpretation. The structure contains five distinct (chemically non-equivalent) proton environments, which will give rise to five unique signals.
Caption: Experimental workflow for preparing a high-quality NMR sample.
NMR Instrument Parameters
While specific parameters are instrument-dependent, typical settings on a 400 MHz spectrometer would include:
-
Number of Scans (nt): 16 to 64 scans for good signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (at): 3-4 seconds.
-
Temperature: 298 K (25 °C).
-
Referencing: Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm. [3]
Data Analysis and Interpretation: A Self-Validating Approach
Upon acquiring the spectrum, the data must be rigorously analyzed. The core of this process is comparing the experimental data against the predictions made in Section 2.
-
Signal Count: The spectrum should display exactly five distinct signals, confirming the five unique proton environments.
-
Chemical Shift Correlation: Match the observed chemical shifts to the predicted ranges. The broad signal above δ 10 ppm is assigned to the -COOH proton (E). The two doublets in the aromatic region (δ 6-8 ppm) are assigned to the pyrazole protons (A and B). The two singlets further upfield are assigned to the N-CH₃ (C) and -CH₂- (D) groups.
-
Integration Validation: The integral values for the five signals must correspond to a 1:1:3:2:1 ratio (A:B:C:D:E). This quantitative check is a powerful confirmation of the assignment.
-
Coupling Constant Reciprocity: The coupling constant, J, for the doublet at δ ~6.2 ppm (A) must be identical to the J value for the doublet at δ ~7.5 ppm (B). This reciprocity is irrefutable evidence that these two protons are coupled to each other and thus are neighbors in the molecule. [4][5] By following this four-step validation process, the interpretation becomes a self-correcting system, lending a high degree of trustworthiness to the final structural assignment.
Conclusion
The ¹H NMR spectrum of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid provides a wealth of structural information that, when analyzed systematically, leads to its definitive characterization. The key identifying features are:
-
The presence of two doublets in the aromatic region with a small ³J coupling constant (~2-3 Hz), characteristic of adjacent protons on a pyrazole ring.
-
Two distinct singlets corresponding to the N-methyl and methylene groups.
-
A broad, exchangeable singlet at a very downfield chemical shift (>10 ppm), confirming the carboxylic acid proton.
-
A signal integration ratio of 1:1:3:2:1 across the five proton environments.
This technical guide provides the theoretical foundation and practical methodology required to acquire, interpret, and validate the structure of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid with the highest level of scientific rigor, ensuring its suitability for downstream applications in research and development.
References
- University of Ottawa. (n.d.). NMR Sample Preparation.
- Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.
-
ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Notre Dame. (n.d.). NMR Sample Preparation - NMR Spectroscopy. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Diez, E., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 437-441. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. ¹H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]
-
ResearchGate. (2025, August 6). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Retrieved from [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
University of Potsdam. (n.d.). Chemical shifts. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
Claramunt, R. M., et al. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Retrieved from [Link]
-
Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Brainly. (2025, April 28). In ¹H NMR, the chemical shifts for protons α to a carbonyl group. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. Retrieved from [Link]
-
ResearchGate. (2025, December 12). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one derivatives for their antimicrobial activity. Retrieved from [Link]
-
Williams, J. K. (n.d.). Proton Magnetic Resonance Studies of Pyrazoles I. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). J-Coupling (Scalar). Retrieved from [Link]
-
Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
-
Weizmann Institute of Science. (n.d.). V J-Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole Acetic Acid Derivatives in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties, make them a fertile ground for drug discovery. The introduction of an acetic acid moiety to the pyrazole scaffold, specifically at the 5-position of a 1-methylated pyrazole ring, creates a molecule with significant potential for forming targeted interactions with biological macromolecules. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize 2-(1-methyl-1H-pyrazol-5-yl)acetic acid and its derivatives, offering insights into the interpretation of the resulting data and the rationale behind the experimental methodologies.
I. Molecular Structure and Isomerism
The target molecule, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, possesses a specific substitution pattern that is crucial to its chemical properties and biological activity. It is important to distinguish it from its regioisomer, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, as the point of attachment of the acetic acid group significantly influences the electronic environment of the pyrazole ring and, consequently, its spectroscopic signature.
Caption: Chemical structures of the regioisomers.
II. Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
A. Expected Molecular Ion Peaks
For 2-(1-methyl-1H-pyrazol-5-yl)acetic acid (C₆H₈N₂O₂), the expected monoisotopic mass is 140.0586 g/mol . In high-resolution mass spectrometry (HRMS), this precise mass is a key identifier.[1] Depending on the ionization technique, the following ions are expected:
| Ionization Mode | Adduct | Expected m/z |
| Positive (ESI+) | [M+H]⁺ | 141.0664 |
| Positive (ESI+) | [M+Na]⁺ | 163.0483 |
| Negative (ESI-) | [M-H]⁻ | 139.0511 |
B. Fragmentation Patterns
The fragmentation of pyrazole derivatives is influenced by the substituents on the ring.[2] For 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, collision-induced dissociation (CID) of the [M+H]⁺ ion is expected to proceed through several key pathways:
-
Loss of H₂O (18 Da): Carboxylic acids can readily lose water.
-
Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids.[3]
-
Loss of COOH (45 Da): Cleavage of the bond between the methylene group and the carboxyl group.[4]
-
Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of HCN or N₂.[2]
Caption: Workflow for NMR Spectroscopic Analysis.
V. Conclusion
The spectroscopic characterization of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid and its derivatives is a multi-faceted process that relies on the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique piece of the structural puzzle. A thorough understanding of the principles behind these techniques and the rationale for the experimental choices is paramount for accurate data interpretation and, ultimately, for advancing the development of novel pyrazole-based therapeutic agents.
References
-
Malik, V., Sangwan, N. K., & Kumar, S. (Year). 2-[4-(1-Acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. [Link]
-
Archana, A., Anitha, K., & Ezhilarasi, M. R. (2021). Synthesis, Characterization and In-Silico Analysis of New 2-Pyrazolines. Journal of Scientific Research, 13(1), 183-194. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(15), 4485. [Link]
-
do Canto, N. R., & Simas, A. M. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 12(10), 903. [Link]
-
Dos Santos, F. P., & Pereira, C. M. P. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
Jimeno, M. L., Elguero, J., & Claramunt, R. M. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-293. [Link]
-
Smith, B. C. (2015). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 30(1), 26-31. [Link]
-
University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. [Link]
-
Al-Hourani, B. J., Al-Awaida, W., & Al-Hamdany, R. (2021). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(16), 4969. [Link]
-
Elguero, J., & Goya, P. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(1), 97-107. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 32(12), 1706-1727. [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Kebiroglu, M. H. (2023). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. ResearchGate. [Link]
-
YouTube. (2022). Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2009). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. [Link]
-
Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1473-1487. [Link]
-
Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]
-
ResearchGate. (2019). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks.... [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Demarque, D. P., et al. (2016). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Beilstein Journal of Organic Chemistry, 12, 129-156. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
- Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
MDPI. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring functionalized with a methyl group at the N1 position and an acetic acid moiety at the C5 position. This molecule belongs to the broader class of pyrazole carboxylic acids, which are recognized as significant scaffolds in medicinal chemistry due to their diverse biological activities.[1] The structural arrangement of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties that make it an attractive building block in the design of novel therapeutic agents.[1] Pyrazole derivatives have been investigated for a wide range of pharmacological applications, including as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The acetic acid side chain provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of targeted therapeutics. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, its synthesis and reactivity, and its potential applications in drug discovery and development.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. While experimental data for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid is not extensively available in the public domain, a combination of data from chemical suppliers and computational predictions provides a detailed profile of this molecule.
Core Molecular Information
The fundamental identifiers and molecular properties of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1071814-44-2 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| IUPAC Name | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
| Canonical SMILES | CN1N=CC=C1CC(=O)O |
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following table presents predicted physicochemical properties. These values are computationally derived and serve as a valuable guide for experimental design.
| Property | Predicted Value | Notes |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | ~4.5 - 5.0 | The acidity is primarily attributed to the carboxylic acid group. The exact value is influenced by the electron-donating or -withdrawing nature of the pyrazole ring. |
| LogP | ~0.5 | Indicates a moderate lipophilicity, suggesting reasonable solubility in both aqueous and organic media. |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. Solubility in aqueous solutions is pH-dependent, increasing at higher pH values due to the formation of the carboxylate salt. |
Diagram of the chemical structure of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid:
Caption: Chemical structure of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Spectroscopic Profile
¹H NMR Spectroscopy (Predicted)
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
Pyrazole Ring Protons: Two signals in the aromatic region (typically δ 6.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions of the pyrazole ring. These would likely appear as doublets due to coupling with each other.
-
Methylene Protons (-CH₂-): A singlet in the region of δ 3.5-4.0 ppm, corresponding to the two protons of the methylene group of the acetic acid side chain.
-
N-Methyl Protons (-CH₃): A singlet around δ 3.7-4.0 ppm, corresponding to the three protons of the methyl group attached to the nitrogen atom of the pyrazole ring.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which is often exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.
-
Carboxyl Carbon (-COOH): A signal in the downfield region, typically δ 170-180 ppm.
-
Pyrazole Ring Carbons: Signals for the three carbon atoms of the pyrazole ring would be expected in the range of δ 100-150 ppm.
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon is expected around δ 30-40 ppm.
-
N-Methyl Carbon (-CH₃): The N-methyl carbon would likely appear in the range of δ 35-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
Infrared spectroscopy is useful for identifying the presence of specific functional groups.
-
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the C-H bonds of the methyl and methylene groups.
-
C=N and C=C Stretch (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (140.14 g/mol ) would be expected.
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (M-45) and other characteristic fragments of the pyrazole ring.
Synthesis and Reactivity
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid can be approached through several synthetic routes, with the hydrolysis of the corresponding nitrile being a common and effective method.
Proposed Synthesis Workflow
A plausible and efficient synthesis involves the hydrolysis of 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile. This precursor is commercially available or can be synthesized. The hydrolysis can be carried out under acidic or basic conditions.
Sources
Unlocking the Therapeutic Potential of Pyrazole Scaffolds: An In-depth Technical Guide to Exploring Biological Activity
For Immediate Distribution
[City, State] – [Date] – In the dynamic landscape of drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous FDA-approved drugs and promising clinical candidates.[1][2] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical framework for the systematic exploration of the biological activities of novel pyrazole compounds. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to empower research teams in their quest for next-generation therapeutics.
Section 1: The Pyrazole Core - A Privileged Scaffold in Medicinal Chemistry
The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors.[3] This versatility allows for a high degree of structural diversity and facilitates interactions with a wide array of biological targets.[4][5][6] Consequently, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9][10] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anticancer drug Ruxolitinib, and the erectile dysfunction treatment Sildenafil, highlighting the scaffold's therapeutic significance.
Section 2: Designing a Strategic Screening Cascade for Novel Pyrazole Compounds
A logical and tiered approach to screening is paramount to efficiently identify and characterize the biological activity of novel pyrazole derivatives. This avoids exhaustive and costly testing of all compounds in all available assays. The following workflow provides a strategic framework for a comprehensive evaluation.
This tiered approach ensures that resources are focused on the most promising candidates, with each stage providing deeper insights into the compound's biological profile.
Section 3: Core Experimental Protocols for Biological Evaluation
The following section details step-by-step methodologies for key experiments in the screening cascade. These protocols are designed to be self-validating, incorporating necessary controls for robust and reproducible data.
In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the novel pyrazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Pyrazole-A | MCF-7 (Breast) | 12.5 |
| Pyrazole-B | A549 (Lung) | 8.2 |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
| Doxorubicin | A549 (Lung) | 0.8 |
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Protocol:
-
Cell Treatment: Treat cancer cells with the pyrazole compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Understanding how a compound affects the cell cycle can provide crucial mechanistic insights.[1][2][6][15][16]
Protocol:
-
Cell Treatment: Treat cells with the pyrazole compounds at their IC50 concentrations for 24 hours.
-
Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17][18][19][20][21]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Pyrazole-C | 16 | 32 | >64 |
| Pyrazole-D | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
Target-Based and Mechanistic Assays
Given that many pyrazole derivatives exhibit anti-inflammatory properties through COX-2 inhibition, a direct enzymatic assay is crucial.[3][8][22][23][24]
Protocol:
-
Reaction Setup: In a 96-well plate, add reaction buffer, heme, and the COX-2 enzyme.
-
Inhibitor Addition: Add various concentrations of the pyrazole compounds or a known COX-2 inhibitor (e.g., Celecoxib).
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity using a colorimetric or fluorometric substrate.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Many pyrazole-based anticancer agents function as kinase inhibitors.[4][5][7] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[22][25][26][27]
Protocol:
-
Kinase Reaction: Set up a kinase reaction in a 96- or 384-well plate containing the target kinase, its substrate, ATP, and serial dilutions of the pyrazole compound.
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
In Vitro ADME/Tox Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is critical to avoid late-stage drug development failures.[8][9][18][22][28][29][30][31]
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[12][15][28][32][33]
Protocol:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes, the pyrazole compound, and an NADPH regenerating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of the compound.
This assay determines if a novel compound inhibits the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[19][34][35][36][37]
Protocol:
-
Reaction Setup: Incubate human liver microsomes with a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2) and various concentrations of the pyrazole compound.
-
Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system.
-
Incubation and Termination: Incubate at 37°C and then terminate the reaction.
-
Metabolite Quantification: Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of CYP activity and determine the IC50 value.
Data Presentation:
| Compound | CYP1A2 (IC50, µM) | CYP2C9 (IC50, µM) | CYP2D6 (IC50, µM) | CYP3A4 (IC50, µM) |
| Pyrazole-A | >50 | 25.3 | >50 | 15.8 |
| Pyrazole-B | 42.1 | 18.9 | >50 | 9.7 |
Section 4: Elucidating the Mechanism of Action
For compounds demonstrating significant antimicrobial activity, particularly against bacteria, investigating their effect on essential bacterial enzymes like DNA gyrase is a logical next step.[13][16][17][29][38]
Section 5: Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of novel pyrazole compounds. The presented protocols, when executed with precision, will yield high-quality, reproducible data, enabling informed decision-making in the drug discovery pipeline. The future of pyrazole-based drug discovery lies in the integration of these in vitro assays with in silico modeling, structure-activity relationship (SAR) studies, and ultimately, in vivo validation.[4][5][7] By adopting a multi-faceted and logical approach, the full therapeutic potential of this remarkable scaffold can be unlocked.
References
- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724.
- What are Bacterial DNA gyrase inhibitors and how do they work? (2024).
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).
- Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Signaling pathways regulating COX-2 expression. Schematic diagram... (n.d.).
- Identification of novel bacterial DNA gyrase inhibitors: An in silico study. (n.d.). PMC.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. (n.d.).
- MTT assay and its use in cell viability and prolifer
- EGF/EGFR Signaling Pathway. (n.d.).
- Exploiting bacterial DNA gyrase as a drug target: current st
- Microsomal stability assay for human and mouse liver microsomes. (2024). drug metabolism.
- What are Bacterial DNA gyrase modulators and how do they work? (2024).
- Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. (n.d.).
- Application Notes and Protocols for Cell-Based CYP Inhibition Assay Using Cyp450-IN-1. (n.d.). Benchchem.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). NIH.
- schematic diagram of eGfr activation. Shown for EGFR are the four domains in the extracellular region, transmembrane helix. (n.d.).
- A simplified diagram of COX-1 and COX-2 active sites, showing the... (n.d.).
- ADME Microsomal Stability Assay. (n.d.). BioDuro.
- Mechanism of action of fluoroquinolones. DNA gyrase blockade inhibits... (n.d.).
- ADP-Glo™ Kinase Assay Technical Manual #TM313. (n.d.).
- Protocol for the Human Liver Microsome Stability Assay. (n.d.).
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.).
- Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review. (2022). Bentham Science.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC.
- Microsomal Clearance/Stability Assay. (n.d.). Domainex.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- ADP-Glo™ Kinase Assay. (n.d.).
- Epidermal Growth Factor Receptor Cell Proliferation Signaling P
- Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Heterocycles in Medicinal Chemistry. (n.d.). PMC.
- A recent update: Antimicrobial agents containing pyrazole nucleus. (2018).
- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.).
- CYP450 inhibition assay (fluorogenic). (n.d.). Bienta.
- CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences.
- LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). (n.d.). Enamine.
- Cyclooxygenase-2. (n.d.). In Wikipedia.
- Screening for human ADME/Tox drug properties in drug discovery. (n.d.). Semantic Scholar.
- Screening for human ADME/Tox Drug properties in Drug discovery. (2025).
- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Pyrazole as an Anti-Microbial Scaffold: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 18. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 20. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 21. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 22. promega.com [promega.com]
- 23. researchgate.net [researchgate.net]
- 24. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 27. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 28. researchgate.net [researchgate.net]
- 29. semanticscholar.org [semanticscholar.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. criver.com [criver.com]
- 35. lnhlifesciences.org [lnhlifesciences.org]
- 36. enamine.net [enamine.net]
- 37. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 38. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Pyrazole Derivatives as Potential Therapeutic Agents: An In-depth Technical Guide
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically successful drugs. This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery, synthesis, and therapeutic application of pyrazole derivatives. We will delve into the causality behind experimental choices, provide validated protocols, and explore the structure-activity relationships that govern the efficacy of these remarkable compounds.
First synthesized in 1883, the pyrazole scaffold has since been identified in a multitude of natural and synthetic bioactive compounds. Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its promiscuous yet often highly specific interactions with biological macromolecules. This has resulted in a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. A testament to their therapeutic importance is the significant number of pyrazole-containing drugs approved by the U.S. Food and Drug Administration (FDA), such as the anti-inflammatory agent Celecoxib, the anticancer drug Crizotinib, and the erectile dysfunction treatment Sildenafil.
This guide is structured to provide a logical progression from the fundamental chemistry of pyrazoles to their complex biological applications, offering field-proven insights to empower the next generation of pyrazole-based drug discovery.
Core Principles of Pyrazole Synthesis
The synthetic accessibility of the pyrazole core is a key factor driving its widespread use in drug discovery. A variety of robust and versatile synthetic methods have been developed, allowing for the creation of diverse libraries of substituted pyrazoles.
Classical Synthesis: Knorr Pyrazole Synthesis and Beyond
The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction, known as the Knorr pyrazole synthesis, offers a straightforward route to a wide range of substituted pyrazoles.
A fundamental variation involves the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This approach allows for the introduction of different substituents at various positions of the pyrazole ring. For instance, the reaction of an α,β-unsaturated ketone with a substituted hydrazine can yield 1,3,5-trisubstituted pyrazoles.
Modern Synthetic Methodologies
While classical methods remain valuable, modern organic synthesis has introduced more efficient and diverse approaches to pyrazole construction. These include:
-
1,3-Dipolar Cycloaddition: This powerful reaction involves the cycloaddition of a diazo compound with an alkyne, providing a highly regioselective route to pyrazoles.
-
Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form the product, offer significant advantages in terms of efficiency and atom economy.
-
Microwave and Ultrasound-Assisted Synthesis: The application of microwave and ultrasound irradiation can dramatically reduce reaction times and improve yields in pyrazole synthesis, contributing to more sustainable chemical processes.
The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring and the availability of starting materials. A thorough understanding of these methods is crucial for designing and executing a successful drug discovery campaign.
Therapeutic Applications of Pyrazole Derivatives
The structural versatility of the pyrazole scaffold has enabled its application across a wide spectrum of therapeutic areas. The following sections will explore some of the most significant applications, highlighting key examples and their mechanisms of action.
Anti-inflammatory Agents
Pyrazole derivatives are perhaps most renowned for their anti-inflammatory properties. The landmark discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammatory conditions like arthritis.
Mechanism of Action: COX-2 Inhibition
Inflammation is mediated by prostaglandins, the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, leading to gastrointestinal side effects.
Celecoxib and other pyrazole-based COX-2 inhibitors achieve their selectivity through specific interactions with the active site of the COX-2 enzyme. The sulfonamide group of Celecoxib, for example, binds to a hydrophobic side pocket present in COX-2 but not in COX-1. This selective inhibition reduces the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.
Structure-Activity Relationship (SAR) for COX-2 Inhibition
The development of selective COX-2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. Key structural features for potent and selective COX-2 inhibition in diarylpyrazole series include:
-
1,5-Diaryl Substitution: Two phenyl rings at positions 1 and 5 of the pyrazole core are crucial for activity.
-
Para-Sulfonamide/Methylsulfonyl Group: A sulfonamide or methylsulfonyl group on one of the phenyl rings is essential for selective binding to the COX-2 side pocket.
-
Substitution at Position 3: Modifications at this position can influence potency and selectivity.
The following diagram illustrates the general pharmacophore for pyrazole-based COX-2 inhibitors.
Caption: General pharmacophore for pyrazole-based COX-2 inhibitors.
Anticancer Agents
The anticancer potential of pyrazole derivatives is a rapidly growing area of research. These compounds have been shown to target a variety of signaling pathways and cellular processes that are dysregulated in cancer.
Targeting Protein Kinases
Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their aberrant activity is a hallmark of many cancers. Pyrazole derivatives have emerged as potent inhibitors of several key kinases.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: Ibrutinib, a pyrazole-containing drug, is a highly effective BTK inhibitor used in the treatment of certain B-cell malignancies.
-
Anaplastic Lymphoma Kinase (ALK) Inhibitors: Crizotinib is an ALK inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements.
-
Janus Kinase (JAK) Inhibitors: Ruxolitinib, another pyrazole-based drug, inhibits JAK1 and JAK2 and is used to treat myelofibrosis.
The following diagram depicts a simplified signaling pathway and the inhibitory action of a pyrazole-based kinase inhibitor.
An In-depth Technical Guide to the Initial Screening of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid for Enzyme Inhibition
Introduction: The Pyrazole Scaffold as a Foundation for Enzyme Inhibition
In the landscape of medicinal chemistry and drug discovery, certain chemical structures consistently emerge as privileged scaffolds due to their ability to interact with a wide range of biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prime example of such a scaffold.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions within the active sites of enzymes.[2] This versatility is evidenced by the numerous pyrazole-containing drugs on the market, such as the anti-inflammatory agent celecoxib and the anti-cancer drug crizotinib, which function by inhibiting specific enzymes.[1][2]
The compound of interest, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, combines this privileged pyrazole core with an acetic acid moiety. This carboxylic acid group can introduce a negative charge at physiological pH, potentially engaging with positively charged residues like lysine or arginine in an enzyme's active site, or participating in hydrogen bonding networks. While specific biological activities for this exact molecule are not yet extensively documented, related pyrazole derivatives have shown a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor activities, often mediated through enzyme inhibition.[3][4] For instance, derivatives of pyrazole acetic acid have been investigated as antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2), indicating their potential to modulate signaling pathways.[5]
This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals embarking on the initial characterization of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a potential enzyme inhibitor. We will proceed from the foundational principles of target selection to the practical execution of high-throughput screening and detailed kinetic analysis, all while emphasizing the causality behind each experimental choice to ensure a robust and scientifically sound investigation.
Part 1: Strategic Target Selection and Assay Development
The initial phase of screening a novel compound is arguably the most critical. A well-designed strategy at this stage can save significant resources and illuminate the compound's therapeutic potential.
Hypothesis-Driven Target Selection
Given the lack of specific data for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a hypothesis-driven approach based on the activities of structurally similar compounds is warranted.
-
Anti-inflammatory Targets: The documented anti-inflammatory properties of pyrazole derivatives suggest that enzymes involved in the inflammatory cascade are promising targets.[3] Key enzyme classes to consider include:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the production of prostaglandins, which are key mediators of inflammation.
-
Lipoxygenases (e.g., 5-LOX): These enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Kinases: Numerous kinases, such as Janus kinases (JAKs) and mitogen-activated protein kinases (MAPKs), play crucial roles in inflammatory signaling pathways.[6]
-
-
Oncology Targets: The prevalence of pyrazole-containing compounds in oncology points to a variety of potential anti-cancer targets.[6]
-
Infectious Disease Targets: The reported antimicrobial activity of some pyrazole compounds suggests screening against essential microbial enzymes.[3] For instance, pyrazole-based inhibitors have been developed for the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), which is involved in bacterial cell wall synthesis.[8]
The following diagram illustrates the decision-making process for target selection:
Caption: Hypothesis-driven target selection workflow.
Principles of Robust Assay Design
The choice of assay technology is paramount for generating reliable data. High-throughput screening (HTS) methodologies are essential for efficiently evaluating a compound against a large number of targets.[3] Fluorescence-based assays are among the most common due to their sensitivity and compatibility with automated platforms.[4][7]
Key Considerations for Assay Development:
-
Biochemical Relevance: The assay should, as closely as possible, mimic physiological conditions. This includes using a biologically relevant substrate and maintaining an appropriate pH and ionic strength.[9]
-
Initial Velocity Conditions: To accurately determine the inhibitory effect, enzyme reactions should be measured during the initial linear phase of product formation.[9] This ensures that the measured rate is not influenced by substrate depletion or product inhibition.
-
Substrate Concentration: For the identification of competitive inhibitors, it is crucial to use a substrate concentration at or below the Michaelis constant (Kₘ).[9] Using saturating substrate concentrations can mask the effect of competitive inhibitors.
-
Z'-Factor: This statistical parameter is a measure of the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay suitable for HTS.[7]
Part 2: Experimental Protocols for Initial Screening
This section provides a detailed workflow for the initial screening of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Caption: Experimental workflow for initial enzyme inhibition screening.
Compound Preparation and Quality Control
-
Source Compound: Obtain 2-(1-methyl-1H-pyrazol-5-yl)acetic acid from a reputable commercial supplier or through verified synthesis.
-
Purity Analysis: Confirm the identity and purity of the compound using techniques such as NMR, LC-MS, and HPLC. Purity should be >95%.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent, typically DMSO.
-
Solubility Assessment: Determine the solubility of the compound in the final assay buffer to avoid precipitation, which can lead to false-positive results.
Primary High-Throughput Screening (HTS)
The goal of the primary screen is to rapidly identify potential "hits" from a panel of target enzymes.
Protocol for a Generic Fluorescence-Based Kinase Assay:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES-based) containing necessary cofactors (e.g., MgCl₂, ATP) and a reducing agent (e.g., DTT).
-
Enzyme Solution: Dilute the target kinase to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Substrate Solution: Prepare the fluorescently labeled peptide substrate and ATP at a concentration at or near their Kₘ values in the assay buffer.
-
Test Compound: Prepare a working solution of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid by diluting the stock solution in assay buffer to the desired screening concentration (typically 1-10 µM).
-
Controls: Prepare positive (no inhibitor) and negative (no enzyme) controls.
-
-
Assay Procedure (384-well plate format):
-
Dispense a small volume (e.g., 5 µL) of the test compound, positive control, or negative control into the wells of the microplate.
-
Add the enzyme solution (e.g., 5 µL) to all wells except the negative controls.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate/ATP solution (e.g., 10 µL).
-
Monitor the change in fluorescence over time using a microplate reader.[10]
-
Data Analysis and Hit Identification
-
Calculate Percent Inhibition:
-
Percent Inhibition = 100 * (1 - [(Signal_Test - Signal_Negative) / (Signal_Positive - Signal_Negative)])
-
-
Hit Criteria: A "hit" is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the positive controls).
Table 1: Hypothetical Primary Screening Results (10 µM Compound Concentration)
| Enzyme Target | % Inhibition | Hit? |
| Kinase A | 85.2 | Yes |
| Kinase B | 12.5 | No |
| Kinase C | 6.8 | No |
| COX-1 | 45.3 | Yes |
| COX-2 | 78.9 | Yes |
| 5-LOX | 25.1 | No |
Part 3: Hit Confirmation and Mechanistic Studies
Once initial hits are identified, the next steps are to confirm their activity and begin to understand their mechanism of inhibition.
Dose-Response and IC₅₀ Determination
To quantify the potency of the hit compound, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol:
-
Prepare a serial dilution of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid (e.g., 10-point, 3-fold dilution series).
-
Perform the enzyme assay as described in section 2.2 with each concentration of the inhibitor.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Hypothetical IC₅₀ Values for Confirmed Hits
| Enzyme Target | IC₅₀ (µM) |
| Kinase A | 1.2 |
| COX-1 | 8.5 |
| COX-2 | 0.9 |
Initial Mechanism of Inhibition (MOI) Studies
Understanding how a compound inhibits an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. A common method to investigate this is to measure the effect of the inhibitor on the enzyme's Kₘ for its substrate.
Protocol:
-
Perform the enzyme assay with varying concentrations of the substrate in the absence and presence of the inhibitor at a fixed concentration (e.g., at its IC₅₀).
-
Plot the initial reaction velocity against the substrate concentration for both conditions.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.[11]
Interpretation:
-
Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged. The inhibitor binds to the same site as the substrate.
-
Non-competitive Inhibition: Kₘ remains unchanged, Vₘₐₓ decreases. The inhibitor binds to an allosteric site.
-
Uncompetitive Inhibition: Both Kₘ and Vₘₐₓ decrease. The inhibitor binds only to the enzyme-substrate complex.
Caption: Logic diagram for determining the mechanism of inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the initial enzymatic screening of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. By employing a hypothesis-driven approach to target selection and adhering to rigorous, self-validating experimental protocols, researchers can efficiently and accurately characterize the inhibitory potential of this novel compound. The identification of potent and selective "hits" from this initial screen is the first critical step in a long and complex drug discovery journey. Subsequent efforts would involve secondary assays, selectivity profiling against a broader panel of related enzymes, and ultimately, evaluation in cell-based and in vivo models to establish therapeutic potential. The privileged nature of the pyrazole scaffold suggests that a systematic investigation of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a worthwhile endeavor with the potential to uncover new and valuable enzyme inhibitors.
References
-
Davies, J. A., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
Davies, J. A., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed, 32520545. [Link]
-
Wille, D. R., et al. (2014). 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. European Journal of Medicinal Chemistry, 71, 168-84. [Link]
-
Mpagana, T., et al. (2022). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 27(24), 8963. [Link]
-
Kaur, N., et al. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Current Organic Chemistry, 26(15), 1435-1466. [Link]
-
El-Sayed, N. F., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(21), 7586. [Link]
-
Creative Biogene. Enzyme Kinetic Assay. [Link]
-
Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(13), 4235. [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1196. [Link]
-
Mangold, M. (2022). Enzyme Kinetics Considerations. Scientist Live. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
Sources
- 1. The value of visual inspection with acetic acid and Pap smear in cervical cancer screening program in low resource settings – A population-based study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1h-pyrazol-3-yl]acetic acid (C9H14N2O3) [pubchemlite.lcsb.uni.lu]
- 7. 2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)acetic acid () for sale [vulcanchem.com]
- 8. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics | MDPI [mdpi.com]
- 9. Cervical Cancer Screening via Visual Inspection With Acetic Acid and Lugol Iodine for Triage of HPV-Positive Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. americanelements.com [americanelements.com]
Structural Elucidation of 2-(1-methyl-1H-pyrazol-yl)acetic Acid Regioisomers: An Integrated Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of substituted pyrazoles, such as 2-(1-methyl-1H-pyrazol-yl)acetic acid, often yields a mixture of regioisomers, primarily the 3-, 4-, and 5-substituted variants. Distinguishing between these isomers is a critical, non-trivial step in drug development, as their biological activities and physicochemical properties can differ significantly.[2] This guide provides a comprehensive, field-proven strategy for the unambiguous structural elucidation of these isomers. We detail an integrated workflow that begins with chromatographic separation and proceeds through systematic characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and culminates in the definitive confirmation by Single-Crystal X-ray Crystallography. This document is intended to serve as a practical resource for researchers navigating the complexities of heterocyclic isomer characterization.
The Isomeric Challenge: 3-, 4-, and 5-Substituted Pyrazoles
The reaction of an appropriate precursor with methylhydrazine to form the pyrazole ring can lead to the formation of three potential regioisomers of 2-(1-methyl-1H-pyrazol-yl)acetic acid. Their similar molecular weights and elemental compositions render simple analytical methods insufficient for differentiation. The primary challenge lies in definitively ascertaining the attachment point of the acetic acid moiety to the N-methylated pyrazole ring.
Figure 1: The three primary regioisomers of 2-(1-methyl-1H-pyrazol-yl)acetic acid.
-
2-(1-methyl-1H-pyrazol-5-yl)acetic acid: The target isomer.
-
2-(1-methyl-1H-pyrazol-3-yl)acetic acid: A common isomeric byproduct.
-
2-(1-methyl-1H-pyrazol-4-yl)acetic acid: Another possible isomeric byproduct.
Due to their closely related polarities and chemical properties, separating and identifying these isomers requires a sophisticated, multi-technique approach.[3][4]
Foundational Step: Chromatographic Separation
Effective separation is a prerequisite for accurate characterization. High-Performance Liquid Chromatography (HPLC) is the technique of choice for resolving these closely related isomers.
Expert Insight: Why HPLC is Critical
Attempting to characterize a mixture of isomers via NMR will lead to overlapping signals and ambiguous data, making definitive structural assignment impossible.[4] Chromatographic separation provides pure samples of each isomer, which is the only trustworthy starting point for elucidation. Both normal-phase and reverse-phase HPLC can be effective, and the optimal choice often requires empirical screening.[3]
Experimental Protocol: HPLC Separation of Pyrazoleacetic Acid Isomers
-
System Preparation:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile or Methanol.
-
Detector: UV-Vis at 210-254 nm.
-
-
Sample Preparation:
-
Dissolve the crude isomeric mixture in a minimal amount of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
-
Elution Method (Gradient):
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 90% B.
-
25-30 min: 90% B (column wash).
-
30-35 min: Return to 10% B (equilibration).
-
-
Rationale: A shallow gradient is crucial for resolving compounds with similar polarities.[3] The initial isocratic hold ensures good peak shape.
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time and collect the eluent corresponding to each distinct peak in separate, labeled vessels.
-
-
Post-Processing:
-
Combine the pure fractions for each isomer.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the isolated, pure isomers for subsequent analysis.
-
Core Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for differentiating these regioisomers. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides irrefutable evidence of the molecular structure.
¹H NMR: The Primary Diagnostic Tool
The chemical shifts and coupling patterns of the pyrazole ring protons are highly diagnostic.
-
5-Substituted Isomer: Will show two coupled doublets in the aromatic region, corresponding to the protons at the C3 and C4 positions. The proton at C3 is typically downfield compared to the C4 proton.
-
3-Substituted Isomer: Similar to the 5-substituted isomer, this will also show two coupled doublets for the C4 and C5 protons. However, the key differentiator is often the through-space Nuclear Overhauser Effect (NOE) between the N-methyl protons and the C5 proton, which will be absent in the 5-substituted isomer.
-
4-Substituted Isomer: Will display two singlets in the aromatic region for the uncoupled protons at the C3 and C5 positions.
2D NMR: Unambiguous Connectivity Mapping
While ¹H NMR provides strong clues, 2D NMR experiments establish definitive proof. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive.
Expert Insight: The Power of HMBC
The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. By observing the correlation from the methylene protons (-CH₂-) of the acetic acid side chain to the carbons of the pyrazole ring, we can directly identify the point of attachment.
-
For the 5-substituted isomer: The methylene protons will show a correlation to both C5 and C4 of the pyrazole ring.
-
For the 3-substituted isomer: The methylene protons will show a correlation to C3 and C4.
-
For the 4-substituted isomer: The methylene protons will show a correlation to C4, C3, and C5.
The diagram below illustrates the key expected HMBC correlations that would confirm the structure of the target 2-(1-methyl-1H-pyrazol-5-yl)acetic acid .
Caption: Key HMBC correlations for structural confirmation.
Comparative NMR Data
The following table summarizes the expected ¹H NMR characteristics for distinguishing the isomers. Chemical shifts (δ) are approximate and can vary based on solvent and concentration.
| Parameter | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | 2-(1-methyl-1H-pyrazol-3-yl)acetic acid | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid |
| Pyrazole H3 | ~7.3 ppm (d, J ≈ 2 Hz) | - | ~7.4 ppm (s) |
| Pyrazole H4 | ~6.1 ppm (d, J ≈ 2 Hz) | ~6.2 ppm (d, J ≈ 2.5 Hz) | - |
| Pyrazole H5 | - | ~7.4 ppm (d, J ≈ 2.5 Hz) | ~7.5 ppm (s) |
| Side-Chain CH₂ | ~3.7 ppm (s) | ~3.6 ppm (s) | ~3.5 ppm (s) |
| N-CH₃ | ~3.8 ppm (s) | ~3.9 ppm (s) | ~3.8 ppm (s) |
| Key HMBC (from CH₂) | C5, C4, C=O | C3, C4, C=O | C4, C3, C5, C=O |
| Key NOE | N-CH₃ to CH₂ | N-CH₃ to H4 | N-CH₃ to H3 & H5 |
Corroborative Analysis: Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular formula and can provide supporting structural evidence through fragmentation analysis.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) is typically used for these polar, acidic molecules, often in negative ion mode ([M-H]⁻).
-
Analysis: Obtain a high-resolution mass spectrum.
-
Validation: The measured mass of the molecular ion should be within 5 ppm of the theoretical calculated mass for the molecular formula C₆H₈N₂O₂ (140.0586 g/mol ).[5] This confirms the elemental composition.
-
Fragmentation (MS/MS): While the molecular ion will be identical for all isomers, their fragmentation patterns upon collision-induced dissociation (CID) may differ. Common fragmentations include the loss of H₂O, CO, and COOH. Subtle differences in fragment ion intensities can sometimes be correlated with the isomer structure, though this is less definitive than NMR data.[6][7][8]
Definitive Proof: Single-Crystal X-ray Crystallography
When an unambiguous structure is required for regulatory submission or to understand structure-activity relationships, single-crystal X-ray crystallography is the gold standard.[9] It provides a precise three-dimensional map of the atoms in the solid state.
General Protocol: Crystal Growth and Structure Determination
-
Crystal Growth:
-
This is often the most challenging step. Slow evaporation of a saturated solution of the pure isomer is a common method.
-
Screen a variety of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane).
-
Place the solutions in a vial, loosely capped, in a vibration-free environment.
-
-
Crystal Selection & Mounting:
-
Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.[9]
-
-
Data Collection:
-
The mounted crystal is cooled in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
X-ray diffraction data are collected using a diffractometer.[10]
-
-
Structure Solution and Refinement:
Integrated Elucidation Workflow
A logical, sequential application of these techniques ensures an efficient and accurate structural determination process. The following workflow is recommended for any project involving the synthesis of these or similar heterocyclic isomers.
Caption: A systematic workflow for isomer separation and structural elucidation.
Conclusion
The structural elucidation of 2-(1-methyl-1H-pyrazol-yl)acetic acid regioisomers is a challenge that demands a rigorous and systematic analytical strategy. While chromatographic techniques provide the necessary separation, it is the detailed application of modern NMR spectroscopy, particularly 2D experiments like HMBC, that offers the most conclusive evidence for structural assignment in solution. High-resolution mass spectrometry serves to validate the elemental composition. For cases requiring absolute and unambiguous proof, single-crystal X-ray crystallography remains the ultimate arbiter. By following the integrated workflow presented in this guide, researchers and drug development professionals can confidently and efficiently determine the structure of their target molecules, ensuring the integrity and validity of their subsequent scientific investigations.
References
- BenchChem Technical Support Team. (2025).
- BenchChem. (n.d.). 2-(1H-Pyrazol-3-yl)acetic Acid | CAS 102732-63-8. BenchChem.
- National Institutes of Health. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- BenchChem. (2025).
- Lam, L., Park, S., & Sloop, J. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture.
- Al-Masoudi, N. A., et al. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
- MDPI. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ResearchGate. (n.d.). X-Ray crystallographic structure of 22c.
- National Institutes of Health. (2019). Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)
- National Institutes of Health. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem.
- Wiley Online Library. (2016).
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
- ResearchGate. (n.d.). X-ray crystal structure of 2a.
- SpectraBase. (n.d.). 1-NHCOCH3-(E-ISOMER)-PYRAZOLE - Optional[15N NMR] - Chemical Shifts.
- CSIR-NIScPR. (n.d.). pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR.
- ResearchGate. (n.d.). Example 1H NMR spectrum of pyrazoline protons (Ha, Hb and Hx).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- ResearchGate. (n.d.). 1H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl3).
- MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- ResearchGate. (2025). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times.
- The Pharma Innovation. (2024).
- Fisher Scientific. (n.d.). [2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic Acid, TRC.
- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- PubChem. (n.d.). 2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetic acid.
- ResearchGate. (2025).
- SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- PMC - PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- LibreTexts. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Organic Chemistry.
- SciSpace. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- PubMed. (2010). Synthesis, Crystal Structure and Biological Evaluation of Novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)
- National Institutes of Health. (n.d.). 2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol. NIH.
Sources
- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 2. Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
The Synthesis of Pyrazole Building Blocks: Core Strategies and Practical Insights
An In-depth Technical Guide for Medicinal Chemists
Introduction: The Pyrazole as a Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and synthetic accessibility have cemented its status as a "privileged scaffold," a molecular framework that is recurrent in successful therapeutic agents.[3][4] The unique electronic properties of the pyrazole ring—featuring both a hydrogen bond donor (the N-1 pyrrole-type nitrogen) and a hydrogen bond acceptor (the N-2 pyridine-type nitrogen)—allow for multifaceted interactions with a wide array of biological targets.[3][5]
This structural feature is a key reason why pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][6] The significance of this scaffold is underscored by its presence in numerous FDA-approved blockbuster drugs. Notable examples include the anti-inflammatory agent Celecoxib (Celebrex®) , the kinase inhibitors Ruxolitinib and Crizotinib for cancer therapy, and Sildenafil (Viagra®) for erectile dysfunction.[1][7] The metabolic stability of the pyrazole core further enhances its desirability in drug design, contributing to favorable pharmacokinetic profiles.[1]
This guide provides an in-depth exploration of the core synthetic strategies used to construct these vital medicinal chemistry building blocks. We will move beyond simple reaction schemes to dissect the causality behind experimental choices, offering field-proven insights into the most robust and versatile methodologies available to the research scientist.
The Foundational Workhorse: Knorr Pyrazole Synthesis and its Variants
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine derivative, a method first reported by Ludwig Knorr in 1883.[8][9][10] Its enduring prevalence is a testament to its simplicity, use of readily available starting materials, and generally high yields.[11]
The Core Mechanism: A Stepwise Perspective
The Knorr synthesis is typically an acid-catalyzed process involving a sequence of condensation, cyclization, and dehydration.[8][12] Understanding this mechanism is critical for controlling the reaction outcome, particularly with respect to regioselectivity.
The key steps are:
-
Initial Condensation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound.
-
Hydrazone/Enamine Formation: Following the initial attack, a water molecule is eliminated to form a hydrazone or a related enamine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a second molecule of water to form the stable, aromatic pyrazole ring.[8]
Caption: Knorr Pyrazole Synthesis Workflow.
The Regioselectivity Challenge
A critical consideration in the Knorr synthesis, especially for medicinal chemists, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine), two different regioisomers can be formed, depending on which carbonyl group undergoes the initial attack.[9][13] The reaction between aryl or heteroarylhydrazines and fluorinated β-diketones, for instance, can yield a variety of trifluoromethylpyrazoles and related intermediates.[14] This can complicate purification and characterization, necessitating careful reaction design and control. Factors influencing the regiochemical outcome include steric hindrance, electronic effects of the substituents, and reaction conditions such as pH.
Field-Proven Protocol: Synthesis of a Pyrazolone via Knorr Condensation
This protocol details the synthesis of a pyrazolone, a common pyrazole variant, from a β-ketoester. The reaction is robust and illustrative of the core Knorr methodology.[11]
Objective: To synthesize 2,4-dihydro-5-phenyl-3H-pyrazol-3-one.
Materials:
-
Ethyl benzoylacetate (1.0 eq, 3 mmol)
-
Hydrazine hydrate (2.0 eq, 6 mmol)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (catalytic, ~3 drops)
Step-by-Step Methodology:
-
Reaction Setup: In a 20-mL scintillation vial equipped with a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) followed by 3 drops of glacial acetic acid to the mixture. The acetic acid serves as the catalyst.[8]
-
Heating: Place the vial on a hot plate and heat the reaction mixture to approximately 100°C with vigorous stirring. Maintain this temperature for 1 hour.
-
Reaction Monitoring (Optional but Recommended): After 1 hour, the reaction progress can be checked by TLC (e.g., 30% ethyl acetate/70% hexanes) to confirm the consumption of the starting ketoester.
-
Work-up and Precipitation: Once the reaction is complete, add water (10 mL) to the hot reaction mixture while still stirring. This will cause the product to precipitate out of the solution.
-
Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes, continuing to stir to promote the formation of well-defined crystals.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water to remove any residual impurities. Allow the product to air dry completely. Further purification can be achieved by recrystallization from ethanol.[8]
Expanding Scope: Pyrazole Synthesis via [3+2] Cycloaddition
The 1,3-dipolar cycloaddition reaction is a powerful and convergent strategy for constructing the pyrazole ring, offering access to substitution patterns that may be difficult to achieve via condensation methods.[15][16] This reaction involves the [3+2] cycloaddition of a 1,3-dipole (a three-atom, four-π-electron system) with a dipolarophile, typically an alkyne or a suitable alkene that can eliminate to form an aromatic ring.[13][16]
Key Mechanistic Principles
Common 1,3-dipoles used for pyrazole synthesis include diazo compounds (e.g., ethyl diazoacetate) and nitrile imines, which can be generated in situ from α-chloro hydrazones.[10][16] The choice of dipolarophile is crucial for the reaction's success and regioselectivity.
-
Diazo Compounds with Alkynes: The reaction of diazoalkanes with alkynes is a direct route to pyrazoles.
-
Nitrile Imines with Alkynes/Alkenes: Nitrile imines, generated in situ, react readily with alkynes. Specially designed alkenes can also be used as "alkyne surrogates," which undergo cycloaddition followed by an elimination step to yield the aromatic pyrazole.[16]
-
Sydnones with Alkynes: Sydnones are stable, mesoionic 1,3-dipoles that react with alkynes to form pyrazoles, often with the extrusion of CO₂.[10][17]
Caption: General Workflow for [3+2] Cycloaddition Synthesis of Pyrazoles.
This approach is particularly valuable for synthesizing highly substituted pyrazoles with defined regiochemistry, a frequent requirement in structure-activity relationship (SAR) studies.[16]
The Modern Approach: Multicomponent Reactions (MCRs)
In the quest for efficiency and molecular diversity, multicomponent reactions (MCRs) have emerged as a highly attractive strategy for pyrazole synthesis.[18][19] MCRs involve a one-pot process where three or more starting materials react to form a product that incorporates substantial parts of all reactants.[13][18] This approach aligns with the principles of green chemistry by maximizing "pot, atom, and step economy" (PASE), reducing waste, and saving time and resources.[18]
MCRs allow for the rapid generation of libraries of structurally diverse pyrazoles, which is invaluable for high-throughput screening in drug discovery programs.[13] Numerous MCRs for pyrazole synthesis have been developed, often combining elements of classical condensation chemistry with modern catalytic methods. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be catalyzed to produce highly substituted pyrazoles in a single step.[13] Another powerful MCR strategy involves the in situ generation of a 1,3-dielectrophile which then undergoes cyclocondensation with a hydrazine.[13]
Comparison of Core Synthetic Strategies
| Synthetic Strategy | Key Advantages | Key Disadvantages | Best Suited For |
| Knorr Synthesis | Simple, high yields, readily available starting materials.[10][11] | Potential for regioisomeric mixtures with unsymmetrical substrates.[9][13] | Large-scale synthesis of simple pyrazoles; initial lead generation. |
| [3+2] Cycloaddition | Excellent control over regioselectivity, access to complex substitution patterns.[16][17] | May require synthesis of specialized 1,3-dipoles or dipolarophiles.[10] | SAR studies requiring precise analogue synthesis; complex targets. |
| Multicomponent Rxns | Highly efficient (one-pot), high atom economy, rapid library generation.[13][18] | Reaction discovery and optimization can be complex. | Diversity-oriented synthesis for high-throughput screening. |
Conclusion and Future Perspectives
The synthesis of pyrazole building blocks remains a dynamic and essential field within medicinal chemistry. While the classical Knorr synthesis provides a reliable foundation, modern methods like regioselective [3+2] cycloadditions and highly efficient multicomponent reactions have dramatically expanded the synthetic chemist's toolkit.[9][13] These advanced strategies enable the creation of novel, highly functionalized pyrazole scaffolds that were previously inaccessible.[9]
Future innovations will likely focus on further enhancing the "greenness" of these syntheses through the use of novel catalysts, microwave-assisted protocols, and solvent-free conditions.[9][20] The continued development of robust and versatile synthetic methodologies is paramount as researchers continue to unlock the full therapeutic potential of the privileged pyrazole scaffold in the ongoing quest for new and more effective medicines.[21]
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google Books.
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. Retrieved January 19, 2026, from [Link]
-
HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. (n.d.). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. (n.d.). Taylor & Francis. Retrieved January 19, 2026, from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 19, 2026, from [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Future Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. (2019). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved January 19, 2026, from [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. Retrieved January 19, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). Tetrahedron Letters. Retrieved January 19, 2026, from [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 19, 2026, from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Synthesis of pyrazoles by cycloaddition reaction of sydnones and alkyne. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
The pyrazole scaffold in drug development. A target profile analysis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. (2023). Scientific Reports. Retrieved January 19, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). Molecules. Retrieved January 19, 2026, from [Link]
-
knorr pyrazole synthesis. (n.d.). SlideShare. Retrieved January 19, 2026, from [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (n.d.). Canadian Journal of Chemistry. Retrieved January 19, 2026, from [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Developments in synthesis of the anti-inflammatory drug, celecoxib: a review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery. Retrieved January 19, 2026, from [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. Retrieved January 19, 2026, from [Link]
-
Examples of pyrazole core structure containing FDA approved anti-cancer drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021). Molecules. Retrieved January 19, 2026, from [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Some examples of pyrazole based commercial drugs and bioactive molecules. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. (2021). Beilstein Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). RSC Medicinal Chemistry. Retrieved January 19, 2026, from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). SCIRP. Retrieved January 19, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. jk-sci.com [jk-sci.com]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]
- 19. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocols: Evaluating 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a Potential Cyclooxygenase-2 (COX-2) Inhibitor
Introduction: The Pursuit of Selective Inflammation Control
Inflammation is a critical biological response, but its chronic dysregulation underlies numerous pathologies, from arthritis to cardiovascular disease and cancer.[1] Cyclooxygenase-2 (COX-2) is a key enzyme that is inducibly expressed at sites of inflammation, where it catalyzes the production of pro-inflammatory prostaglandins.[2][3] Unlike its constitutively expressed isoform, COX-1, which serves physiological "housekeeping" functions, COX-2 represents a prime therapeutic target for anti-inflammatory drugs.[2][4]
This document provides a comprehensive guide for the rigorous evaluation of novel pyrazole-based compounds, using 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as an exemplary test article. We present two robust, validated protocols—an in vitro enzymatic assay and a cell-based functional assay—to determine its potential as a direct and effective COX-2 inhibitor.
Scientific Background: The COX-2 Pathway
The mechanism of COX-2-mediated inflammation begins with the release of arachidonic acid (AA) from the cell membrane. COX-2 then catalyzes a two-step reaction: first, a cyclooxygenase reaction converts AA to the unstable intermediate Prostaglandin G2 (PGG2), followed by a peroxidase reaction that reduces PGG2 to Prostaglandin H2 (PGH2).[12][13] PGH2 serves as the precursor for a variety of prostanoids, including Prostaglandin E2 (PGE2), a potent mediator of pain, fever, and inflammation.[3][12] Selective inhibitors, such as Celecoxib, typically bind to a side pocket in the COX-2 active site, which is larger than the corresponding site in COX-1, thereby blocking the entry of arachidonic acid and preventing prostaglandin synthesis.[4][12]
Caption: The COX-2 signaling cascade leading to inflammation and the point of inhibition.
Experimental Design: A Two-Tiered Validation Approach
To comprehensively characterize a potential inhibitor, we employ a sequential workflow. The initial screen uses a cell-free enzymatic assay to confirm direct binding and inhibition of the purified enzyme. A positive result is then validated in a cell-based model, which provides a more physiologically relevant context by assessing factors like cell permeability and intracellular target engagement.
Caption: High-level workflow for evaluating a novel COX-2 inhibitor.
Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay
This assay measures the peroxidase activity of purified human recombinant COX-2. The conversion of arachidonic acid to PGG2, and its subsequent reduction to PGH2, is coupled to a fluorogenic probe, which produces a quantifiable signal.[14] A reduction in the rate of fluorescence increase indicates enzymatic inhibition.
A. Materials & Reagents
| Reagent | Recommended Source |
| Human Recombinant COX-2 Enzyme | BPS Bioscience (Cat# 71111) or equivalent |
| COX Assay Buffer | Included in most kits, or 100 mM Tris-HCl, pH 8.0 |
| Fluorometric Probe (e.g., Amplex™ Red) | BPS Bioscience (Cat# 82210) or equivalent kit |
| COX Cofactor | Included in kit, often a proprietary mix |
| Arachidonic Acid | Cayman Chemical (Cat# 90010.1) or equivalent |
| Heme | Sigma-Aldrich (Cat# H9039) or equivalent |
| Test Compound | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid |
| Positive Control | Celecoxib (Sigma-Aldrich, Cat# PZ0008) |
| DMSO, Anhydrous | Sigma-Aldrich |
| 96-well black, flat-bottom microplates | Corning or equivalent |
| Fluorescence Plate Reader | Capable of Ex/Em = 535/590 nm |
B. Reagent Preparation
-
Test Compound & Control Stocks: Prepare 10 mM stock solutions of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid and Celecoxib in 100% DMSO.
-
Serial Dilutions: Create a 10-point serial dilution series of the test compound and positive control in DMSO. These will be your 100X working stocks. For the assay, dilute these 1:10 in COX Assay Buffer to create 10X intermediate dilutions.
-
COX-2 Enzyme: Reconstitute and dilute the enzyme according to the manufacturer's protocol to the final working concentration (e.g., 17.5 ng/µl).[15] Keep on ice at all times.
-
Arachidonic Acid (Substrate): Prepare a 0.5 mM working solution as per manufacturer guidelines, often involving dilution of an ethanol stock with a specific diluent or buffer.[15] Prepare this fresh.
-
Reaction Mix: Prepare a master mix containing COX Assay Buffer, Fluorometric Probe, and COX Cofactor according to the kit protocol for the number of wells required.
C. Assay Procedure (96-well format)
-
Plate Setup: Design the plate layout to include wells for:
-
No-Inhibitor Control (100% Activity)
-
Positive Control (Celecoxib at various concentrations)
-
Test Compound (at various concentrations)
-
Background Control (No Enzyme)
-
-
Inhibitor Addition: Add 10 µL of the 10X intermediate dilutions of the test compound, Celecoxib, or DMSO (for 100% activity control) to the appropriate wells.
-
Enzyme Addition: Add 20 µL of the diluted COX-2 enzyme to all wells except the "Background Control" wells. Add 20 µL of COX Assay Buffer to the background wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature, protected from light. This allows the inhibitor to bind to the enzyme.
-
Reaction Mix Addition: Add 60 µL of the Reaction Mix to all wells.
-
Initiation & Measurement: Initiate the reaction by adding 10 µL of the 0.5 mM arachidonic acid solution to all wells. Immediately place the plate in a fluorescence reader and begin kinetic measurement (Ex/Em = 535/590 nm) every minute for 10-15 minutes at 25°C.[14][15]
D. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (slope) from the linear portion of the kinetic read (ΔRFU/min).
-
Calculate Percent Inhibition:
-
Corrected Rate = RateSample - RateBackground
-
% Inhibition = [1 - (Corrected RateInhibitor / Corrected RateNo-Inhibitor)] x 100
-
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Protocol 2: Cell-Based COX-2 Inhibition Assay via PGE2 Quantification
This assay quantifies the inhibitory effect of the test compound in a more complex biological system. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2.[3][16][17] The amount of Prostaglandin E2 (PGE2) released into the cell culture supernatant is then measured by a competitive ELISA, serving as a direct readout of COX-2 activity.[3][16][18]
A. Materials & Reagents
| Reagent | Recommended Source |
| RAW 264.7 Cell Line | ATCC (TIB-71) |
| DMEM (High Glucose) | Gibco/Thermo Fisher Scientific |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco/Thermo Fisher Scientific |
| Penicillin-Streptomycin | Gibco/Thermo Fisher Scientific |
| Lipopolysaccharide (LPS) from E. coli | Sigma-Aldrich (Cat# L2630) |
| Test Compound | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid |
| Positive Control | Celecoxib |
| Prostaglandin E2 (PGE2) ELISA Kit | Cayman Chemical (Cat# 514010) or equivalent |
| 96-well tissue culture-treated plates | Corning or equivalent |
B. Cell Culture & Seeding
-
Maintain Cells: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seed Plates: Seed the cells into a 96-well plate at a density of 2.5 x 10⁵ cells/mL (5 x 10⁴ cells per well in 200 µL) and allow them to adhere overnight.
C. Assay Procedure
-
Compound Pre-treatment: The next day, remove the culture medium. Add 100 µL of fresh, serum-free DMEM containing the desired concentrations of the test compound or Celecoxib. Include "vehicle control" wells containing only DMSO at the same final concentration (typically ≤0.1%).
-
Incubation: Incubate the plate for 1-2 hours at 37°C. This allows for compound uptake.
-
LPS Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "unstimulated control" wells.
-
Inflammatory Response: Incubate the plate for 18-24 hours at 37°C to allow for COX-2 expression and PGE2 production.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis. Centrifuge briefly to pellet any cell debris.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves competition between the PGE2 in your sample and a PGE2-tracer for a limited number of antibody binding sites.
D. Data Analysis
-
PGE2 Standard Curve: Generate a standard curve by plotting the known concentrations of the PGE2 standards versus their absorbance readings.
-
Calculate PGE2 Concentration: Use the standard curve to interpolate the concentration of PGE2 (pg/mL) in each of your experimental samples.
-
Calculate Percent Inhibition:
-
Net PGE2 Production = PGE2Stimulated - PGE2Unstimulated
-
% Inhibition = [1 - (Net PGE2Inhibitor / Net PGE2Vehicle Control)] x 100
-
-
Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.
Data Interpretation and Expected Results
The primary output for both assays is the IC50 value, representing the potency of the inhibitor. A successful COX-2 inhibitor will exhibit low IC50 values in both assays.
| Compound | In Vitro COX-2 IC50 (nM) | Cell-Based COX-2 IC50 (nM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib (Control) | 40 - 60 | 150 - 250 | >100 |
| 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | To be determined | To be determined | To be determined |
| Non-selective NSAID (e.g., Ibuprofen) | 5,000 - 10,000 | 2,000 - 5,000 | ~1 |
Note: The table presents typical literature values for controls. An essential follow-up step, not detailed here, would be to run a parallel COX-1 inhibition assay to determine the selectivity index.[19][20]
-
High Potency: A low nanomolar IC50 in the in vitro assay suggests strong, direct interaction with the enzyme.
-
Cellular Efficacy: A similarly potent IC50 in the cell-based assay confirms that the compound can penetrate the cell membrane and inhibit the enzyme in a complex intracellular environment.
-
Selectivity: A high selectivity index (SI) is crucial. A compound with a high SI potently inhibits COX-2 while sparing COX-1, predicting a favorable gastrointestinal safety profile.[2][4]
References
-
National Center for Biotechnology Information (2024). Celecoxib . StatPearls [Internet]. Available from: [Link]
-
Al-Sanea, M. M., et al. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives . Preprints.org. Available from: [Link]
-
Wikipedia contributors (2024). Celecoxib . Wikipedia, The Free Encyclopedia. Available from: [Link]
-
Tewari, A. K., et al. (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents . Bioorganic Chemistry. Available from: [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology . News-Medical.Net. Available from: [Link]
-
PharmGKB (2022). Celecoxib Pathway, Pharmacodynamics . PharmGKB. Available from: [Link]
-
Lv, K., et al. (2013). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents . Current Topics in Medicinal Chemistry. Available from: [Link]
-
Patsnap (2024). What is the mechanism of Celecoxib? . Patsnap Synapse. Available from: [Link]
-
Kaur, P., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review . ResearchGate. Available from: [Link]
-
Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase-2-Inhibitors . Journal of Medicinal Chemistry. Available from: [Link]
-
Leontiadou, M., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents . Molecules. Available from: [Link]
-
Amrita Vishwa Vidyapeetham (2014). Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents . Amrita Vishwa Vidyapeetham Institutional Repository. Available from: [Link]
-
Ghorab, M. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors . Bioorganic Chemistry. Available from: [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential... . RSC Medicinal Chemistry. Available from: [Link]
-
Assay Genie (2024). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) . Assay Genie. Available from: [Link]
-
ResearchGate (2021). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization . ResearchGate. Available from: [Link]
-
BPS Bioscience (2024). COX2 Inhibitor Screening Assay Kit . BPS Bioscience. Available from: [Link]
-
Aron, A. T., et al. (2020). An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells . Journal of the American Chemical Society. Available from: [Link]
-
Sostres, C., et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition . Medicinal Chemistry. Available from: [Link]
-
BPS Bioscience (2024). COX2 Inhibitor Screening Assay Kit . BPS Bioscience. Available from: [Link]
-
ResearchGate (2020). ELISA measurements of COX-2 and PGE2 . ResearchGate. Available from: [Link]
-
Grelan Pharmaceutical (1999). Selective COX-2 inhibitors evaluated for antiinflammatory and analgesic effects . Clarivate. Available from: [Link]
-
Al-Ostath, A. I., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors . Scientific Reports. Available from: [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors... . RSC Medicinal Chemistry. Available from: [Link]
-
Probiotek (2021). COX-2 (human) Inhibitor Screening Assay Kit . Probiotek. Available from: [Link]
-
Monash University (2017). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues . Monash University Repository. Available from: [Link]
-
Kumar, G., et al. (2017). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues . Drug Design, Development and Therapy. Available from: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - Amrita Vishwa Vidyapeetham [amrita.edu]
- 12. news-medical.net [news-medical.net]
- 13. ClinPGx [clinpgx.org]
- 14. assaygenie.com [assaygenie.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. revvity.com [revvity.com]
- 19. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Fluorescence-Based Assay for the Characterization of Pyrazole-Derived NAMPT Activators
Introduction: The Critical Role of NAMPT in Cellular Energetics
Nicotinamide adenine dinucleotide (NAD+) is an indispensable coenzyme that governs cellular metabolism and redox reactions.[1][2] Its availability is paramount for a multitude of cellular processes, including DNA repair and the activity of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[3] The primary mechanism for maintaining cellular NAD+ pools in mammals is the salvage pathway, where Nicotinamide Phosphoribosyltransferase (NAMPT) serves as the rate-limiting enzyme.[3][4][5] NAMPT catalyzes the ATP-dependent conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), the direct precursor to NAD+.[3][6]
Given that NAD+ levels decline with age and during the progression of various metabolic and neurodegenerative diseases, enhancing NAMPT activity has emerged as a compelling therapeutic strategy.[1][3] Small-molecule activators of NAMPT offer the potential to boost NAD+ biosynthesis, thereby mitigating age-related pathologies and enhancing cellular resilience. Among the diverse chemotypes being explored, pyrazole derivatives have shown significant promise. Interestingly, the pyrazole scaffold is present in both potent NAMPT inhibitors and activators, indicating that subtle structural modifications can dramatically switch the pharmacological output from antagonism to agonism.[3][7] This duality underscores the need for robust and reliable screening methods to identify and characterize novel NAMPT activators.
This application note provides a detailed protocol for a continuous, fluorescence-based coupled-enzyme assay designed to quantify the activity of NAMPT in the presence of pyrazole derivatives or other potential activators.
Scientific Principle of the NAMPT Activation Assay
The quantification of NAMPT activity is achieved through a three-enzyme coupled reaction that culminates in the generation of a stable fluorescent signal. This approach circumvents the need for technically complex radiometric or chromatographic endpoints, making it ideal for high-throughput screening (HTS).
The enzymatic cascade is as follows:
-
NAMPT Reaction: The enzyme of interest, NAMPT, catalyzes the formation of NMN from NAM and PRPP in an ATP-dependent reaction. This is the rate-limiting step that is modulated by the pyrazole activator.
-
NMNAT Reaction: The product, NMN, is immediately converted to NAD+ by an excess of a coupling enzyme, Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). This ensures the rapid consumption of NMN, preventing potential feedback inhibition on NAMPT.
-
ADH Reaction & Signal Generation: A second coupling enzyme, Alcohol Dehydrogenase (ADH), utilizes the newly synthesized NAD+ to oxidize ethanol. This reaction stoichiometrically reduces NAD+ to NADH, which is an intrinsically fluorescent molecule (Excitation ≈340 nm, Emission ≈460 nm).[8][9]
The rate of NADH production, measured as an increase in fluorescence over time, is directly proportional to the activity of NAMPT. An increase in this rate in the presence of a test compound, such as a pyrazole derivative, indicates enzymatic activation.
Caption: The NAMPT signaling pathway and point of intervention.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog # (Example) |
| Human Recombinant NAMPT | BPS Bioscience | 71279 |
| Human Recombinant NMNAT1 | Sigma-Aldrich | SAE0083 |
| Alcohol Dehydrogenase (Yeast) | Sigma-Aldrich | A7011 |
| Nicotinamide (NAM) | Sigma-Aldrich | N0636 |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Sigma-Aldrich | P8296 |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | A2383 |
| Tris-HCl | Thermo Fisher | 15568025 |
| MgCl₂ | Sigma-Aldrich | M8266 |
| Bovine Serum Albumin (BSA) | NEB | B9000S |
| Ethanol (200 Proof) | Decon Labs | 2716 |
| DMSO, Anhydrous | Sigma-Aldrich | 276855 |
| 96-well or 384-well black plates | Corning | 3571 / 3573 |
| SBI-797812 (Positive Control Activator) | MedChemExpress | HY-114401 |
| FK866 (Positive Control Inhibitor) | Sigma-Aldrich | F8557 |
Detailed Experimental Protocol
Reagent Preparation
-
10X Assay Buffer (pH 8.0): 500 mM Tris-HCl, 120 mM MgCl₂. Filter sterilize and store at 4°C.
-
1X Complete Assay Buffer: Dilute 10X Assay Buffer to 1X with nuclease-free water. Add BSA to a final concentration of 0.02% (w/v). Prepare fresh and keep on ice.
-
Substrate Stocks:
-
50 mM NAM: Dissolve in nuclease-free water. Store at -20°C.
-
25 mM PRPP: Dissolve in nuclease-free water. Aliquot and store at -80°C to avoid degradation.
-
50 mM ATP: Dissolve in nuclease-free water, neutralize to pH ~7.5 with NaOH. Store at -20°C.
-
-
Enzyme Stocks: Prepare aliquots of NAMPT, NMNAT1, and ADH in 1X Complete Assay Buffer. Store at -80°C. Avoid repeated freeze-thaw cycles.
-
Test Compound (Pyrazole Derivative) Plate: Perform serial dilutions of pyrazole derivatives in 100% DMSO to create 100X stock concentrations. A typical starting concentration for screening is 1 mM, serially diluted downwards.
Assay Workflow
This protocol is designed for a 96-well plate format with a final reaction volume of 50 µL. Adjust volumes proportionally for other formats. All additions should be performed on ice unless specified.
Caption: High-level experimental workflow for the NAMPT activation assay.
Step-by-Step Procedure:
-
Compound Plating: Add 0.5 µL of 100X pyrazole derivative stocks (in DMSO) to the appropriate wells of a black 96-well plate. For controls, add 0.5 µL of 100% DMSO (Vehicle/Positive Control) or buffer ("Blank" wells).
-
Expert Insight: This step ensures the final DMSO concentration is 1%, minimizing solvent effects on enzyme activity.
-
-
Enzyme Mix Preparation: Prepare a master mix of enzymes in cold 1X Complete Assay Buffer. For each 24.5 µL aliquot, the final concentrations in the 50 µL reaction should be:
-
NAMPT: 0.1 µM
-
NMNAT1: 1 µM
-
ADH: 20 µg/mL
-
Expert Insight: Using a saturating concentration of coupling enzymes (NMNAT1, ADH) ensures that the NAMPT-catalyzed step is truly rate-limiting.
-
-
Enzyme Addition and Pre-incubation: Add 24.5 µL of the Enzyme Mix to each well containing the test compounds or DMSO. For "Blank" wells, add 24.5 µL of the enzyme mix lacking NAMPT.
-
Mix gently by tapping the plate or using a plate shaker for 1 minute.
-
Cover the plate and incubate for 30 minutes at room temperature (25°C). This allows the test compounds to bind to NAMPT before the reaction starts.[9]
-
-
Substrate Mix Preparation: During the pre-incubation, prepare a 2X Substrate Master Mix in 1X Complete Assay Buffer. For each 25 µL aliquot, the final concentrations in the 50 µL reaction should be:
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding 25 µL of the 2X Substrate Master Mix to all wells using a multichannel pipette.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 30°C.
-
Read the fluorescence kinetically every 60 seconds for 30-60 minutes.
-
Excitation Wavelength: 340 nm
-
Emission Wavelength: 460 nm
-
Gain Setting: Adjust to prevent signal saturation in the most active wells.
-
-
Data Analysis and Interpretation
-
Determine Reaction Velocity (Vmax): For each well, plot the relative fluorescence units (RFU) against time (in minutes). The initial linear portion of this curve represents the reaction rate. Calculate the slope (Vmax) of this linear range (mRFU/min).
-
Background Subtraction: Subtract the average Vmax of the "Blank" (no NAMPT) wells from all other wells.
-
Calculate Percent Activation: Normalize the data to the vehicle control (DMSO), which represents 100% basal activity. % Activation = ( (Vmax_Compound - Vmax_Vehicle) / Vmax_Vehicle ) * 100
-
Dose-Response Curves: Plot the Percent Activation against the logarithm of the pyrazole derivative concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC₅₀ (concentration for half-maximal activation) and the maximum activation (Emax).
Representative Data Table
| Compound | Concentration (µM) | Vmax (mRFU/min) | % Activation vs. Vehicle |
| Blank (No NAMPT) | N/A | 15 | N/A |
| Vehicle (DMSO) | N/A | 250 | 0% (Baseline) |
| Pyrazole A | 10 | 525 | 110% |
| Pyrazole B | 10 | 270 | 8% |
| SBI-797812 (Control) | 10 | 610 | 144% |
Assay Validation and Troubleshooting
A robust assay requires stringent validation through the use of controls.
-
Vehicle Control (DMSO): Sets the baseline (0% activation) for NAMPT activity.
-
Blank Control (No Enzyme): Measures background fluorescence from substrates and compounds. The Vmax should be less than 10% of the vehicle control.
-
Positive Activator Control (e.g., SBI-797812): Confirms that the assay system can detect activation. A robust Z-factor should be calculated if adapting the assay for HTS.
-
Positive Inhibitor Control (e.g., FK866): Demonstrates the dynamic range of the assay.
| Issue Observed | Potential Cause | Recommended Solution |
| High Blank Signal | Autofluorescence of test compound; Contaminated reagents. | Run a compound-only control (no enzymes). Use freshly prepared, high-purity reagents. |
| Low Signal in Vehicle | Degraded NAMPT, PRPP, or ATP; Incorrect buffer pH. | Use fresh enzyme aliquots and PRPP. Confirm buffer pH is 8.0. Titrate enzyme concentration. |
| Non-linear Reaction Rate | Substrate depletion; Enzyme instability. | Use only the initial linear phase for Vmax calculation. Reduce incubation time or enzyme concentration. Keep enzymes on ice. |
| No Activation with SBI-797812 | Assay conditions suboptimal for detecting activation (e.g., wrong NAM conc.). | Verify NAM concentration is not too low. As some activators relieve substrate inhibition, ensure NAM is at ~5-10 µM.[8] |
Conclusion
The described coupled-enzyme assay provides a robust, sensitive, and high-throughput compatible method for identifying and characterizing pyrazole-derived activators of NAMPT. By explaining the causality behind critical steps, such as substrate concentration and the inclusion of specific controls, this protocol offers a self-validating system for researchers. This tool is essential for advancing drug discovery efforts aimed at elevating cellular NAD+ levels for therapeutic benefit in a range of human diseases.
References
-
O'Brien, T., O'Hagan, M. P., & Schramm, V. L. (2023). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]
-
Zou, Y., et al. (2020). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity. Nature Communications. Available at: [Link]
-
O'Hagan, M. P., et al. (2023). A mechanism of allosteric modulation of nicotinamide phosphoribosyltransferase to elevate cellular NAD+. Nature Communications. Available at: [Link]
-
Haffez, H., et al. (2022). Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators. European Journal of Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. (n.d.). NAMPT Assay Service. BPS Bioscience. Available at: [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Wang, Y., et al. (2022). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules. Available at: [Link]
-
G-P, G., et al. (2023). Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay. PLOS One. Available at: [Link]
-
Hesari, Z., et al. (2022). The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases. Gene. Available at: [Link]
-
Chen, X., et al. (2024). Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Audrito, V., et al. (2019). NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation. Frontiers in Oncology. Available at: [Link]
-
Garten, A., et al. (2015). Physiological and pathophysiological roles of NAMPT and NAD metabolism. Nature Reviews Endocrinology. Available at: [Link]
Sources
- 1. Nicotinamide phosphoribosyltransferase in NAD+ metabolism: physiological and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 5. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]
- 7. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Notes & Protocols: 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a Versatile Scaffold for the Development of Novel Analgesic Agents
Introduction: The Imperative for Novel Analgesics and the Promise of the Pyrazole Scaffold
The management of pain remains a significant clinical challenge, with current therapies such as non-steroidal anti-inflammatory drugs (NSAIDs) and opioids presenting limitations due to gastrointestinal side effects, cardiovascular risks, and the potential for addiction and tolerance.[1][2] This necessitates the exploration of novel chemical scaffolds that can yield safer and more effective analgesic compounds. The pyrazole ring system is a pharmacologically significant scaffold, forming the core of numerous approved drugs.[3][4] Notably, it is the central feature of selective COX-2 inhibitors like Celecoxib, validating its utility in developing anti-inflammatory and analgesic agents.[5][6][7] The inherent structural and electronic properties of the pyrazole nucleus, including its ability to act as a hydrogen bond donor and acceptor, allow for diverse molecular interactions with various biological targets.[4]
This guide focuses on 2-(1-methyl-1H-pyrazol-5-yl)acetic acid , a specific and highly adaptable scaffold. The presence of the acetic acid moiety provides a convenient chemical handle for the generation of a diverse library of derivatives, primarily amides, enabling systematic exploration of the structure-activity relationship (SAR). By modifying the substituents on this core, we can target a range of pathways implicated in pain signaling, moving beyond traditional COX inhibition to include targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and opioid receptors.[1][8][9]
These application notes provide a comprehensive, field-proven framework for researchers, guiding them from the initial synthesis of the core scaffold and its derivatives through a tiered in vitro and in vivo screening cascade designed to identify and validate promising new analgesic candidates.
Section 1: Rationale for Scaffold Selection & Potential Biological Targets
The selection of the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid scaffold is predicated on the established success of pyrazole-containing drugs and its inherent versatility.[10] Pyrazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[5][11]
Key Biological Targets for Analgesia:
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are the primary targets of NSAIDs.[12] COX-2 is inducibly expressed at sites of inflammation, making selective COX-2 inhibitors desirable for reducing pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[12][13] The pyrazole scaffold is a well-established pharmacophore for achieving COX-2 selectivity.[14][15][16]
-
Transient Receptor Potential (TRP) Channels: TRP channels, particularly TRPV1, are crucial integrators of noxious thermal, chemical, and acidic stimuli in primary sensory neurons.[1] Antagonism of the TRPV1 receptor is a highly pursued, non-opioid strategy for pain relief, and several pyrazole-containing molecules have been investigated as TRPV1 modulators.[1][9][17]
-
Opioid Receptors: The μ-opioid receptor (MOR) is the principal target for the most potent analgesics, like morphine.[8] However, classical MOR agonists are associated with severe side effects. The development of G-protein-biased MOR agonists or allosteric modulators offers a pathway to separate analgesia from adverse effects.[8][18][19] The pyrazole scaffold has been successfully incorporated into novel MOR agonists, demonstrating its potential in this area.[8]
The strategic derivatization of the 2-(1-methyl-1H-pyrazol-5-yl)acetic acid core allows for the systematic probing of these distinct biological targets, enhancing the probability of discovering compounds with novel mechanisms of action or improved therapeutic profiles.
Section 2: Synthetic Protocols
The following protocols describe the synthesis of the core scaffold and a general method for creating a diverse chemical library.
Protocol 2.1: Synthesis of Core Scaffold: 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
This protocol is adapted from established synthetic routes for substituted pyrazole acetic acids.[20] It employs a multi-step sequence starting from readily available materials. The Vilsmeier-Haack reaction is a key step, providing an efficient method for formylating the pyrazole ring, which is then elaborated to the final acetic acid derivative.[20]
Workflow Diagram: Scaffold Synthesis
Sources
- 1. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. New opioid receptor modulators and agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
Application Note & Protocol: Enhancing Pyrazole Synthesis through Fluorinated Alcohol-Mediated Cyclocondensation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazoles and the Advantage of Fluorinated Alcohols
Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant pharmacological and agrochemical activities.[1][2][3] Their derivatives have demonstrated a wide array of biological effects, including anti-inflammatory, analgesic, anti-cancer, and antiviral properties.[2][3] The synthesis of substituted pyrazoles is, therefore, a field of continuous development, with a strong emphasis on achieving high yields, regioselectivity, and greener reaction conditions.
Traditionally, the synthesis of pyrazoles, often achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, has been conducted in conventional alcoholic solvents like ethanol.[1] However, these methods can suffer from drawbacks such as the formation of regioisomeric mixtures, which necessitate challenging separation procedures, and sometimes offer only moderate yields.[1]
This application note details a robust and highly efficient protocol for the synthesis of pyrazole-based compounds utilizing fluorinated alcohols, specifically 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the reaction medium. These solvents are not merely inert carriers for the reactants; their unique physicochemical properties actively promote the desired chemical transformations, leading to significant improvements in reaction outcomes.[4][5]
Fluorinated alcohols possess a unique combination of properties that make them exceptional media for organic synthesis.[4][5][6] Their strong hydrogen-bonding donor ability, coupled with low nucleophilicity, allows them to activate substrates and stabilize transition states without participating in unwanted side reactions.[4][5][7] This "magic" combination of characteristics can lead to enhanced reaction rates, improved yields, and, crucially for unsymmetrical 1,3-dicarbonyls, superior regioselectivity in pyrazole formation.[1][8]
This guide will provide a detailed explanation of the mechanistic underpinnings of this enhanced reactivity, followed by step-by-step experimental protocols and data presentation to enable researchers to readily adopt this powerful synthetic methodology.
Mechanistic Insights: The Role of Fluorinated Alcohols in Promoting Pyrazole Formation
The enhanced regioselectivity and reaction rates observed in pyrazole synthesis when using fluorinated alcohols can be attributed to their distinct ability to form strong hydrogen bonds.[4][5] Unlike conventional alcohols, the electron-withdrawing fluorine atoms increase the acidity of the hydroxyl proton, making TFE and HFIP potent hydrogen-bond donors.
This strong hydrogen-bonding capability allows the solvent to interact with and activate the carbonyl groups of the 1,3-dicarbonyl starting material. This activation polarizes the C=O bond, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.
A proposed mechanism for the formation of fluorinated pyrazoles in these solvents is depicted below.[8] The fluorinated alcohol is believed to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration steps.
Figure 1: Proposed mechanism for pyrazole synthesis in fluorinated alcohols.
The low nucleophilicity of fluorinated alcohols is another critical factor.[4][7] Unlike ethanol, which can sometimes compete as a nucleophile, TFE and HFIP are poor nucleophiles, preventing the formation of unwanted side products and ensuring that the reaction proceeds cleanly towards the desired pyrazole.[7] This combination of strong hydrogen-bond donation and low nucleophilicity makes fluorinated alcohols powerful, non-innocent solvents that actively drive the reaction towards the desired outcome.
Experimental Protocols
The following protocols provide a general framework for the synthesis of pyrazole derivatives using fluorinated alcohols. These can be adapted for a variety of substrates.
Protocol 1: General Procedure for the Synthesis of N-Substituted Pyrazoles in 2,2,2-Trifluoroethanol (TFE)
This protocol is adapted from methodologies that demonstrate the use of TFE as a reusable promoting medium for the synthesis of dihydropyrano[2,3-c]pyrazoles, showcasing its effectiveness in multicomponent reactions.[9][10]
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Aldehyde (for multicomponent reactions)
-
Malononitrile (for multicomponent reactions)
-
2,2,2-Trifluoroethanol (TFE)
-
Ethanol (for washing/recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol), the hydrazine derivative (1.0 mmol), the aldehyde (1.0 mmol, if applicable), and malononitrile (1.0 mmol, if applicable).
-
Add 2,2,2-trifluoroethanol (3-5 mL) to the flask.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-2 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration.
-
Wash the collected solid with cold ethanol (2 x 5 mL) to remove any residual TFE and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[9][10]
-
The TFE filtrate can be recovered by distillation and reused for subsequent reactions.[9]
Protocol 2: Enhanced Regioselective Synthesis of N-Methylpyrazoles in Hexafluoroisopropanol (HFIP)
This protocol is based on studies showing that HFIP dramatically increases the regioselectivity in the formation of N-methylpyrazoles from unsymmetrical 1,3-diketones.[1]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione)
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 mmol) in HFIP (2-3 mL).
-
Add methylhydrazine (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of sodium bicarbonate (10 mL) and extract the product with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).[11]
Data Presentation and Characterization
The successful synthesis of the target pyrazole compounds should be confirmed by standard analytical techniques.
Table 1: Representative Reaction Conditions and Yields
| Entry | 1,3-Dicarbonyl | Hydrazine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio |
| 1 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | Reflux | 6 | 75 | 60:40 |
| 2 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | RT | 2 | 88 | 85:15 |
| 3 | 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | RT | 1 | 95 | >95:5 |
| 4 | Ethyl acetoacetate, Benzaldehyde, Malononitrile | Hydrazine Hydrate | TFE | Reflux | 1 | 92 | N/A |
Note: The data in this table is illustrative and based on trends reported in the literature.[1][9]
Characterization Data
The synthesized compounds should be characterized by spectroscopic methods to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Infrared (IR) Spectroscopy:
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.
-
Workflow Visualization
The general workflow for the synthesis and purification of pyrazole-based compounds in fluorinated alcohols can be summarized as follows:
Figure 2: General experimental workflow for pyrazole synthesis.
Conclusion and Future Outlook
The use of fluorinated alcohols as a reaction medium offers a significant advancement in the synthesis of pyrazole-based compounds. The protocols outlined in this application note demonstrate a straightforward, efficient, and often more regioselective approach compared to traditional methods. The unique properties of TFE and HFIP, particularly their strong hydrogen-bond donating ability and low nucleophilicity, are key to their success in promoting these important cyclocondensation reactions.
For researchers in medicinal chemistry and drug development, this methodology provides a powerful tool for the rapid and efficient generation of diverse pyrazole libraries for biological screening. The "green" aspects of this protocol, such as the potential for solvent recycling, further enhance its appeal for both academic and industrial applications.[9][10] Future research in this area may explore the application of these solvent systems to a wider range of heterocyclic syntheses and the development of continuous flow processes leveraging the unique properties of fluorinated alcohols.
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(8), 2659–2665. [Link]
-
Al-Tel, T. H. (2010). Scheme 4. Possible Mechanism for the Formation of Fluorinated Pyrazoles 2 When Fluorinated Alcohols Are Used As Solvents. [Image]. In Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Meert, C., et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters, 12(19), 4428-4431. [Link]
-
Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Shaabani, A., et al. (2015). Synthesis of Dihydropyrano[2,3-c]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium: A Green Protocol. ResearchGate. [Link]
- Process for the purification of pyrazoles. (2010).
-
Li, W., et al. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. The Chemical Record, 20(2). [Link]
-
Francke, R., & Schille, B. (2020). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. [Link]
-
Banerjee, R., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry, 89(7), 4423-4437. [Link]
-
OUCI. (2019). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis. OUCI. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Alcohols in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Smith, A. B. (2018). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]
-
Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Aibinu, I., et al. (2018). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. [Link]
-
Mohamadpour, F. (2024). 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a reusable promoting medium for the catalyst-free and green synthesis of dihydropyrano[2,3-c]pyrazole scaffolds. ResearchGate. [Link]
-
Banerjee, R., et al. (2024). HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. PubMed. [Link]
-
Kumar, A., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 139. [Link]
-
Fustero, S., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1523-1593. [Link]
-
Shaabani, A., et al. (2015). Synthesis of Dihydropyrano[2,3-c]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium: A Green Protocol. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(11), 1845-1851. [Link]
-
Thore, S. N., & Gupta, A. K. (2010). Synthesis of Fluorinated Pyrazolone Compounds. Oriental Journal of Chemistry, 26(2). [Link]
-
Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]
-
Smith, A. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5464. [Link]
- Method for purifying pyrazoles. (2011).
-
Various Authors. (n.d.). Spectral data of pyrazole amino acid library. ResearchGate. [Link]
-
Shaabani, A., et al. (2015). Synthesis of Dihydropyrano[2,3-c]pyrazoles with Trifluoroethanol as a Reusable Promoting Medium. Taylor & Francis Online. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-184. [Link]
-
Kącka, A., & Demkowicz, S. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9659-9670. [Link]
-
Sosnovskikh, V. Y., & Moshkin, V. S. (2012). ChemInform Abstract: Synthesis of 2,2,2-Trifluoroethyl 1H-Pyrazole Carboxylates: Insight into the Mechanism of Trichloromethyl Group Hydrolysis. ChemInform. [Link]
Sources
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis [ouci.dntb.gov.ua]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. visnav.in [visnav.in]
Application Note & Protocols: A Framework for Developing Cell-Based Assays for Pyrazole Acetic Acid Derivatives
Abstract
Pyrazole acetic acid derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery, targeting a wide array of proteins including G-protein coupled receptors (GPCRs), nuclear receptors (NRs), kinases, and ion channels. The successful identification and optimization of lead compounds from this chemical class are contingent upon the development of robust and biologically relevant cell-based assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, validate, and implement a suite of cell-based assays tailored for the characterization of pyrazole acetic acid derivatives. We emphasize a target-agnostic, systematic approach, beginning with foundational cytotoxicity assessments and branching into specific functional assays. Detailed, field-proven protocols are provided for key assay platforms, including reporter gene, protein-protein interaction, and second messenger assays. The causality behind experimental choices, self-validating system design, and authoritative grounding are central pillars of this document, ensuring the generation of reliable and reproducible data.
The Assay Development Cascade: A Strategic Overview
The journey from a novel compound to a characterized lead involves a multi-step process. A common pitfall is to proceed directly to a functional assay without first understanding the compound's basic interaction with the cellular system. This can lead to misleading results, where an observed effect is due to cell death rather than specific target modulation. We propose a hierarchical workflow that prioritizes the generation of clean, interpretable data. This cascade ensures that by the time a compound is evaluated in a resource-intensive functional assay, its fundamental cytotoxic profile is already known.
The initial step is always to assess the compound's cytotoxicity to establish a viable concentration range for subsequent experiments.[1][2] Following this, the choice of a specific functional assay is dictated by the known or hypothesized biological target of the pyrazole derivative. G-protein coupled receptors (GPCRs), for instance, are a major target class for many drugs, and their activation can be monitored through various downstream events.[3][4][5] Similarly, nuclear receptors (NRs) are ligand-activated transcription factors that represent another key target family.[6] Cell-based assays for NRs often utilize reporter genes to measure the transactivation potential of a compound.[7][8]
Foundational Assay: Assessing Compound Cytotoxicity
Rationale: Cytotoxicity assays are crucial for distinguishing between specific pharmacological effects and non-specific toxicity.[9][10] A compound that induces cell death can interfere with the readout of virtually any functional assay, leading to false positives or negatives.[1] The Lactate Dehydrogenase (LDH) release assay is a widely used method that measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][1]
Protocol 2.1: LDH Cytotoxicity Assay
Objective: To quantify the cytotoxicity of pyrazole acetic acid derivatives by measuring LDH release from damaged cells.
Materials:
-
Adherent or suspension cells appropriate for the target of interest
-
96-well clear, flat-bottom tissue culture plates
-
Pyrazole acetic acid derivatives (dissolved in DMSO)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., CyQUANT™ LDH Cytotoxicity Assay, Thermo Fisher Scientific)
-
Lysis Buffer (10X, typically provided in kit)
-
Stop Solution (typically provided in kit)
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 490 nm and 680 nm
Step-by-Step Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. For example, plate 1 x 10⁴ HEK293 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole acetic acid derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Crucially, include the following controls:
-
Spontaneous LDH Release: Wells with cells treated with medium containing DMSO only (vehicle control).
-
Maximum LDH Release: Wells with cells treated with 10 µL of 10X Lysis Buffer 45 minutes before the end of the incubation period. This serves as the 100% cytotoxicity control.
-
No Cell Control: Wells with medium only to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
LDH Measurement:
-
45 minutes before the end of incubation, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" wells.
-
After incubation, carefully transfer 50 µL of supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of the Reaction Mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm and 680 nm using a plate reader. The 680 nm measurement is for background subtraction.
-
-
Data Analysis:
-
Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well.
-
Subtract the background absorbance (No Cell Control) from all other values.
-
Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = 100 x (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)
-
Plot % Cytotoxicity against compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
-
Target-Specific Functional Assays
Once a non-toxic concentration range is established, researchers can proceed with functional assays. The following protocols are tailored for common drug target classes.
G-Protein Coupled Receptors (GPCRs): β-Arrestin Recruitment Assay
Rationale: Many GPCRs, upon activation, recruit β-arrestin proteins, a key event in signal termination and G-protein-independent signaling.[3] Bioluminescence Resonance Energy Transfer (BRET) is an ideal technology to monitor this protein-protein interaction in real-time within living cells.[11][12][13][14] The assay relies on energy transfer from a bioluminescent donor (e.g., Renilla luciferase, Rluc) fused to the GPCR to a fluorescent acceptor (e.g., Venus, a YFP variant) fused to β-arrestin when they are in close proximity (<10 nm).[11][15]
Protocol 3.1: BRET Assay for GPCR/β-Arrestin Interaction
Objective: To measure the agonist-induced interaction between a target GPCR and β-arrestin 2.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vectors: Target GPCR fused to Rluc8 (donor) and β-arrestin 2 fused to Venus (acceptor)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
White, opaque, 96-well tissue culture plates
-
BRET substrate: Coelenterazine h
-
Assay Buffer: HBSS or PBS
-
Microplate reader with two emission filters (e.g., 460 nm for donor and 535 nm for acceptor)[11]
Step-by-Step Methodology:
-
Transfection:
-
Co-transfect HEK293 cells with the GPCR-Rluc8 and β-arrestin 2-Venus plasmids. The optimal ratio of donor to acceptor plasmid must be determined empirically through a BRET saturation experiment to achieve a maximal signal (BRETmax).[12]
-
24 hours post-transfection, harvest the cells and resuspend them in assay buffer.
-
-
Assay Performance:
-
Dispense 90 µL of the cell suspension (approx. 20,000-50,000 cells) into each well of a white 96-well plate.[11]
-
Add 10 µL of pyrazole derivative dilutions (10X concentration) to the wells. Include a known agonist as a positive control and vehicle (DMSO) as a negative control.
-
Incubate the plate at 37°C for 15-30 minutes.
-
Prepare the coelenterazine h substrate to a final concentration of 5 µM in assay buffer.
-
Using an injector-equipped plate reader, add 10 µL of the substrate to each well.[14]
-
-
Signal Detection:
-
Immediately after substrate addition, measure the luminescence signal simultaneously at the donor emission wavelength (~460 nm) and the acceptor emission wavelength (~535 nm).[11]
-
Measurements should be taken kinetically over a period of 20-30 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = (Emission at 535 nm) / (Emission at 460 nm)
-
Subtract the BRET ratio of the vehicle control wells from the compound-treated wells to get the net BRET signal.
-
Plot the net BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Nuclear Receptors (NRs): Luciferase Reporter Gene Assay
Rationale: NRs are ligand-activated transcription factors that, upon binding an agonist, translocate to the nucleus and regulate gene expression by binding to specific DNA sequences called response elements (REs).[16] A reporter gene assay is a powerful tool to measure this transcriptional activation.[17][18] In this system, cells are engineered to express the NR of interest and a reporter gene (like firefly luciferase) under the control of a promoter containing REs for that NR.[7][17]
Protocol 3.2: Dual-Luciferase® Reporter Assay for NR Activation
Objective: To quantify the activation of a target NR by measuring the expression of a firefly luciferase reporter gene, normalized to a constitutively expressed Renilla luciferase control.
Materials:
-
HEK293T or HepG2 cells
-
Expression vector for the full-length target NR
-
Firefly luciferase reporter vector with NR response elements (e.g., pGL4)
-
Renilla luciferase control vector (e.g., pRL-TK) for normalization[17]
-
Transfection reagent
-
White, opaque, 96-well tissue culture plates
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer with dual injectors
Step-by-Step Methodology:
-
Transfection:
-
In a 6-well plate, co-transfect cells with the NR expression vector, the firefly luciferase reporter vector, and the Renilla luciferase control vector. A typical ratio is 10:10:1 (NR:Firefly:Renilla).
-
After 24 hours, trypsinize and seed the transfected cells into a white, opaque 96-well plate at 1.5 x 10⁴ cells per well. Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in the appropriate medium.
-
Remove the existing medium and add 100 µL of the compound dilutions. Include a known NR agonist as a positive control and vehicle (DMSO) as a negative control.
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
-
Cell Lysis and Luminescence Measurement:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[19][20]
-
Place the plate in the luminometer.
-
Injector 1: Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.
-
Injector 2: Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure Renilla luciferase activity.[19]
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luminescence for each well. This normalization corrects for variations in cell number and transfection efficiency.[17] Normalized Response = (Firefly Luminescence) / (Renilla Luminescence)
-
Calculate the Fold Induction by dividing the Normalized Response of each compound-treated well by the average Normalized Response of the vehicle control wells.
-
Plot Fold Induction against compound concentration to determine the EC₅₀.
-
Kinase Signaling Pathways: Phospho-Protein Western Blot
Rationale: Pyrazole scaffolds are common in kinase inhibitors. A direct way to assess a compound's effect on a specific kinase pathway is to measure the phosphorylation state of a downstream substrate protein. Western blotting is a fundamental and robust technique for this purpose.[21][22] It allows for the specific detection of both the total amount of a protein and its phosphorylated form using specific antibodies.[22][23]
Key Considerations:
-
Phosphatase Inhibitors: It is absolutely critical to include phosphatase inhibitors in the cell lysis buffer to preserve the phosphorylation state of proteins, which can otherwise be rapidly reversed by endogenous phosphatases.[21][24][25]
-
Blocking Agent: Use Bovine Serum Albumin (BSA) for blocking instead of non-fat milk. Milk contains casein, a phosphoprotein, which can be detected by phospho-specific antibodies and lead to high background.[21][23][24]
-
Normalization: The signal from the phospho-specific antibody should be normalized to the signal from the total protein antibody to account for any differences in protein loading.[22][23]
Protocol 3.3: Western Blot for Downstream Kinase Substrate Phosphorylation
Objective: To determine the inhibitory effect of pyrazole derivatives on a kinase pathway by quantifying the phosphorylation of a key downstream protein (e.g., p-ERK).
Materials:
-
Appropriate cell line (e.g., A549, HeLa)
-
6-well tissue culture plates
-
Growth factor or stimulus to activate the pathway (e.g., EGF for the EGFR/ERK pathway)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system (wet or semi-dry)
-
Blocking Buffer: 5% (w/v) BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK (e.g., Thr202/Tyr204) and Mouse anti-total-ERK
-
Secondary antibodies: Anti-rabbit HRP-conjugated and Anti-mouse HRP-conjugated
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal pathway activation.
-
Pre-treat cells with various concentrations of the pyrazole derivative for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 10 minutes). Include an unstimulated control and a stimulated vehicle (DMSO) control.
-
Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS.
-
Add 100-150 µL of ice-cold supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[24]
-
-
Immunoblotting:
-
Block the membrane in 5% BSA/TBST for 1 hour at room temperature.[21][24]
-
Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[24]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
(Optional but Recommended) Strip the membrane using a mild stripping buffer and re-probe with the antibody for the total protein (e.g., anti-total-ERK) following the same immunoblotting steps. This is crucial for normalization.
-
-
Data Analysis:
-
Quantify the band intensity for both the phospho-protein and total protein using software like ImageJ.
-
Calculate the ratio of phospho-protein to total protein for each lane.
-
Plot the normalized phospho-protein signal against compound concentration to determine the IC₅₀.
-
Assay Validation and Quality Control
To ensure that an assay is suitable for screening and will produce reliable data, it must be validated. Key statistical parameters are used to assess the quality and robustness of an assay.[7]
| Parameter | Formula / Definition | Acceptance Criterion | Rationale |
| Z'-Factor | 1 - [ (3 * (SD_pos + SD_neg)) / | Mean_pos - Mean_neg | ] |
| Signal-to-Background (S/B) | Mean_pos / Mean_neg | S/B > 2 (preferably > 5) | Indicates the magnitude of the assay window. A larger window provides a more robust assay. |
| Signal-to-Noise (S/N) | | Mean_pos - Mean_neg | / sqrt(SD_pos² + SD_neg²) |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect the assay signal. | Typically < 1% change | Ensures that the compound solvent does not interfere with the assay readout. |
References
-
Bio-protocol. (2017). Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells. [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]
-
Reaction Biology. Ion Channel Assays. [Link]
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. [Link]
-
MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. [Link]
-
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Indigo Biosciences. What are the Steps of a Reporter Gene Assay?. [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Protocols.io. Fluo-8 Calcium Flux Assay. [Link]
-
National Institutes of Health. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. [Link]
-
Springer Nature Experiments. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions. [Link]
-
National Institutes of Health. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. [Link]
-
Bowdish Lab, McMaster University. (2011). CYTOKINE ELISA. [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
National Institutes of Health. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. [Link]
-
Agilent. GPCR Signaling Assays. [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Reaction Biology. Nuclear Receptor Assay Services. [Link]
-
ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
Bio-protocol. Luciferase reporter assay. [Link]
-
University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux. [Link]
-
National Institutes of Health. Detection and Quantification of Cytokines and Other Biomarkers. [Link]
-
MDPI. (2018). Targeting Nuclear Receptors with Marine Natural Products. [Link]
-
Eurofins Discovery. NHR In Vitro Assays & Profiling - Binding & Functional. [Link]
-
Assay Genie. Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit. [Link]
-
Abbkine. Dual Luciferase Reporter Assay Protocol. [Link]
-
The University of Iowa. Calcium Flux Using Calcium Green and Fura Red - Flow Cytometry. [Link]
-
Springer Nature Experiments. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. [Link]
-
National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. [Link]
-
National Institutes of Health. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt. [Link]
-
Charles River Laboratories. Ion Channel Assays. [Link]
-
Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. [Link]
-
Spectroscopy Online. (2022). Key Steps to Follow in a FRET Experiment. [Link]
-
Charles River Laboratories. Ion Channel Selectivity Profiling Assays. [Link]
-
University of Arizona. Fluorescence Resonance Energy Transfer. [Link]
-
University of Arizona. Developing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay. [Link]
Sources
- 1. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. GPCR Signaling Assays | 애질런트 [agilent.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-Based Reporter Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kosheeka.com [kosheeka.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Luciferase reporter assay [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazole Libraries for Biological Targets
Introduction: The Privileged Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1] Its remarkable versatility is evidenced by its presence in a multitude of FDA-approved drugs targeting a wide array of clinical conditions.[1] Notable examples include Celecoxib (an anti-inflammatory COX-2 inhibitor), Sildenafil (a PDE5 inhibitor for erectile dysfunction), and a growing number of kinase inhibitors like Crizotinib for non-small cell lung cancer.[1]
The success of the pyrazole scaffold can be attributed to its unique physicochemical properties. The two nitrogen atoms provide opportunities for hydrogen bonding, acting as both donors and acceptors, which facilitates strong interactions with biological targets.[1] Furthermore, the pyrazole ring can serve as a bioisostere for other aromatic systems, often improving properties like solubility and metabolic stability.[1] These characteristics make pyrazole libraries a rich source of potential lead compounds in drug discovery.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns with pyrazole libraries. We will delve into the intricacies of assay selection, provide detailed protocols for key biological target classes, and discuss data analysis and hit validation strategies tailored to the unique properties of pyrazole compounds.
Strategic Considerations for Screening Pyrazole Libraries
The success of an HTS campaign hinges on a well-designed screening cascade that accounts for the physicochemical properties of the compound library. For pyrazole libraries, several factors warrant special consideration:
-
Potential for Assay Interference: The aromatic nature of the pyrazole ring can lead to autofluorescence, which may interfere with fluorescence-based assays.[2] Therefore, careful selection of assay technology and the inclusion of appropriate counter-screens are crucial to minimize false positives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are often a robust choice as they temporally separate the excitation pulse from the fluorescence measurement, thereby reducing interference from short-lived fluorescence of the test compounds.[3]
-
Solubility: While the pyrazole scaffold can enhance solubility compared to a benzene ring, highly substituted or lipophilic pyrazole derivatives may still exhibit limited aqueous solubility.[1] It is essential to assess the solubility of the library compounds in the assay buffer to avoid false negatives due to precipitation. The inclusion of detergents like Triton X-100 or Tween-20 in the assay buffer can help mitigate this issue.
-
Library Design and Diversity: A well-designed pyrazole library should explore a diverse chemical space by varying substituents at different positions of the pyrazole ring. The synthesis of focused libraries targeting specific protein families, such as kinases or GPCRs, can increase the probability of identifying potent and selective hits.[4]
High-Throughput Screening of Pyrazole Libraries Against Key Biological Targets
The broad biological activity of pyrazole derivatives makes them suitable for screening against a variety of targets. This section will focus on three major classes: protein kinases, G-protein coupled receptors (GPCRs), and ion channels, providing detailed protocols for each.
I. Protein Kinases: Targeting the Kinome with Pyrazole Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[5] The pyrazole scaffold is a common feature in many potent and selective kinase inhibitors.[5]
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an excellent choice for screening pyrazole libraries against protein kinases.[6] This homogeneous, "mix-and-read" format is highly amenable to automation and miniaturization.[7] The time-resolved nature of the detection minimizes interference from compound autofluorescence, a potential issue with pyrazole compounds.[3]
Objective: To identify pyrazole inhibitors of a target kinase from a compound library.
Materials:
-
Target Kinase (e.g., Aurora Kinase A)
-
Biotinylated Substrate Peptide
-
ATP
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
-
Pyrazole Compound Library (10 mM in DMSO)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Stop/Detection Buffer: Assay buffer containing EDTA and TR-FRET detection reagents
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare intermediate compound plates by diluting the pyrazole library stock plates into assay buffer.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20-50 nL) of the diluted compounds to the 384-well assay plates. This will result in a final compound concentration of typically 10 µM.
-
Include columns for positive controls (no enzyme or a known inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of the kinase and biotinylated substrate in assay buffer. The optimal concentrations should be determined empirically during assay development.
-
Dispense the enzyme/substrate mix into the assay plates containing the compounds.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km for the kinase to be sensitive to competitive inhibitors.
-
Add the ATP solution to the assay plates to start the kinase reaction.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Reaction Termination and Detection:
-
Prepare the Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-acceptor).
-
Add the Stop/Detection buffer to the assay plates.
-
Incubate the plates at room temperature for at least 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plates on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min))
-
Ratio_max = signal from DMSO control wells
-
Ratio_min = signal from positive control wells (e.g., no enzyme or potent inhibitor)
-
-
Calculate the Z'-factor to assess the quality of the assay. A Z' > 0.5 is generally considered acceptable for HTS.
Table 1: Representative Data from a Pyrazole Library Screen against a Target Kinase
| Compound ID | % Inhibition at 10 µM | IC₅₀ (µM) |
| Pyrazole-001 | 95.2 | 0.15 |
| Pyrazole-002 | 88.7 | 0.42 |
| Pyrazole-003 | 12.5 | > 50 |
| Pyrazole-004 | 91.3 | 0.28 |
| Staurosporine | 99.8 | 0.01 |
II. G-Protein Coupled Receptors (GPCRs): Modulating Cellular Signaling
GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling and are important drug targets.[8] Pyrazole-containing compounds have been identified as modulators of various GPCRs.[9]
Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[8] Calcium flux assays provide a functional, cell-based readout of GPCR activation and are well-suited for HTS.[8] These assays utilize calcium-sensitive fluorescent dyes that exhibit an increase in fluorescence upon binding to calcium. Modern HTS-compatible plate readers, such as the FLIPR (Fluorometric Imaging Plate Reader), can kinetically measure these rapid changes in fluorescence.[10]
Objective: To identify pyrazole antagonists of a Gq-coupled GPCR.
Materials:
-
A stable cell line expressing the target GPCR (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-8, Calcium-6) with a probenecid solution.
-
Pyrazole Compound Library (10 mM in DMSO).
-
EC₈₀ concentration of a known agonist for the target GPCR.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
384-well black-walled, clear-bottom plates.
-
Kinetic fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Dye Loading:
-
Prepare the calcium dye solution in assay buffer containing probenecid (which inhibits the organic anion transporter to prevent dye extrusion from the cells).
-
Remove the cell culture medium and add the dye solution to the cells.
-
Incubate the plates at 37°C for 1 hour.
-
-
Compound Addition:
-
Transfer the pyrazole compounds from the intermediate plates to the cell plates.
-
Incubate at room temperature for 15-30 minutes to allow the compounds to interact with the receptors.
-
-
Agonist Addition and Signal Detection:
-
Place the cell plate in the kinetic fluorescence plate reader.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument then adds the EC₈₀ concentration of the agonist to all wells.
-
Immediately begin kinetic reading of the fluorescence signal for 1-3 minutes.
-
Data Analysis:
-
The primary response is the change in fluorescence intensity (ΔF) upon agonist addition.
-
Normalize the data to controls:
-
% Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min))
-
ΔF_max = signal from DMSO control wells (agonist-stimulated)
-
ΔF_min = signal from wells with a known antagonist or no agonist
-
-
Hits are identified as compounds that significantly reduce the agonist-induced calcium flux.
III. Ion Channels: Modulating Electrical Excitability
Ion channels are pore-forming membrane proteins that regulate the flow of ions across the cell membrane and are critical for neuronal and cardiac function.[11]
Automated patch clamp (APC) technology has revolutionized ion channel drug discovery by enabling high-throughput electrophysiological measurements.[11] While lower in throughput than fluorescence-based assays, APC provides direct, high-fidelity data on ion channel function, making it an excellent platform for primary screening of smaller, focused libraries or for hit validation.[12]
Objective: To identify pyrazole modulators of a voltage-gated ion channel.
Materials:
-
A stable cell line expressing the target ion channel.
-
Automated patch clamp system (e.g., QPatch, Patchliner).
-
Appropriate intracellular and extracellular recording solutions.
-
Pyrazole Compound Library.
Procedure:
-
Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension at the optimal density for the APC platform.
-
-
APC System Setup:
-
Prime the system with the intracellular and extracellular solutions.
-
Load the cell suspension and the compound plate into the instrument.
-
-
Automated Screening:
-
The instrument will automatically perform the following steps for each well:
-
Trap a single cell.
-
Form a giga-ohm seal.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit ion channel currents.
-
Apply the test compound and record the effect on the current.
-
Perform a washout step if desired.
-
-
Data Analysis:
-
The primary output is the ion channel current amplitude and kinetics.
-
Calculate the % inhibition or potentiation of the current by the pyrazole compound.
-
For voltage-gated channels, analyze any shifts in the voltage-dependence of activation or inactivation.
Hit Validation and Triaging: From Hits to Leads
A primary HTS campaign will inevitably generate a number of false positives.[13] A rigorous hit validation and triaging cascade is essential to focus resources on the most promising chemical matter.[14]
Key Steps in the Hit Validation Cascade:
-
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.[15]
-
Dose-Response Analysis: Determine the potency (IC₅₀ or EC₅₀) of the confirmed hits.[15]
-
Orthogonal Assays: Validate hits in a secondary assay that uses a different detection technology to rule out assay-specific artifacts.[15] For example, a hit from a TR-FRET kinase assay could be confirmed using a mobility shift assay.
-
Counter-Screens: For fluorescence-based assays, perform counter-screens to identify compounds that are autofluorescent or quench the fluorescent signal.[2]
-
Selectivity Profiling: Screen promising hits against a panel of related targets to assess their selectivity.
-
Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the validated hits to establish an initial SAR.[13] A steep SAR provides confidence that the observed activity is due to a specific interaction with the target.[2]
-
Biophysical Methods: For biochemical targets, use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding of the hit to the target protein.[13]
Conclusion
Pyrazole libraries represent a valuable resource for the discovery of novel modulators of a wide range of biological targets. A successful HTS campaign requires a thoughtful approach that considers the unique physicochemical properties of the pyrazole scaffold. By selecting appropriate assay technologies, implementing robust protocols, and employing a rigorous hit validation cascade, researchers can efficiently identify and advance promising pyrazole-based compounds in their drug discovery programs. The detailed protocols and strategic considerations outlined in this application note provide a solid framework for unlocking the therapeutic potential of this privileged chemical scaffold.
References
-
Abdel-Wahab, B. F., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4783. [Link]
-
Al-Ostoot, F. H., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. Journal of Molecular Structure, 1311, 138338. [Link]
-
Alam, M. A., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry, 21. [Link]
-
Biharee, A., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 914-939. [Link]
-
Khan, I., et al. (2025). Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). Medicinal Chemistry. [Link]
-
Sarvagalla, S., et al. (2014). Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS library with improved LE and LELP, which are suitable starting points/hits for further optimization for lead development. Bioorganic & Medicinal Chemistry Letters, 24(21), 5035-5040. [Link]
-
Sarvagalla, S., et al. (2014). Table 1 Aurora kinase inhibition and fragment-likeness profile of hits identified in this study, compared to previous hit 1. ResearchGate. [Link]
-
Unzue, A., et al. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
-
Sygnature Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]
-
Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Target Review. [Link]
-
Inglese, J., et al. (2007). The essential roles of chemistry in high-throughput screening triage. Nature Chemical Biology, 3(8), 466-479. [Link]
-
Bebbington, D., et al. (2009). Aurora kinase inhibitors: Progress towards the clinic. Bioorganic & Medicinal Chemistry Letters, 19(15), 3986-3992. [Link]
-
Reed, J. R., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 46(11), 1635-1643. [Link]
-
Kumar, S., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-13. [Link]
-
Burford, N. T., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(5), 457-467. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]
-
Gerlach, J. P., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(8), 1039-1047. [Link]
-
Zhang, J. H., et al. (2011). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 9(1), 43-50. [Link]
-
Panyi, G., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. International Journal of Molecular Sciences, 22(19), 10565. [Link]
-
Tamamura, H., et al. (2005). Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates. Current Medicinal Chemistry, 12(1), 83-92. [Link]
-
Kumar, A., et al. (2020). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 25(17), 3939. [Link]
-
Bertekap, R. L., et al. (2012). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ASSAY and Drug Development Technologies, 10(5), 457-467. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. [Link]
-
Coroneos, A. M., et al. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes. In Sphingosine-1-Phosphate (pp. 165-175). Humana Press. [Link]
-
Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Jimonet, P. (2004). Strategies for designing GPCR-focused libraries and screening sets. Current Opinion in Drug Discovery & Development, 7(3), 336-343. [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 9, 1-13. [Link]
-
Tamamura, H., et al. (2007). Exploratory Studies on Development of the Chemokine Receptor CXCR4 Antagonists Toward Downsizing. Current Medicinal Chemistry, 14(1), 107-118. [Link]
-
Hansel, C. S., et al. (2020). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. KNIME. [Link]
-
Panyi, G., et al. (2021). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics. International Journal of Molecular Sciences, 22(19), 10565. [Link]
-
BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. BPS Bioscience. [Link]
-
Taras, M. S., et al. (2012). CXCR4 chemokine receptor antagonists: perspectives in SCLC. Expert Opinion on Investigational Drugs, 21(4), 433-445. [Link]
-
Zheng, W., et al. (2002). High-Throughput Screening for Ion Channel Modulators. ASSAY and Drug Development Technologies, 1(1.1), 159-166. [Link]
-
Wang, T., et al. (2021). Fragment-based design of selective GPCR ligands guided by free energy simulations. Chemical Communications, 57(72), 9031-9034. [Link]
-
Sajjadifar, N., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies, 9, 1-13. [Link]
-
Lebakken, C. S., et al. (2009). Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform. Journal of Biomolecular Screening, 14(8), 924-935. [Link]
-
El-Gamal, M. I., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 1-27. [Link]
-
Bornholdt, M., et al. (2023). Accelerated hit identification with target evaluation, deep learning and automated labs: prospective validation in IRAK1. Journal of Cheminformatics, 15(1), 1-13. [Link]
-
Zhu, Y., et al. (2007). Discovery of small molecule CXCR4 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6217-6221. [Link]
-
MaxCyte. (n.d.). Automated Patch Clamp for Ion Channel Variant Screening. MaxCyte. [Link]
-
Ciccarese, A., et al. (2019). Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. Cancers, 11(11), 1645. [Link]
-
Gini, G., et al. (2015). CXCR4 Antagonists: A Screening Strategy for Identification of Functionally Selective Ligands. Journal of Biomolecular Screening, 20(8), 994-1005. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Strategies for designing GPCR-focused libraries and screening sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule CXCR4 chemokine receptor antagonists: developing drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug-Ion Channel Binding Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for the Derivatization of 2-(1-Methyl-1H-pyrazol-5-yl)acetic Acid for Improved Solubility
Introduction: Addressing the Solubility Challenge of a Key Pyrazole Intermediate
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways.[1][2] However, its utility is often hampered by limited aqueous solubility, a common challenge for many heterocyclic carboxylic acids.[3][4] This poor solubility can create significant hurdles in various stages of drug development, from initial biological screening in aqueous assay buffers to formulation and in vivo pharmacokinetic studies.[1] To overcome this limitation, strategic chemical modification, or derivatization, of the carboxylic acid moiety is a well-established and effective approach.[5]
This comprehensive guide provides detailed application notes and step-by-step protocols for three primary derivatization strategies to enhance the aqueous solubility of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid:
-
Esterification: Conversion to more soluble ester prodrugs.
-
Amidation: Formation of amide derivatives with tailored solubility profiles.
-
Salt Formation: Preparation of highly water-soluble salt forms.
These methodologies are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower informed experimental design and troubleshooting.
I. Esterification: A Prodrug Strategy for Enhanced Solubility and Permeability
Esterification of the carboxylic acid group can significantly improve the solubility and permeability of a parent compound. Esters can act as prodrugs, which are inactive forms of a drug that are converted to the active form in the body through enzymatic or chemical hydrolysis. This strategy can be particularly effective for oral drug delivery.
Scientific Rationale
The conversion of a carboxylic acid to an ester masks the polar carboxyl group, reducing its ability to form strong intermolecular hydrogen bonds in the solid state. This disruption of the crystal lattice can lead to a lower melting point and increased solubility in both aqueous and organic media, depending on the nature of the alcohol used for esterification. Furthermore, the increased lipophilicity of the ester can enhance its ability to cross biological membranes.
Experimental Protocol: Fischer-Speier Esterification
This protocol details a classic acid-catalyzed esterification of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid with ethanol.
Materials:
-
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid
-
Anhydrous Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(1-methyl-1H-pyrazol-5-yl)acetic acid (1.0 eq) in anhydrous ethanol (10-20 mL per gram of acid).
-
Acid Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL).
-
Carefully transfer the solution to a separatory funnel and wash with deionized water (2 x 15 mL) to remove any remaining acid and ethanol.
-
Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution (2 x 15 mL). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (1 x 15 mL) to remove excess water.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
Characterization:
-
¹H NMR: Expect to see a characteristic quartet and triplet for the ethyl group, in addition to the signals from the pyrazole and methylene groups.
-
¹³C NMR: The carbonyl carbon of the ester will have a distinct chemical shift.
-
Mass Spectrometry (MS): Confirm the molecular weight of the synthesized ester.
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the ester group (typically around 1735 cm⁻¹).
II. Amidation: Tailoring Solubility through Amine Selection
Amidation of the carboxylic acid provides another versatile method for modifying the physicochemical properties of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. By carefully selecting the amine, a wide range of amides with varying polarities and solubilities can be synthesized.
Scientific Rationale
The introduction of an amide bond can increase the polarity and hydrogen bonding capacity of the molecule, potentially leading to improved aqueous solubility. The choice of the amine is critical; for instance, using a hydrophilic amine (e.g., one containing a hydroxyl or a morpholine moiety) can significantly enhance water solubility.
Experimental Protocol: Carbodiimide-Mediated Amide Coupling
This protocol utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of an amide bond between 2-(1-methyl-1H-pyrazol-5-yl)acetic acid and a primary or secondary amine.
Materials:
-
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid
-
Desired primary or secondary amine (e.g., morpholine)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(1-methyl-1H-pyrazol-5-yl)acetic acid (1.0 eq) and the chosen amine (1.1 eq) in anhydrous dichloromethane.
-
Catalyst Addition: Add a catalytic amount of DMAP to the solution.
-
Coupling Agent Addition: Cool the reaction mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl (2 x 15 mL) to remove any unreacted amine and DMAP.
-
Wash with saturated NaHCO₃ solution (2 x 15 mL) to remove any unreacted carboxylic acid.
-
Wash with brine (1 x 15 mL).
-
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization:
-
¹H NMR: The spectrum will show signals corresponding to both the pyrazole acetic acid backbone and the incorporated amine. The disappearance of the carboxylic acid proton will be evident.
-
¹³C NMR: A characteristic amide carbonyl signal will be present.
-
MS: Confirm the molecular weight of the final amide product.
-
IR Spectroscopy: Observe the amide C=O stretch (typically 1630-1680 cm⁻¹) and N-H stretch (if a primary or secondary amine was used).
III. Salt Formation: A Direct and Effective Approach to Aqueous Solubility
For ionizable compounds like carboxylic acids, salt formation is a straightforward and highly effective method to dramatically increase aqueous solubility. By reacting the acidic proton with a suitable base, a more soluble ionic salt is formed.
Scientific Rationale
The conversion of the neutral carboxylic acid to its corresponding carboxylate salt introduces ionic character to the molecule. This allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility. The choice of the counter-ion (the cation from the base) can influence the physicochemical properties of the salt, such as its hygroscopicity and stability.
Experimental Protocol: Preparation of a Sodium Salt
This protocol describes the preparation of the sodium salt of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Materials:
-
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Ethanol or Methanol
-
Deionized Water
-
Diethyl Ether or Acetone (as an anti-solvent)
-
Beaker
-
Stir plate and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve 2-(1-methyl-1H-pyrazol-5-yl)acetic acid in a minimal amount of ethanol or methanol in a beaker.
-
Base Addition: Prepare a solution of sodium hydroxide (1.0 eq) or sodium bicarbonate (1.0 eq) in deionized water. Slowly add the basic solution to the stirring solution of the acid.
-
pH Adjustment: Monitor the pH of the mixture. Continue adding the base dropwise until the pH is neutral to slightly basic (pH 7-8).
-
Salt Isolation (Method A: Evaporation):
-
Remove the solvent under reduced pressure to obtain the solid salt.
-
The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material and then dried under vacuum.
-
-
Salt Isolation (Method B: Precipitation):
-
If the salt is not readily soluble in the reaction solvent, it may precipitate out upon formation.
-
Alternatively, after neutralization, a less polar anti-solvent (e.g., acetone or diethyl ether) can be added to induce precipitation of the salt.
-
Collect the precipitated salt by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterization:
-
¹H NMR: The carboxylic acid proton signal will be absent. The chemical shifts of the protons adjacent to the carboxylate group may shift slightly upfield.
-
IR Spectroscopy: The broad O-H stretch of the carboxylic acid will disappear, and a characteristic carboxylate (COO⁻) asymmetric stretching band will appear around 1550-1610 cm⁻¹.
-
Solubility Assessment: A simple qualitative or quantitative test can be performed to compare the solubility of the salt to the parent acid in water.
Data Presentation: Expected Solubility Enhancements
The following table provides a qualitative and estimated quantitative summary of the expected solubility improvements for the derivatization of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. Actual values will depend on the specific derivative and experimental conditions.
| Derivatization Strategy | Derivative Example | Expected Aqueous Solubility Improvement | Rationale for Improvement |
| Esterification | Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate | Moderate | Disruption of crystal lattice, reduced H-bonding. |
| Amidation | 2-(1-Methyl-1H-pyrazol-5-yl)-1-morpholinoethan-1-one | High | Increased polarity and hydrogen bonding capacity. |
| Salt Formation | Sodium 2-(1-methyl-1H-pyrazol-5-yl)acetate | Very High | Introduction of ionic character, strong ion-dipole interactions with water. |
Visualizing the Derivatization Workflows
The following diagrams illustrate the chemical transformation workflows for each derivatization strategy.
Caption: Esterification Workflow
Caption: Amidation Workflow
Caption: Salt Formation Workflow
Conclusion
The derivatization of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid through esterification, amidation, or salt formation offers a robust toolkit for overcoming its inherent solubility limitations. The choice of the optimal strategy will depend on the specific requirements of the downstream application, including the desired physicochemical properties, the biological context, and the synthetic feasibility. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively enhance the utility of this important chemical scaffold in their drug discovery and development endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-(1-Methyl-1H-pyrazol-5-yl)acetic Acid in the Synthesis of Bioactive Pyrazolo[1,5-a]pyrimidines
Introduction: The Enduring Significance of Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] These compounds are recognized for their roles as anticancer, anti-inflammatory, antiviral, and kinase inhibitors, making them a focal point for intensive research in medicinal chemistry.[3][4] The versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic outcomes. This document provides a detailed guide for researchers on the strategic utilization of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a key starting material in the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives.
The synthetic utility of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid lies in its potential to be elaborated into key intermediates for cyclocondensation reactions. While direct cyclization of the acetic acid moiety is challenging, its conversion into more reactive functional groups, such as esters, opens up versatile pathways for the construction of the pyrimidine ring. This application note will detail a robust and logical synthetic strategy, supported by established protocols and mechanistic insights, to guide researchers in the efficient synthesis of a diverse library of pyrazolo[1,5-a]pyrimidines.
Synthetic Strategy: A Multi-Step Approach to Pyrazolo[1,5-a]pyrimidin-7-ones
The most convergent and well-established route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl compound or a suitable equivalent.[4][5] Therefore, a logical and efficient strategy commencing from 2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its initial conversion to a more versatile intermediate, followed by the formation of a key aminopyrazole precursor, and culminating in the final cyclization to the desired pyrazolo[1,5-a]pyrimidine core.
The proposed synthetic pathway is as follows:
-
Esterification: Conversion of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid to its corresponding ethyl ester, ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate. This step enhances the reactivity of the carbonyl group and improves solubility in organic solvents.
-
Generation of a β-Ketoester Equivalent: The ethyl acetate derivative can be transformed into a β-ketoester, a crucial precursor for the subsequent cyclization.
-
Formation of the Aminopyrazole Intermediate: Reaction of the in-situ generated β-ketoester with hydrazine hydrate to construct the aminopyrazole moiety.
-
Cyclocondensation to the Pyrazolo[1,5-a]pyrimidin-7-one Core: The final ring closure is achieved by reacting the aminopyrazole with a suitable reagent, such as diethyl carbonate or urea, to furnish the pyrazolo[1,5-a]pyrimidin-7-one scaffold.
This multi-step approach offers a high degree of control and allows for the introduction of diversity at various stages of the synthesis.
Experimental Protocols
Part 1: Synthesis of Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate (Intermediate 1)
Rationale: The conversion of the carboxylic acid to an ethyl ester is a standard procedure to increase the electrophilicity of the carbonyl carbon and to facilitate subsequent reactions under anhydrous conditions. Fischer esterification, using ethanol in the presence of a catalytic amount of strong acid, is a reliable and scalable method.
Protocol:
-
To a solution of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid (10.0 g, 64.9 mmol) in absolute ethanol (150 mL) in a round-bottom flask equipped with a reflux condenser, add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Carefully pour the residue into a beaker containing ice-cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to afford the crude product.
-
Purify the crude ester by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to yield ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate as a clear oil.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ: 7.35 (d, J = 1.8 Hz, 1H), 6.10 (d, J = 1.8 Hz, 1H), 4.20 (q, J = 7.1 Hz, 2H), 3.85 (s, 3H), 3.70 (s, 2H), 1.28 (t, J = 7.1 Hz, 3H).
-
MS (ESI) m/z: 183.1 [M+H]⁺.
Part 2: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (A Representative Final Product)
The synthesis of the final pyrazolopyrimidine can be achieved through a one-pot reaction from an appropriately substituted aminopyrazole. The following protocol describes a general method for the cyclocondensation of an aminopyrazole with diethyl malonate, which is a common and effective route to pyrazolo[1,5-a]pyrimidine-5,7-diols, followed by further transformations.[3][6]
Protocol for a Related Analogue (Illustrative of the Cyclocondensation Step):
This protocol is adapted from the synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, a closely related analogue, to illustrate the key cyclocondensation step.[6]
-
Preparation of the Aminopyrazole: A suitable aminopyrazole precursor is required. For the target molecule, this would be 3-amino-5-methylpyrazole.
-
Cyclocondensation: To a solution of sodium ethoxide (prepared by dissolving sodium metal (1.5 g, 65.2 mmol) in absolute ethanol (50 mL)), add 3-amino-5-methylpyrazole (5.0 g, 51.5 mmol).
-
To the resulting mixture, add diethyl malonate (8.25 g, 51.5 mmol) dropwise.
-
Heat the reaction mixture to reflux for 24 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is then dissolved in water and acidified with concentrated hydrochloric acid to pH 4-5.
-
The resulting precipitate is filtered, washed with water, and dried to yield 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Expected Yield: ~89%[6]
Note on the Synthesis of the Target Molecule:
To synthesize 2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one specifically, the intermediate from the reaction of ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate would be cyclized with a reagent such as urea or thiourea. The following is a proposed protocol based on general principles of pyrimidine synthesis.
Proposed Protocol for 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one:
-
Formation of the β-enamino ester: React ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the corresponding enamino ester.
-
Cyclocondensation with Urea/Thiourea: Treat the in-situ generated enamino ester with urea or thiourea in the presence of a base such as sodium ethoxide in refluxing ethanol.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, neutralized, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
Visualization of the Synthetic Pathway
Caption: Proposed Synthetic Route to 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Data Summary
| Compound | Molecular Formula | Molecular Weight | Expected Yield (%) | Key Analytical Data |
| Ethyl 2-(1-methyl-1H-pyrazol-5-yl)acetate | C₈H₁₂N₂O₂ | 182.20 | 85-95 | ¹H NMR, MS |
| 2-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | C₇H₇N₃O | 149.15 | (Variable) | ¹H NMR, ¹³C NMR, MS, IR |
Causality and Experimental Choices
-
Esterification: The choice of Fischer esterification is based on its simplicity, cost-effectiveness, and high yields for converting carboxylic acids to esters. The use of a strong acid catalyst is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol.
-
Use of DMF-DMA: N,N-Dimethylformamide dimethyl acetal is a common and effective reagent for the formation of enamino esters from active methylene compounds like the pyrazolyl acetate. This intermediate is highly activated towards nucleophilic attack, facilitating the subsequent cyclization.
-
Cyclocondensation with Urea/Thiourea: Urea and thiourea are excellent sources of the N-C-N unit required to form the pyrimidine ring. The reaction proceeds via a nucleophilic attack of the urea/thiourea nitrogen on the carbonyl carbon of the enamino ester, followed by an intramolecular cyclization and elimination of dimethylamine and ethanol. The use of a strong base like sodium ethoxide is crucial to deprotonate the urea/thiourea, increasing its nucleophilicity.
Trustworthiness and Self-Validating Protocols
The protocols provided are based on well-established and frequently cited synthetic transformations in heterocyclic chemistry. The progress of each step can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the products can be unequivocally confirmed by spectroscopic methods (NMR, MS, IR) and elemental analysis. The expected yields are based on literature precedents for analogous reactions, providing a benchmark for successful execution.
Conclusion
2-(1-Methyl-1H-pyrazol-5-yl)acetic acid serves as a valuable and accessible starting material for the synthesis of medicinally important pyrazolo[1,5-a]pyrimidines. The multi-step synthetic strategy outlined in these application notes, involving an initial esterification followed by the formation of a reactive intermediate and subsequent cyclocondensation, provides a robust and versatile approach for the generation of a diverse library of pyrazolo[1,5-a]pyrimidin-7-ones. The detailed protocols and mechanistic rationale are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the vast therapeutic potential of this privileged heterocyclic scaffold.
References
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals (Basel). 2021;14(8):788. [Link]
-
Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine derivatives. Reagents... - ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. 2025. [Link]
-
Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity - ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry. 2019;23(6):647-661. [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. 2021;7(2):347-359. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazole Compounds
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimicrobial agents.
Introduction: The Growing Imperative for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates an urgent and innovative approach to the discovery of new chemical entities with potent antimicrobial properties.[1][2][3] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal effects.[4][5][6] The versatility of the pyrazole ring allows for diverse chemical modifications, leading to compounds that can target various microbial processes. Some pyrazole-containing compounds have already been approved for clinical use, such as the cephalosporin antibiotics cefoselis and ceftolozane, highlighting the therapeutic potential of this scaffold.[7] Documented mechanisms of action for different pyrazole derivatives include the inhibition of essential enzymes like DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, and the disruption of the bacterial cell wall.[4][7]
Given the significant therapeutic interest in pyrazoles, a robust and standardized methodological framework for evaluating their antimicrobial activity is paramount. This guide provides detailed protocols and expert insights for the in vitro assessment of pyrazole compounds, grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11] By adhering to these rigorous methodologies, researchers can generate reliable, reproducible, and comparable data, which is the bedrock of successful antimicrobial drug development.
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of in vitro AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration or MIC) or kills it (Minimum Bactericidal Concentration or MBC). These values are critical for predicting the potential therapeutic efficacy of a compound. The methods described herein are designed to be self-validating through the stringent use of quality control (QC) strains, reference standards, and carefully controlled experimental parameters. Adherence to these principles ensures the integrity and trustworthiness of the generated data. The CLSI and EUCAST provide extensive documentation and guidelines that form the basis for these protocols, ensuring that the methodologies are harmonized and widely accepted.[8][9][12][13][14]
Core Methodologies for a Comprehensive Antimicrobial Assessment
A multi-faceted approach is recommended to thoroughly characterize the antimicrobial profile of novel pyrazole compounds. This typically begins with a primary screening assay to determine the MIC, followed by secondary assays to confirm the nature of the antimicrobial effect (bacteriostatic vs. bactericidal) and to assess activity through different physical mediums.
Two universally accepted and complementary methods are detailed below:
-
Broth Microdilution Method: A quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of the pyrazole compound in a liquid medium.[1][3][15]
-
Agar Well Diffusion Method: A qualitative or semi-quantitative method to assess the growth-inhibitory properties of a pyrazole compound as it diffuses through a solid agar medium.[16][17][18][19]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining MIC values and is highly recommended for obtaining precise, quantitative data on the potency of a pyrazole compound.[15][20] The protocol involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate format.
Causality and Scientific Rationale
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious bacteria as its composition is well-defined and has minimal interference with the activity of most antimicrobial agents. Its cation (Ca²⁺ and Mg²⁺) concentration is adjusted as these ions can influence the activity of certain antibiotics.
-
Standardized Inoculum: The final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL is critical. A lower density may lead to falsely low MICs, while a higher density can result in falsely high MICs. The McFarland turbidity standard is a reliable method for standardizing the initial bacterial suspension.[17]
-
Serial Dilutions: A two-fold serial dilution provides a logarithmic concentration gradient, which is effective for determining the MIC over a wide range of concentrations.
-
Controls: The inclusion of a positive control (a known antibiotic), a negative control (no antimicrobial agent), and a sterility control (no bacteria) is non-negotiable for a valid assay. These controls ensure that the bacteria are viable, the medium is not contaminated, and that any observed inhibition is due to the test compound.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol
Materials:
-
Pyrazole compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Selected bacterial strains (e.g., ATCC quality control strains)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) for positive control
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Compound Preparation: Prepare a stock solution of the pyrazole compound in sterile DMSO at a concentration 100 times the highest desired final testing concentration.
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This is the working inoculum suspension.
-
-
Plate Setup:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
In well 1, add 100 µL of the pyrazole compound, diluted in CAMHB to twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the working inoculum suspension to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is 100 µL, and the final inoculum concentration is approximately 5 x 10⁵ CFU/mL. The compound concentrations are now at their final testing values.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation:
-
Following incubation, check the control wells. There should be clear growth in well 11 (growth control) and no growth in well 12 (sterility control). The positive control antibiotic should show an MIC within its acceptable range for the QC strain used.[21]
-
The MIC is defined as the lowest concentration of the pyrazole compound that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Protocol 2: Agar Well Diffusion Assay
This method provides a visual and semi-quantitative assessment of a compound's antimicrobial activity.[18] It is particularly useful for initial screening of multiple compounds and for testing substances that may not be readily soluble in broth media. The principle relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a test microorganism.
Causality and Scientific Rationale
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium for this assay due to its batch-to-batch reproducibility and its low concentration of inhibitors, ensuring that the results are primarily due to the activity of the test compound. The depth of the agar (4.0 ± 0.5 mm) is critical as it affects the diffusion rate and, consequently, the size of the inhibition zone.
-
Lawn of Growth: A confluent lawn of bacterial growth is essential for clearly visualizing the zone of inhibition. This is achieved by using a standardized inoculum (0.5 McFarland) and evenly streaking the plate.
-
Zone of Inhibition: The diameter of the clear zone around the well where bacterial growth is inhibited is proportional to the susceptibility of the organism to the compound, the concentration of the compound, and its diffusion properties through the agar.
Experimental Workflow: Agar Well Diffusion
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Step-by-Step Protocol
Materials:
-
Pyrazole compound
-
Solvent (e.g., DMSO, sterile)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes (90 or 150 mm)
-
Selected bacterial strains (e.g., ATCC quality control strains)
-
Positive control antibiotic and negative control (solvent)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (for creating wells)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler
Procedure:
-
Plate Preparation: Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth of 4.0 ± 0.5 mm. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension, removing excess fluid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Well Creation and Application of Compound:
-
Using a sterile cork borer (typically 6-8 mm in diameter), punch uniform wells into the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution into each well.
-
Similarly, add the positive control antibiotic and the negative control (solvent alone) to separate wells on the same plate.[16]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[16]
-
Result Interpretation:
-
Measure the diameter of the zone of complete inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.
-
The size of the inhibition zone indicates the relative antimicrobial activity. A larger zone of inhibition generally corresponds to a higher level of activity. Compare the zone sizes produced by the pyrazole compounds to those of the positive and negative controls.
-
Data Presentation and Interpretation
To facilitate comparison and analysis, quantitative data from these assays should be summarized in a clear, tabular format.
Table 1: Representative Antimicrobial Activity of Pyrazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) |
| Pyrazole-A | Staphylococcus aureus ATCC 25923 | 4[22] | 22 |
| Pyrazole-A | Escherichia coli ATCC 25922 | 16 | 15 |
| Pyrazole-B | Staphylococcus aureus ATCC 25923 | 128 | 10 |
| Pyrazole-B | Escherichia coli ATCC 25922 | >128 | 0 |
| Ciprofloxacin | Staphylococcus aureus ATCC 25923 | 0.5 | 25 |
| Ciprofloxacin | Escherichia coli ATCC 25922 | 0.25 | 30 |
| DMSO (Solvent) | S. aureus / E. coli | >128 | 0 |
Note: The data in this table are illustrative examples based on findings in the literature and should be replaced with actual experimental results. The MIC for some pyrazole derivatives has been reported to be as low as 0.25-1.56 µg/mL against certain strains.[7][23]
Interpretation:
-
MIC: A lower MIC value indicates greater potency. Compounds with MICs in the low µg/mL range are generally considered promising.[22][23]
-
Zone of Inhibition: A larger diameter indicates greater susceptibility of the microorganism to the compound. The absence of a zone of inhibition suggests the organism is resistant or the compound has poor diffusion characteristics in agar.
-
Correlation: Generally, a low MIC value should correlate with a larger zone of inhibition. Discrepancies may arise due to differences in compound solubility, stability, or diffusion properties in agar versus broth.
Conclusion and Further Steps
The methodologies outlined in this guide provide a standardized and robust framework for the initial in vitro evaluation of the antimicrobial activity of novel pyrazole compounds. By meticulously following these protocols, grounded in the principles of CLSI and EUCAST, researchers can generate high-quality, reliable data. Positive results from these primary screening assays warrant further investigation, including:
-
Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bactericidal or bacteriostatic.
-
Time-kill kinetic assays: To assess the rate at which the compound kills the target microorganism.[22]
-
Mechanism of action studies: To elucidate the molecular target of the compound (e.g., DNA gyrase inhibition assays).[4][7]
-
Toxicity and hemolysis assays: To evaluate the compound's safety profile.[23]
A comprehensive and methodologically sound approach is critical for advancing promising pyrazole derivatives through the drug discovery pipeline and addressing the urgent global need for new antimicrobial therapies.
References
-
EUCAST - ESCMID. [Link]
-
Yousuf, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health (NIH). [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]
-
EUCAST: EUCAST - Home. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]
-
Antimicrobial activity by Agar well diffusion - Chemistry Notes. [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Link]
-
Guidance Documents - EUCAST. [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
-
Enhanced Antimicrobial Activity of Ciprofloxacin Encapsulated in Sophorolipid-Based Nano-Assemblies Against Ciprofloxacin-/Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. [Link]
-
Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... - Ingenta Connect. [Link]
-
Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) - Open Research@CSIR-NIScPR. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of Some Heterocyclic Moieties of Pyrazole Derivatives - JournalsPub. [Link]
-
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - INTEGRA Biosciences. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. [Link]
-
Antibacterial susceptibility testing of synthesized compounds (IV a–g)... - ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC - PubMed Central. [Link]
-
Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. [Link]
-
Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
Sources
- 1. integra-biosciences.com [integra-biosciences.com]
- 2. ijrar.org [ijrar.org]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 5. Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv...: Ingenta Connect [ingentaconnect.com]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ESCMID: EUCAST [escmid.org]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. nih.org.pk [nih.org.pk]
- 14. EUCAST: Guidance Documents [eucast.org]
- 15. apec.org [apec.org]
- 16. hereditybio.in [hereditybio.in]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. szu.gov.cz [szu.gov.cz]
- 22. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Regioisomer Formation in 2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Synthesis
Welcome to the technical support center dedicated to the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole chemistry, specifically the challenge of controlling regioselectivity during N-alkylation. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your desired 1,5-disubstituted pyrazole product with high purity and yield.
Introduction: The Challenge of Pyrazole Regioselectivity
The synthesis of N-substituted pyrazoles is a cornerstone of medicinal chemistry, as this scaffold is present in numerous FDA-approved drugs. However, the N-alkylation of unsymmetrical pyrazoles often leads to the formation of a mixture of regioisomers, which can be difficult and costly to separate.[1][2] In the case of 2-(1H-pyrazol-5-yl)acetic acid derivatives, alkylation can occur at either the N1 or N2 position of the pyrazole ring, yielding the desired 1,5-disubstituted product or the undesired 1,3-disubstituted isomer, respectively.
This guide provides a systematic approach to understanding and controlling the factors that govern this regioselectivity, empowering you to optimize your synthetic route and minimize the formation of unwanted side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter during the synthesis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Issue 1: My reaction is producing a mixture of 1,5- and 1,3-regioisomers. How can I improve the selectivity for the desired 1,5-isomer?
Root Cause Analysis: The formation of regioisomers during the N-alkylation of pyrazoles is a common problem stemming from the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[3][4] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[3][5]
Solutions:
-
Choice of Base and Solvent: The nature of the base and solvent system plays a crucial role in directing the regioselectivity of N-alkylation.[3]
-
For enhanced 1,5-selectivity: Employing a combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) often favors the formation of the thermodynamically more stable 1,5-isomer. The rationale is that the pyrazolate anion is formed, and the subsequent alkylation is directed by the steric hindrance of the substituent at the 5-position.
-
Consideration of cation effects: The counter-ion of the base can also influence selectivity. For instance, using potassium carbonate (K2CO3) may lead to different isomeric ratios compared to sodium or cesium carbonate due to the coordinating effects of the cation.[3]
-
-
Alkylating Agent: The nature of the alkylating agent can also impact the outcome.
-
While methyl iodide or dimethyl sulfate are common methylating agents, their reactivity can sometimes lead to lower selectivity.
-
Consider using a less reactive methylating agent, which may allow for greater discrimination between the two nitrogen atoms.
-
-
Temperature Control: Reaction temperature can significantly affect the kinetic versus thermodynamic control of the reaction.
-
Lowering the reaction temperature may favor the formation of one isomer over the other. It is recommended to perform the reaction at 0 °C or even lower to assess the impact on the isomeric ratio.
-
Experimental Protocol for Optimizing Regioselectivity:
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K2CO3) | Cesium Carbonate (Cs2CO3) |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile | Anhydrous THF |
| Temperature | 0 °C to room temperature | Room temperature | Reflux |
| Alkylating Agent | Methyl Iodide | Dimethyl Sulfate | Methyl Tosylate |
Procedure:
-
To a solution of ethyl 2-(1H-pyrazol-5-yl)acetate in the chosen anhydrous solvent, add the selected base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent dropwise at 0 °C.
-
Allow the reaction to warm to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.
Issue 2: I have a mixture of regioisomers. How can I effectively separate them?
Solution:
Separating pyrazole regioisomers is often achievable using standard chromatographic techniques due to their potential differences in polarity.[6][7][8]
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for separating pyrazole regioisomers.[6][7][8]
-
Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by preliminary TLC analysis.
-
Gradient Elution: Employing a gradient elution, where the polarity of the solvent system is gradually increased, can often provide better separation than an isocratic (constant solvent composition) elution.
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations where the isomers have very similar polarities, HPLC can offer higher resolution.[9] Both normal-phase and reverse-phase HPLC can be explored.
General Protocol for Column Chromatography Separation:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture.
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of the eluent or a slightly more polar solvent. For less soluble samples, a "dry loading" technique is recommended, where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[7]
-
Elution: Begin eluting the column with the starting solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the separated isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Issue 3: How can I confidently identify and characterize the 1,5- and 1,3-regioisomers?
Solution:
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural elucidation of pyrazole regioisomers.[3][10]
-
¹H NMR Spectroscopy: The chemical shifts of the pyrazole ring protons are highly sensitive to the substitution pattern.
-
In the desired 1-methyl-1H-pyrazol-5-yl isomer, the proton at the C4 position will typically appear as a doublet, coupled to the proton at the C3 position. The N-methyl group will have a characteristic chemical shift.
-
In the undesired 1-methyl-1H-pyrazol-3-yl isomer, the proton at the C4 position will also be a doublet, but the chemical shifts of the ring protons and the N-methyl group will differ from the 1,5-isomer.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons provide further confirmation of the substitution pattern.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR techniques like NOESY or ROESY can be powerful tools to definitively assign the regiochemistry. An NOE correlation between the N-methyl protons and the protons of the acetic acid side chain would provide strong evidence for the 1,5-substitution pattern.
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides the most definitive structural proof.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in pyrazole N-alkylation?
A1: The regioselectivity of pyrazole N-alkylation is primarily governed by a combination of:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom. In the case of a 5-substituted pyrazole, alkylation is often favored at the less hindered N1 position.[11]
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen.
-
Reaction Conditions: As discussed in the troubleshooting guide, factors such as the base, solvent, temperature, and the nature of the alkylating agent can significantly influence the reaction's outcome.[3]
Q2: Are there any catalyst-controlled methods to achieve high regioselectivity?
A2: Yes, recent research has focused on developing catalyst-controlled methods for the regioselective N-alkylation of pyrazoles. These include:
-
Lewis Acid Catalysis: The use of Lewis acids like magnesium bromide (MgBr₂) has been shown to promote N2-selective alkylation in certain pyrazole systems.[12]
-
Enzymatic Alkylation: Engineered enzymes have demonstrated the ability to perform highly regioselective alkylation of pyrazoles, offering a green and efficient alternative to traditional chemical methods.[2]
Q3: Besides the starting pyrazole, what other synthetic strategies can be employed to access 1,5-disubstituted pyrazoles?
A3: While N-alkylation is a common approach, other synthetic routes can provide regioselective access to 1,5-disubstituted pyrazoles:
-
Cyclocondensation Reactions: The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a classical method for pyrazole synthesis. By carefully choosing the starting materials, the desired regioisomer can be obtained.[13][14]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of a nitrile imine with an alkyne can also lead to the formation of 1,3,5-trisubstituted pyrazoles with good regiocontrol.[13]
Visualizing the Reaction Pathway
The following diagram illustrates the competing reaction pathways leading to the formation of the 1,5- and 1,3-regioisomers during the N-methylation of a 5-substituted pyrazole.
Caption: Competing pathways in pyrazole N-methylation.
Experimental Workflow for Optimization
The following workflow provides a systematic approach to optimizing the regioselectivity of your reaction.
Caption: Workflow for optimizing regioselective synthesis.
References
-
Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
-
Anonymous. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]
-
Anonymous. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Anonymous. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
-
Anonymous. (n.d.). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. MDPI. [Link]
-
Anonymous. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Anonymous. (2022). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Institutes of Health. [Link]
-
Anonymous. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
Anonymous. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
Anonymous. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]
-
Anonymous. (2023). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]
-
Anonymous. (2025). Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. National Institutes of Health. [Link]
-
Anonymous. (n.d.). Discovery, synthesis and characterization of a series of (1-alkyl-3-methyl-1H-pyrazol-5-yl)-2-(5-aryl-2H-tetrazol-2-yl)acetamides as novel GIRK1/2 potassium channel activators. PubMed Central. [Link]
-
Anonymous. (n.d.). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Digital Library. [Link]
-
Anonymous. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
-
Anonymous. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing the Knorr Pyrazole Synthesis for Acetic Acid Derivatives
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving the yield of pyrazole acetic acid derivatives. We will move beyond simple procedural steps to explore the underlying chemical principles, troubleshoot common issues, and offer advanced strategies for reaction optimization.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My Knorr pyrazole synthesis is giving a low yield. What are the most common culprits?
Low yields in the Knorr synthesis of pyrazole acetic acid derivatives can often be traced back to several key factors:
-
Suboptimal pH: The reaction is acid-catalyzed, but excessively acidic conditions can lead to unwanted side reactions.[1] The initial hydrazone formation and the subsequent cyclization both benefit from acid catalysis.[2][3] However, finding the optimal pH is crucial and often requires empirical testing for your specific substrates.[1]
-
Incomplete Reaction: The reaction may not be reaching completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to ensure all starting material has been consumed.[1][4]
-
Side Reactions: The formation of byproducts can significantly diminish the yield of your desired pyrazole.[4]
-
Substrate Reactivity: The inherent reactivity of your specific 1,3-dicarbonyl compound (a β-ketoester derivative of acetic acid in this case) and hydrazine derivative plays a significant role.
Q2: How can I optimize the pH of my reaction?
Optimizing the pH is a critical step for maximizing yield. Here’s a systematic approach:
-
Start Mild: For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient to catalyze the reaction.[1][5]
-
Buffer if Necessary: If you are using a hydrazine salt (e.g., hydrochloride), the reaction mixture can become too acidic. The addition of a mild base, such as one equivalent of sodium acetate (NaOAc) or potassium acetate (KOAc), can neutralize the excess acid and lead to a cleaner reaction profile.[1]
-
Systematic Screening: If initial attempts are unsuccessful, a systematic screen of pH conditions is recommended. This can be done on a small scale to identify the optimal range for your specific substrates.
Q3: I'm observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?
The most common side reactions in the Knorr synthesis include the formation of colored impurities, which may arise from oxidative processes.[1]
Mitigation Strategies:
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help minimize the formation of colored impurities resulting from oxidation.[1]
-
Purification Techniques: Colored impurities can often be removed during the workup and purification stages. Washing the crude product with a non-polar solvent like toluene may help remove some of these byproducts before further purification.[1][6]
Q4: What is the impact of solvent choice on the reaction yield?
The solvent can significantly influence the reaction rate and outcome.[1] Protic solvents are commonly used. For instance, a mixture of ethanol and acetic acid is often employed.[5][6] The choice of solvent can affect the solubility of reactants and intermediates, as well as the stability of the transition states.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the Knorr pyrazole synthesis for acetic acid derivatives.
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Yield | Incorrect pH | The reaction is acid-catalyzed, but strong acidity can cause side reactions.[1][2] Action: Start with a catalytic amount of glacial acetic acid. If using a hydrazine salt, add one equivalent of a mild base like sodium acetate to buffer the solution.[1] |
| Incomplete Reaction | The reaction may require more time or energy to proceed to completion. Action: Monitor the reaction by TLC or HPLC.[1] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[4] | |
| Poor Substrate Reactivity | The electronic or steric properties of your starting materials may hinder the reaction. Action: While challenging to change, understanding your substrate's properties is key. Electron-withdrawing groups on the dicarbonyl compound can increase the electrophilicity of the carbonyl carbons, potentially aiding the reaction. | |
| Formation of Colored Impurities | Oxidation | The reaction mixture may be susceptible to oxidation, leading to colored byproducts.[1] Action: Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] |
| Acid-Promoted Side Reactions | Highly acidic conditions can promote the formation of undesired products.[1] Action: Optimize the pH by using a milder acid catalyst or a buffer system.[1] | |
| Difficulty in Product Isolation/Purification | Product is an Oil | The product may not readily crystallize from the reaction mixture. Action: If the product separates as an oil, adding a small amount of a suitable solvent and vigorously stirring may induce precipitation.[7] |
| Low Recovery After Recrystallization | The product may be too soluble in the recrystallization solvent. Action: Use a minimal amount of hot solvent for recrystallization to avoid significant loss of product upon cooling.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Pyrazole Acetic Acid Derivative
This protocol provides a general starting point for the synthesis of a pyrazole acetic acid derivative from a β-ketoester and a hydrazine derivative. Note: This protocol may require optimization for specific substrates.
Materials:
-
β-ketoester derivative of acetic acid (1.0 equivalent)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0 - 1.2 equivalents)
-
Glacial Acetic Acid (catalytic amount, e.g., 3 drops)
-
Ethanol or other suitable protic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester in ethanol.
-
Add the hydrazine derivative to the solution. Caution: This addition may be exothermic.[8]
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.[9]
-
Once the reaction is complete (typically after 1-3 hours), cool the mixture to room temperature.[8]
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.[9]
Visualizing the Knorr Pyrazole Synthesis
Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, followed by cyclization and dehydration.[8][10]
Caption: General mechanism of the Knorr pyrazole synthesis.
Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficiently resolving experimental issues.
Caption: A troubleshooting workflow for the Knorr pyrazole synthesis.
References
- Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
-
Flood, D. T., Hintzen, J. C. J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633-11637. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Knorr pyrrole synthesis. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Unknown. (n.d.). Knorr Pyrazole Synthesis.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Benchchem. (n.d.). Detailed experimental protocol for Knorr pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
- The Royal Society of Chemistry Books. (2020, August 28). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.
-
Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
- SciSpace. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
-
PubMed. (2018, September 3). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. Retrieved from [Link]
- Benchchem. (n.d.). Improving the yield of the Paal-Knorr pyrrole synthesis.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL | Request PDF. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Retrieved from [Link]
-
ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. rsc.org [rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
Introduction
Welcome to the technical support guide for the purification of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. This molecule is a heterocyclic carboxylic acid, a structural motif of significant interest in pharmaceutical and agrochemical research. Its purification can present unique challenges due to the presence of both an acidic carboxylic acid group and basic nitrogen atoms within the pyrazole ring. This dual nature can lead to issues such as difficult crystallization, poor chromatographic behavior on standard silica gel, and the formation of persistent emulsions during extractions.
This guide provides field-proven troubleshooting advice and step-by-step protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to diagnose and resolve common purification issues, ensuring high purity and yield for your downstream applications.
Initial Assessment: Choosing Your Purification Strategy
Before proceeding with any purification technique, a preliminary assessment of your crude material is essential. Thin Layer Chromatography (TLC) is the most effective initial step to determine the number of components and their relative polarities, which will guide your choice of purification method.
Caption: Decision workflow for selecting a purification method.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds that are already relatively pure (>90%). The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Q1: My compound will not crystallize from solution, even after cooling. What should I do?
A1: Failure to crystallize is a common issue often caused by supersaturation or the presence of impurities that inhibit crystal lattice formation. Here are several techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the cooled solution. This provides a nucleation site for crystal growth.[1]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can serve as nucleation points.
-
Reduce Solvent Volume: You may have used too much solvent.[1] Gently heat the solution to evaporate a small portion of the solvent to increase the concentration of your compound, then allow it to cool again.
-
Lower the Temperature: If cooling to room temperature or in an ice bath is ineffective, try placing the sealed flask in a refrigerator or freezer for several hours.
-
Change the Solvent System: The chosen solvent may not be optimal. An ideal recrystallization solvent dissolves the compound when hot but not when cold. Experiment with co-solvent systems (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[1][2] For 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, systems like ethanol/water or ethyl acetate/hexane are excellent starting points.
Q2: My product has crystallized, but my recovery is very low. What went wrong?
A2: Low recovery is typically due to one of two reasons: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling.
-
Optimize Cooling: Ensure the solution is cooled sufficiently to minimize solubility. An ice bath is standard, but lower temperatures may be necessary.
-
Check the Filtrate: After filtering your crystals, spot the filtrate (the remaining liquid) on a TLC plate next to your crude material. If a significant amount of product is visible in the filtrate, it confirms that your compound is too soluble. You can try to recover more material by evaporating some of the solvent from the filtrate and cooling again for a second crop of crystals.
| Solvent System | Polarity Index | Typical Use | Notes |
| Ethanol / Water | High | Good for polar compounds. | Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.[2] |
| Ethyl Acetate / Hexanes | Medium | Excellent general-purpose system. | Dissolve in hot ethyl acetate, add hexanes until cloudy, then cool. |
| Dichloromethane / Petroleum Ether | Medium-Low | Good for less polar impurities. | Use with caution due to DCM's volatility.[3] |
| Acetonitrile | High | Can be effective if other systems fail. |
Table 1: Recommended starting solvent systems for recrystallization.
Section 2: Troubleshooting Acid-Base Extraction
The carboxylic acid moiety of the target compound makes it an ideal candidate for purification via acid-base extraction. This technique separates acidic compounds from neutral or basic impurities.
Q3: A thick emulsion has formed between the organic and aqueous layers during extraction. How can I resolve this?
A3: Emulsions are common when dealing with complex mixtures and can be stabilized by fine particulates or surfactant-like impurities.
-
Cause: Vigorous shaking is a primary cause of emulsions.[1]
-
Solution 1: Be Gentle: Instead of shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal physical disruption.
-
Solution 2: "Salting Out": Add a saturated solution of sodium chloride (brine) to the funnel.[1] This increases the polarity of the aqueous layer, which helps to break the emulsion by forcing organic components out.
-
Solution 3: Filtration: In stubborn cases, the entire mixture can be passed through a pad of Celite® or glass wool to physically disrupt the emulsion.
Q4: After acidifying the basic aqueous extract, my product "oiled out" instead of precipitating as a solid. What should I do?
A4: "Oiling out" occurs when the melting point of the compound (or an impure version of it) is lower than the temperature of the solution, or when the concentration is too high for crystallization to occur readily.
-
Cooling: Ensure the aqueous solution is thoroughly chilled in an ice bath before and during acidification.
-
Dilution: The concentration of the product in the aqueous layer might be too high. Dilute with more cold water before and during acidification.
-
Re-extraction: If an oil forms, do not try to filter it. Instead, extract the oil back into a fresh portion of an organic solvent (like ethyl acetate or dichloromethane). Wash this new organic layer with brine, dry it with a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The resulting material is often purer and more likely to crystallize upon standing or trituration with a non-polar solvent like hexanes.
Protocol: Purification via Acid-Base Extraction
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Gently invert the funnel 10-15 times, venting frequently to release CO₂ gas.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1M HCl dropwise with stirring until the pH is ~2 (check with pH paper). Your product should precipitate as a solid.
-
Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry thoroughly.
Section 3: Troubleshooting Column Chromatography
When recrystallization or extraction fails to provide sufficient purity, column chromatography is the next logical step. However, the basic nitrogens in the pyrazole ring can interact strongly with the acidic silanol groups on standard silica gel, leading to significant challenges.
Q5: My compound is streaking badly on the TLC plate and giving broad, tailing peaks on the column. How do I fix this?
A5: This is the most common problem for nitrogen-containing heterocycles on silica gel.[1] The basic nitrogen atoms are protonated by the acidic silica surface, causing strong, non-specific binding.
-
Solution 1: Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1][2]
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent. This is highly effective for basic compounds.
-
Ammonia: Use a pre-mixed solution of 1-2% ammonia in methanol as part of your mobile phase system (e.g., 95:4:1 Dichloromethane/Methanol/Ammonia).
-
-
Solution 2: Add an Acidic Modifier: Because your compound also has a carboxylic acid group, an alternative approach is to add a small amount of acetic acid (AcOH) or formic acid to the eluent. This suppresses the deprotonation of the carboxylic acid, which can also reduce tailing, but is generally less effective for pyrazoles than a basic modifier.
-
Solution 3: Use an Alternative Stationary Phase: If modifiers are ineffective, switch to a different solid support.[1]
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for basic compounds.
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[2][4] Polar compounds elute first. This can be a very powerful technique for purifying polar, functionalized molecules.
-
Caption: Troubleshooting workflow for poor chromatographic behavior.
Q6: I can't separate my product from a key impurity, even after trying multiple solvent systems.
A6: This indicates that the impurity has a polarity very similar to your product.
-
Try Different Solvents: If adjusting the ratio of a hexane/ethyl acetate system is ineffective, switch to a completely different solvent system with different selectivity, such as dichloromethane/methanol.[1]
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. The amount of crude material should typically be no more than 1-5% of the mass of the stationary phase.[1]
-
Consider Preparative HPLC: For very challenging separations, High-Performance Liquid Chromatography (HPLC) on a preparative scale may be necessary. A method using a C18 column with an acetonitrile/water mobile phase, possibly containing a formic acid modifier, is a good starting point.[4]
References
- BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- El-Sayed, N. N. E., et al. (2022).
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC.
- Shaikh, A. A., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
- University of Rochester, Department of Chemistry.
- BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- Reddy, G. J., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies.
- Wessel, M., et al. (2010). Method for purifying pyrazoles.
- Williams, R. D. (2020). The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online.
- Indemnity4. (2023).
- Sharma, Y., et al. (Pyrazol-4-yl)aceticyl)
- Li, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI.
- Quick Company. Process For The Purification Of 1 {2 [3 Methyl 5 (Trifluoromethyl) 1 H Pyrazol 1 Yl]Acetyl}Piperidine 4 Carbothio Amide.
- Reddy, G. O., et al. (2011). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Journal of the Brazilian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
optimizing reaction conditions for the synthesis of 1,5-disubstituted pyrazoles
Welcome to the technical support center dedicated to the synthesis of 1,5-disubstituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you achieve optimal results in your laboratory work. Our approach is grounded in mechanistic understanding to empower you to make informed decisions for your specific synthetic targets.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of 1,5-disubstituted pyrazoles, most commonly achieved through the Knorr pyrazole synthesis and related methods, is a cornerstone of heterocyclic chemistry.[1][2] However, its practical application can be fraught with challenges ranging from low yields to poor regioselectivity. This section provides answers to frequently encountered problems.
Q1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields are a common frustration in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective strategy.[3]
Possible Causes & Recommended Solutions:
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Incomplete Reaction | - Increase Reaction Time: Monitor reaction progress by TLC or LC-MS to ensure full consumption of starting materials. - Increase Temperature: Refluxing the reaction mixture is often necessary for these condensation reactions. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[3][4] | Condensation reactions often have a significant activation energy barrier. Providing more energy (heat) or a more efficient energy transfer method (microwaves) can increase the reaction rate and drive the equilibrium towards the product. |
| Suboptimal Catalyst | - Catalyst Choice: For Knorr-type syntheses, a catalytic amount of a protic acid (e.g., acetic acid, H₂SO₄) is typically required.[5][6] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have demonstrated improved yields.[7] - Catalyst Loading: Ensure the appropriate catalytic amount is used. Too much acid can lead to side reactions, while too little will result in a sluggish reaction. | The acid catalyst protonates a carbonyl group of the 1,3-dicarbonyl compound, activating it for nucleophilic attack by the hydrazine. This initial step is often rate-limiting.[8] |
| Side Reactions & Byproduct Formation | - Control of Reaction Conditions: Carefully control the temperature and addition rate of reagents. Running the reaction at a lower temperature for a longer period can sometimes minimize byproduct formation. - Purity of Starting Materials: Use high-purity starting materials. Impurities can introduce competing reactions.[9] | Side reactions, such as the formation of hydrazones that do not cyclize or other condensation byproducts, can consume starting materials and reduce the yield of the desired pyrazole. |
| Steric Hindrance | - Reactant Modification: If significant steric bulk is present on the hydrazine or the 1,3-dicarbonyl compound, it can hinder the cyclization step.[9] Consider if a less hindered analogue could be used, or if more forcing conditions (higher temperature, longer reaction time) are necessary. | The formation of the pyrazole ring requires the molecule to adopt a specific conformation for intramolecular cyclization. Steric hindrance can make this conformation energetically unfavorable, thus slowing down or preventing the reaction. |
Q2: I am getting a mixture of regioisomers (1,5- and 1,3-disubstituted). How can I control the regioselectivity?
Controlling regioselectivity is arguably the most critical challenge in the synthesis of unsymmetrically substituted pyrazoles from 1,3-dicarbonyl compounds.[10] The reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl can lead to two possible isomers, and their separation can be difficult.[11]
Key Factors Influencing Regioselectivity:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is a primary determinant. Electron-withdrawing groups will activate the adjacent carbonyl, making it more susceptible to initial nucleophilic attack.[10]
-
Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound will favor the attack of the hydrazine at the less sterically hindered carbonyl group.[10]
-
Reaction Conditions (pH, Solvent): This is often the most powerful tool for controlling regioselectivity. The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms of the hydrazine. Under acidic conditions, the more basic nitrogen is protonated, and the less basic nitrogen acts as the nucleophile. The choice of solvent can also have a profound impact. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer.[12]
Strategies for Regiocontrol:
| Strategy | Experimental Approach | Mechanistic Explanation |
| pH Control | Conduct the reaction under strongly acidic or basic conditions. A systematic screen of pH is recommended. | Under acidic conditions, the terminal nitrogen of the substituted hydrazine is typically more basic and will be protonated, leaving the substituted nitrogen to perform the initial nucleophilic attack. The reverse can be true under neutral or basic conditions. |
| Solvent Selection | Screen a range of solvents with varying polarities and hydrogen bonding capabilities. Consider fluorinated alcohols (TFE, HFIP) for enhanced selectivity.[12] Aprotic dipolar solvents like DMF or DMAc have also been shown to favor specific isomers in certain cases.[13] | Solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the conformation of the reaction intermediates, thereby directing the reaction down a specific pathway. |
| Strategic Use of Hydrazine Salts | Use the free hydrazine or the corresponding hydrazine hydrochloride salt. | It has been demonstrated that using arylhydrazine hydrochlorides can favor the formation of the 1,3-regioisomer, while the free hydrazine base can lead exclusively to the 1,5-regioisomer.[11] |
| Temperature Optimization | Vary the reaction temperature. | The activation energies for the two competing pathways leading to the different regioisomers may be different. Therefore, temperature can be used to favor the kinetically or thermodynamically controlled product. |
Logical Flow for Regioselectivity Control
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 8. name-reaction.com [name-reaction.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Solubility Challenges of Pyrazole-Based Compounds in Aqueous Media
Welcome to the technical support center dedicated to overcoming the aqueous solubility hurdles of pyrazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of formulating and experimenting with these versatile heterocyclic molecules. Limited water solubility is a frequent and significant obstacle in the development of pyrazole-containing pharmaceuticals and agrochemicals, impacting everything from in vitro bioassays to bioavailability.[1][2][3] This guide provides practical, field-proven insights and detailed protocols to help you diagnose and resolve these critical solubility issues.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and initial challenges encountered when working with pyrazole-based compounds in aqueous environments.
Q1: My pyrazole compound won't dissolve in my aqueous buffer. What are the most common reasons for this?
A: Poor aqueous solubility is an inherent characteristic of many pyrazole derivatives due to the often hydrophobic nature of the pyrazole ring and its substituents.[1][2] Several factors contribute to this:
-
Molecular Structure: The presence of non-polar or lipophilic functional groups on the pyrazole ring significantly decreases water solubility.[4]
-
Crystalline Structure: A stable crystal lattice requires substantial energy to break down, which can impede dissolution in water.
-
pH of the Medium: If your pyrazole derivative contains ionizable functional groups (acidic or basic), the pH of the aqueous medium will critically influence its solubility.[5] Un-ionized forms are typically less soluble than their salt forms.
-
Solvent Polarity: You may be experiencing a "crashing out" effect if you are diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer.[3][6] The drastic change in solvent polarity causes the compound to precipitate.
Q2: What are the recommended starting solvents for creating a stock solution of a novel pyrazole derivative?
A: Pyrazole and its derivatives generally exhibit good solubility in a range of organic solvents.[1][7] For preparing concentrated stock solutions, the following are common choices:
-
Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for dissolving a wide array of poorly soluble compounds, including pyrazoles.[1][5]
-
Polar Protic Solvents: Ethanol and methanol are also frequently used.[1][7]
-
Other Organic Solvents: Acetone and acetonitrile can be effective as well.[1]
It is a common practice to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it into the final aqueous medium. However, it is crucial to keep the final DMSO concentration in your assay low (typically <1%, often <0.5%) to avoid solvent-induced artifacts or toxicity.[6]
Q3: How does pH adjustment work to improve the solubility of my pyrazole compound?
A: pH modification is a powerful technique if your pyrazole derivative possesses acidic or basic functional groups.[5] The principle is to convert the compound into its ionized (salt) form, which is generally more water-soluble.
-
For Basic Pyrazoles: Lowering the pH of the aqueous medium with a suitable acid will protonate the basic nitrogen atoms in the pyrazole ring (pKa of pyrazole is ~2.5), forming a more soluble cationic salt.[4]
-
For Acidic Pyrazoles: If your compound has an acidic substituent (e.g., a carboxylic acid), increasing the pH with a base will deprotonate it, forming a more soluble anionic salt.
Q4: I've heard about co-solvents. How do I choose the right one and what concentration should I use?
A: A co-solvent system involves using a mixture of water and a water-miscible organic solvent to increase the solvating power of the solution.[5] This is a widely used strategy in liquid formulations.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used due to their biocompatibility.
-
Selection Process: The choice of co-solvent depends on the specific pyrazole derivative and the experimental context (e.g., cell-based assay vs. chemical reaction). It is often necessary to screen a panel of co-solvents to find the most effective one.[5]
-
Concentration: The goal is to use the minimum amount of co-solvent necessary to achieve and maintain solubility, as high concentrations can interfere with biological systems. A screening process, as detailed in the troubleshooting section, is the best approach to determine the optimal concentration.
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving persistent solubility problems.
Issue 1: Compound Precipitates Immediately Upon Dilution from Organic Stock
This is a classic kinetic solubility problem often referred to as "crashing out." The compound is forced out of solution when the highly solubilizing organic solvent is rapidly diluted in the aqueous medium.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting compound precipitation.
Protocol 1: Determining Thermodynamic Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining the equilibrium solubility of a compound.[8]
Objective: To determine the saturation solubility of a pyrazole derivative in a specific aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).
Materials:
-
Pyrazole derivative (solid powder)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sealed vials or flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Syringe filters (e.g., 0.22 µm)
Methodology:
-
Add an excess amount of the solid pyrazole derivative to a vial containing a known volume of the aqueous buffer.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC.[8]
Issue 2: Low Solubility Persists Despite pH and Co-solvent Adjustments
When basic formulation strategies are insufficient, more advanced techniques are required to enhance solubility.
Advanced Solubilization Strategies
| Strategy | Mechanism of Action | Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulates the hydrophobic pyrazole derivative within the lipophilic cavity of the cyclodextrin molecule.[9][10] | Significant solubility enhancement; can improve stability.[10][11] | Stoichiometry of complexation needs to be determined; potential for competition with other molecules. |
| Micellar Solubilization (Surfactants) | Incorporates the pyrazole compound into the hydrophobic core of surfactant micelles.[5] | Effective for highly lipophilic compounds. | Choice of surfactant is critical; potential for toxicity in biological assays. |
| Amorphous Solid Dispersions | Disperses the compound in a hydrophilic polymer carrier, preventing crystallization and enhancing dissolution.[5] | Can achieve a supersaturated state, significantly increasing bioavailability. | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion); physical stability can be a concern. |
| Nanoparticle Formulation | Reduces particle size to the nanometer range, increasing surface area and dissolution rate. Can also involve encapsulation in nanocarriers like dendrimers or liposomes.[2][12] | Dramatically increases aqueous solubility and can alter pharmacokinetic properties.[2] | Complex formulation and characterization process. |
Protocol 2: Screening for Solubility Enhancement with Cyclodextrins
Objective: To determine if β-cyclodextrin or its derivatives can effectively solubilize a target pyrazole compound.
Materials:
-
Pyrazole derivative
-
β-cyclodextrin (β-CD) and/or a more soluble derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Sealed vials
-
Orbital shaker
-
Analytical method for quantification (HPLC or UV-Vis)
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 2, 5, 10, 20, 50 mM HP-β-CD).
-
Add an excess amount of the solid pyrazole compound to each cyclodextrin solution.
-
Equilibrate the samples on an orbital shaker for 24-48 hours at a constant temperature.
-
Centrifuge and filter the samples as described in Protocol 1.
-
Quantify the concentration of the dissolved pyrazole compound in each sample.
-
Plot the concentration of the dissolved pyrazole (Y-axis) against the concentration of the cyclodextrin (X-axis). A linear increase in pyrazole solubility with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.[13]
Visualizing the Mechanism: Cyclodextrin Complexation
Caption: Encapsulation of a hydrophobic pyrazole within a cyclodextrin host to form a water-soluble complex.
By systematically applying these FAQs and troubleshooting guides, researchers can effectively diagnose, address, and overcome the solubility challenges associated with pyrazole-based compounds, thereby accelerating their research and development efforts.
References
-
Solubility of Things. (n.d.). Pyrazole. Retrieved January 19, 2026, from [Link]
- Zhang, Y., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
-
Di Meo, C., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1H-Pyrazole (CAS 288-13-1). Retrieved January 19, 2026, from [Link]
- Abderrahim, R., et al. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Harlow, G. R., & Halpert, J. R. (2016). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry.
- International Journal of Chemical and Pharmaceutical Analysis. (2014).
-
Di Meo, C., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved January 19, 2026, from [Link]
-
University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]
-
IMI. (n.d.). The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. Retrieved January 19, 2026, from [Link]
- Pharmaceutical Technology. (2006).
-
Pop, C. E., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers. [Link]
-
Journal of Chromatographic Science. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. [Link]
-
Mourtas, S., et al. (2011). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. Journal of Pharmaceutical Sciences. [Link]
-
Di Meo, C., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Nanomaterials. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. Retrieved January 19, 2026, from [Link]
-
Beilstein-Institut. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
- Beilstein Journal of Organic Chemistry. (2017). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
-
Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved January 19, 2026, from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved January 19, 2026, from [Link]
-
Molecules. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. [Link]
- ResearchGate. (2024).
-
Molecules. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. [Link]
- Google Patents. (n.d.). US11090288B2 - Pyrazole derivatives and their uses thereof.
-
Bioorganic Chemistry. (2024). Pyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles as antioxidant agents: Exploring their utility in the development of antidiabetic drugs via inhibition of α-amylase and DPP4 activity. [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
preventing incomplete cyclization in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Incomplete Cyclization
Welcome to the technical support center dedicated to pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently encountered questions, with a specific focus on the challenge of incomplete cyclization. As a Senior Application Scientist, my goal is to offer not just protocols, but a deeper understanding of the underlying chemistry to empower you in your experimental work.
Troubleshooting Guide: Addressing Incomplete Cyclization
This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Q1: My reaction is sluggish and appears to have stalled, leaving significant amounts of starting material. What are the primary causes and how can I push the reaction to completion?
A1: A stalled reaction in pyrazole synthesis, particularly in the Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine, often points to issues with reaction kinetics or equilibrium.[1] Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: Many condensation reactions require heat to overcome the activation energy barrier.[1] If you are running the reaction at room temperature, consider increasing the temperature or even refluxing the reaction mixture. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields.[1]
-
Catalyst: The choice and concentration of the catalyst are critical. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid, sulfuric acid) is often necessary to facilitate the initial imine formation.[1][2] If you are not using a catalyst or using a very weak one, this could be the reason for the slow reaction. Conversely, highly acidic conditions can sometimes lead to unwanted side reactions.[3] Empirical optimization of the catalyst and its concentration is often necessary.
-
Solvent: The solvent can significantly influence the reaction rate. While polar protic solvents like ethanol are common, for some substrates, especially those involving aryl hydrazines, aprotic dipolar solvents might be more effective.[4]
-
-
Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine can inhibit the reaction or lead to side products, giving the appearance of a stalled reaction.[4][5] Always ensure the purity of your starting materials, ideally confirming it by techniques like NMR or GC-MS.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the 1,3-dicarbonyl compound can sterically hinder the approach of the nucleophile, slowing down the reaction.[4][6] In such cases, more forcing conditions (higher temperature, longer reaction time) may be required.
Experimental Protocol: Optimizing Reaction Conditions for a Stalled Pyrazole Synthesis
-
Reaction Monitoring: Set up parallel reactions and monitor the progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the optimal condition.
-
Catalyst Screening: If uncatalyzed, introduce a catalytic amount of acetic acid. If a catalyst is already in use, screen other acids (e.g., p-toluenesulfonic acid, a few drops of concentrated H₂SO₄) or vary the concentration of the current catalyst.
-
Solvent Screening: If the reaction is still slow, consider switching to a different solvent. For example, if you are using ethanol, try a higher-boiling alcohol like isopropanol or an aprotic solvent like DMF or DMSO.
Q2: My NMR and LC-MS analyses show a significant byproduct with a mass corresponding to the addition of hydrazine to the dicarbonyl compound, but not the cyclized pyrazole. What is this intermediate and how can I promote its cyclization?
A2: The byproduct you are observing is likely a stable hydrazone or a related acyclic intermediate.[7][8] The Knorr pyrazole synthesis proceeds through the formation of a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9] If this intermediate is accumulating, it indicates that the cyclization step is the rate-limiting step.
-
Factors Hindering Cyclization:
-
pH of the Medium: The pH is crucial for the cyclization step. While the initial hydrazone formation can occur under neutral or slightly basic conditions, the cyclization and subsequent dehydration are often acid-catalyzed.[3][8] If your reaction medium is not sufficiently acidic, the cyclization may be slow or not occur at all.
-
Electronic Effects: The electronic nature of the substituents on your starting materials can influence the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon involved in the cyclization. Electron-withdrawing groups on the hydrazine can reduce its nucleophilicity, making the cyclization more difficult.
-
Solvent Effects: The solvent can play a role in stabilizing the intermediate and influencing the transition state of the cyclization.
-
Troubleshooting Workflow for Promoting Cyclization
Caption: Workflow for troubleshooting the accumulation of a stable intermediate.
Q3: I am observing a byproduct that I suspect is a pyrazoline. How can I confirm its identity and promote aromatization to the desired pyrazole?
A3: The formation of a pyrazoline intermediate is common when synthesizing pyrazoles from α,β-unsaturated carbonyl compounds and hydrazines.[7][10] This intermediate is a non-aromatic, five-membered ring that requires an oxidation step to be converted to the aromatic pyrazole.
-
Identification of Pyrazoline:
-
NMR Spectroscopy: In the ¹H NMR spectrum, pyrazolines will show aliphatic protons (often in the range of 2.5-4.5 ppm) that are absent in the aromatic pyrazole product. The aromatic protons of the pyrazole ring typically appear at a lower field (further downfield).
-
Mass Spectrometry: The pyrazoline intermediate will have a molecular weight that is two units higher than the corresponding pyrazole due to the two extra hydrogen atoms.
-
-
Promoting Aromatization:
-
In-situ Oxidation: If the reaction is run open to the air, atmospheric oxygen can sometimes be sufficient to oxidize the pyrazoline to the pyrazole, especially at elevated temperatures.
-
Adding an Oxidizing Agent: If in-situ oxidation is not effective, you can add a mild oxidizing agent to the reaction mixture after the formation of the pyrazoline is complete. Common oxidizing agents for this purpose include:
-
Bromine
-
Iodine
-
Manganese dioxide (MnO₂)
-
Simply heating the pyrazoline in DMSO under an oxygen atmosphere can also be effective.[11]
-
-
Data Summary: Influence of Reaction Parameters on Pyrazole Synthesis
| Parameter | Effect on Incomplete Cyclization | Recommendations |
| Temperature | Low temperatures can stall the reaction, leading to the accumulation of intermediates. | Increase temperature or use microwave irradiation.[1] |
| Catalyst | Absence or incorrect choice of acid catalyst can prevent cyclization. | Use a catalytic amount of a protic acid like acetic acid.[2][3] |
| Solvent | Protic solvents may not be optimal for all substrates. | Screen different solvents, including aprotic polar options like DMF.[4] |
| pH | Non-acidic conditions can disfavor the cyclization and dehydration steps. | Ensure the reaction medium is sufficiently acidic to promote these steps.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis, and what is its general mechanism?
A1: The Knorr pyrazole synthesis is one of the most common methods for preparing pyrazoles. It involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[7][12] The reaction typically proceeds in three main stages:
-
Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion to form a five-membered ring intermediate.
-
Dehydration: This intermediate then loses a molecule of water to form the stable, aromatic pyrazole ring.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
Q2: My synthesis with an unsymmetrical 1,3-dicarbonyl compound is yielding a mixture of two pyrazole isomers. Is this related to incomplete cyclization, and how can I control it?
A2: This is a problem of regioselectivity , not incomplete cyclization, but it is a very common issue in pyrazole synthesis.[6][7] When an unsymmetrical 1,3-dicarbonyl compound is used, the initial attack of the hydrazine can occur at either of the two different carbonyl groups, leading to the formation of two different regioisomers.[6][12] Controlling this selectivity is a significant challenge.
-
Factors Influencing Regioselectivity:
-
Steric and Electronic Effects: The relative steric hindrance and electrophilicity of the two carbonyl groups play a major role.[6]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can have a dramatic effect on which isomer is favored.[6][10] For example, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral conditions.[6] Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in some cases.[10]
-
Q3: How can I effectively monitor the progress of my pyrazole synthesis to detect incomplete cyclization early?
A3: Regular monitoring of your reaction is crucial for successful synthesis and for identifying issues like incomplete cyclization in a timely manner.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative picture of your reaction. By spotting the starting materials, the reaction mixture at different time points, and a co-spot (a mixture of starting material and reaction mixture), you can visualize the consumption of starting materials and the formation of the product and any byproducts. The presence of an intermediate spot that appears and then is consumed can indicate the formation of a transient species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative and detailed analysis, LC-MS is an excellent tool. It allows you to separate the components of your reaction mixture and determine their molecular weights, which can help in the identification of intermediates and byproducts.[1]
-
In-line FT-IR Spectroscopy: For more advanced process monitoring, in-line Fourier Transform Infrared (FT-IR) spectroscopy can be used to track the concentration profiles of reactants, intermediates, and products in real-time.[13]
By implementing these troubleshooting strategies and monitoring techniques, you can significantly improve the success rate of your pyrazole syntheses and overcome the common challenge of incomplete cyclization.
References
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- Fadila, A., et al. (2021).
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Zhang, L., et al. (2014). In-line monitoring of the synthesis of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis. Analytical Methods, 6(10), 3469-3475.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. Retrieved from [Link]
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis.
- Benchchem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2422.
- Google Patents. (n.d.). Process for the purification of pyrazoles.
-
National Institutes of Health. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
- Benchchem. (n.d.). troubleshooting low conversion rates in pyrazole synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying pyrazoles.
-
National Institutes of Health. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
ACS Publications. (2024). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
- Benchchem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Pyrazole Synthesis Support Center: A Guide to Managing Unexpected Side Products
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with side product formation during the synthesis of pyrazole derivatives. Pyrazoles are a cornerstone of medicinal chemistry, appearing in drugs like Celecoxib and Sildenafil, but their synthesis is often plagued by impurities that can complicate purification and reduce yields.[1] This resource provides in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and solve common issues in your experiments.
Section 1: The Usual Suspects - Common Side Products and Their Origins
This section addresses the most frequently encountered impurities in pyrazole synthesis, focusing on their mechanistic origins.
FAQ 1.1: My NMR shows two distinct sets of peaks for my product, and mass spectrometry confirms they are isomers. What is happening?
Answer: You are likely observing the formation of regioisomers . This is the most common side product issue in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine in the classic Knorr synthesis.[2][3][4][5]
-
Causality Explained: The reaction involves a condensation between the hydrazine and the 1,3-dicarbonyl. If the dicarbonyl (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2) is unsymmetrical, the initial nucleophilic attack by a substituted hydrazine (R3-NH-NH2) can occur at either of the two different carbonyl carbons.[3] This leads to two competing reaction pathways, resulting in a mixture of two constitutional isomers that can be difficult to separate.[3]
-
Key Controlling Factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group on one side of the dicarbonyl will make the adjacent carbonyl carbon more susceptible to nucleophilic attack.[3]
-
Steric Effects: A bulky substituent on either the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.[3]
-
Reaction Conditions (pH, Solvent): The pH is critical. Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity seen under neutral or basic conditions.[3] Solvent choice also plays a significant role; for instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve regioselectivity in favor of a single isomer.[6][7]
-
FAQ 1.2: I'm observing a significant amount of an intermediate that hasn't fully cyclized. How do I drive the reaction to completion?
Answer: You are likely isolating a stable intermediate, such as a hydrazone or a hydroxylpyrazolidine.[2][8] The Knorr pyrazole synthesis is a two-step process: initial condensation to form an intermediate, followed by cyclization and dehydration to form the aromatic pyrazole ring.[9][10]
-
Causality Explained: Incomplete cyclization can occur if the reaction conditions are not sufficient to overcome the activation energy of the final dehydration step, which is often the rate-determining step under neutral pH.[8] This can be caused by insufficient heat, incorrect pH, or the inherent stability of the intermediate.
-
Troubleshooting Steps:
-
Adjust pH: The cyclization/dehydration step is typically acid-catalyzed.[11] Adding a few drops of glacial acetic acid or another catalyst can promote the final ring closure.[11][12]
-
Increase Temperature: For less reactive substrates, heating is often necessary to provide the energy needed for dehydration.[11] Monitor the reaction by TLC to track the disappearance of the intermediate.
-
Solvent Choice: Ensure your solvent is appropriate for the required temperature and facilitates the reaction. Protic solvents are common, but the optimal choice can be substrate-dependent.[11]
-
FAQ 1.3: My reaction mixture has turned dark brown or black, and I'm getting a lot of tar. What causes this?
Answer: The formation of dark, tarry materials often points to the decomposition of the hydrazine starting material or other unwanted side reactions.[7]
-
Causality Explained: Hydrazines, particularly phenylhydrazine, can be unstable and prone to oxidation or decomposition, especially at high temperatures, leading to colored impurities.[7] Highly acidic or basic conditions can also promote polymerization or other complex side reactions.[11]
-
Preventative Measures:
-
Use High-Purity Hydrazine: Use freshly distilled or newly purchased hydrazine to minimize impurities that can initiate decomposition.[7]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Overheating can accelerate decomposition.[7]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of sensitive intermediates or starting materials.[7]
-
pH Control: If using a hydrazine salt (e.g., hydrochloride), the reaction can become acidic. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[11]
-
Section 2: A Systematic Troubleshooting Workflow
When an unexpected side product appears, a logical workflow can help you identify the problem and find a solution efficiently.
Step 1: Identify and Characterize the Impurity
Question: What are the first analytical steps I should take when I suspect a side product?
Answer: A combination of chromatographic and spectroscopic techniques is essential for both detecting and identifying byproducts.[2]
-
Thin-Layer Chromatography (TLC): This is your first line of defense. It quickly reveals the complexity of your reaction mixture. Multiple spots indicate the presence of starting materials, the desired product, and one or more side products.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for initial diagnosis. It separates the components and provides the mass of each, allowing you to quickly determine if the side product is an isomer (same mass as the product), a dimer, a solvent adduct, or an uncyclized intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Once the major side product is isolated (even as a mixture), ¹H and ¹³C NMR are crucial for elucidating its exact structure.[2][13] The presence of duplicate sets of peaks often points to regioisomers.[2]
This diagram outlines the decision-making process when an unexpected result is observed.
Caption: A systematic workflow for identifying and addressing side products.
Step 2: Diagnose the Cause
Question: How do I determine the likely cause of my specific side product?
Answer: By correlating the identity of the side product with your reaction parameters, you can form a strong hypothesis about its origin.
| Side Product Type | Identifying Feature (MS/NMR) | Common Cause(s) | Key Parameter to Investigate |
| Regioisomer | Same mass as the product; distinct but similar NMR spectrum.[2] | Use of unsymmetrical 1,3-dicarbonyl or substituted hydrazine.[3] | Solvent, pH, temperature, steric bulk of reactants.[3] |
| Pyrazoline Intermediate | Mass is Product + 2 H; loss of aromatic signals in NMR. | Incomplete oxidation/aromatization.[14] | Presence of an oxidizing agent, reaction time. |
| Hydrazone Intermediate | Mass is Reactants - H₂O; characteristic C=N signals in NMR/IR. | Incomplete cyclization; dehydration step is too slow.[8] | Acid catalyst concentration, temperature.[11] |
| Di-addition Product | Mass corresponds to 1 dicarbonyl + 2 hydrazines.[2][8] | Incorrect stoichiometry (excess hydrazine). | Reagent stoichiometry, order of addition. |
| N-acylated/alkylated Hydrazine | Mass corresponds to hydrazine + acyl/alkyl group from solvent or reagent. | Side reaction of the nucleophilic hydrazine with electrophilic solvents (e.g., esters) or reagents. | Choice of solvent and reagents. |
Section 3: Advanced Protocols for Side Product Management
This section provides detailed, actionable protocols to address the most common and challenging side product issues.
Protocol 3.1: Controlling Regioselectivity with Fluorinated Alcohols
This protocol is designed to maximize the formation of a single regioisomer when using unsymmetrical 1,3-dicarbonyls. The unique properties of fluorinated alcohols can significantly influence the reaction pathway.[6]
Objective: To achieve >95:5 regioselectivity in pyrazole synthesis.
Methodology:
-
Reagent Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.2 M.
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Add the substituted hydrazine (1.1 eq) to the solution at room temperature while stirring.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 74°C for TFE). Monitor the reaction progress every hour using TLC or LC-MS.
-
Self-Validation Checkpoint: A successful reaction will show the formation of one major product spot with minimal formation of a second, closely eluting isomer spot.
-
-
Workup: Once the starting material is consumed (typically 2-6 hours), cool the reaction to room temperature. Remove the TFE under reduced pressure.
-
Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[15]
-
Causality Explained: Fluorinated alcohols like TFE have strong hydrogen-bond donating properties and unique polarity. This can stabilize certain transition states over others, leading to a more ordered reaction pathway that favors one regioisomeric outcome.[6]
Protocol 3.2: Post-Synthesis Purification of Stubborn Regioisomers
When preventative measures are insufficient, separating regioisomers with very similar polarities requires optimized purification strategies.
Objective: To separate a regioisomeric mixture with a ΔRf < 0.1.
Methodology:
-
Chromatography System: Use a high-performance flash chromatography system with a high-resolution silica gel column.
-
Sample Loading (Critical): Use the "dry loading" method. Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., DCM or Methanol), add a small portion of silica gel, and evaporate the solvent completely to obtain a free-flowing powder. This prevents band broadening.[15]
-
Mobile Phase Optimization:
-
Start with a very non-polar solvent system (e.g., 2-5% ethyl acetate in hexanes).
-
Run a shallow gradient, increasing the polarity very slowly (e.g., 0.5% increase per column volume). This elongates the separation window.
-
Self-Validation Checkpoint: Monitor the fractions closely by TLC, using a developing chamber to ensure consistent results. Combine only the fractions that show a single, pure spot.
-
-
Alternative: Crystallization: If chromatography fails, attempt selective crystallization.
-
Dissolve the mixture in a minimum amount of a hot solvent in which one isomer is slightly less soluble.
-
Allow the solution to cool very slowly. If crystals form, isolate them and check their purity by NMR. The mother liquor will be enriched in the other isomer.
-
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In Vitro Comparative Analysis of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid and Ibuprofen: A Guide for Preclinical Evaluation
Abstract
This guide provides a comprehensive in vitro comparison between the well-established non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, and a novel compound of interest, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. Pyrazole-based compounds have garnered significant attention in medicinal chemistry for their potential as potent and selective anti-inflammatory agents.[1] This document outlines the foundational mechanisms of action, presents detailed protocols for comparative experimental evaluation, and offers a framework for interpreting the resulting data. We delve into the direct inhibition of cyclooxygenase (COX) enzymes, cellular cytotoxicity, and anti-inflammatory efficacy in a relevant cell-based model. The objective is to equip researchers and drug development professionals with the necessary tools and rationale to rigorously assess the preclinical potential of novel pyrazole derivatives against a benchmark NSAID.
Introduction: The Quest for Safer Anti-inflammatory Agents
Inflammation is a critical biological response to injury or infection, orchestrated by a complex cascade of molecular mediators, including prostaglandins.[1] The production of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist primarily in two isoforms: COX-1 and COX-2.[2] COX-1 is constitutively expressed and plays a vital role in physiological homeostasis, such as protecting the gastrointestinal mucosa and mediating platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory therapies.[3]
Ibuprofen is a widely used NSAID that functions by non-selectively inhibiting both COX-1 and COX-2.[1] While effective, its inhibition of COX-1 is associated with well-documented gastrointestinal side effects.[1] This has driven the search for alternative agents that selectively target COX-2, aiming to retain anti-inflammatory efficacy while improving the safety profile. The pyrazole heterocycle is a versatile scaffold that forms the core of several successful COX-2 selective inhibitors, most notably Celecoxib.[1][4] This structural motif has been shown to confer potent anti-inflammatory properties, often with reduced toxicity.[1]
This guide focuses on a systematic in vitro comparison of Ibuprofen and 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a representative novel pyrazole derivative. By employing a series of standardized assays, we can dissect their respective potencies, selectivities, and cytotoxicities to build a comprehensive preclinical profile.
Compound Profiles and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is essential for designing and interpreting in vitro experiments, particularly concerning solubility in aqueous assay buffers.
| Property | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid (Predicted) | Ibuprofen (Established) |
| Molecular Formula | C₆H₈N₂O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 140.14 g/mol [5] | 206.28 g/mol |
| Structure | (Structure to be determined) | (Well-established structure) |
| LogP (Octanol/Water) | ~ -0.3[5] | ~ 3.97 |
| Aqueous Solubility | To be determined experimentally | 21 mg/L (at 25°C) |
| pKa | To be determined experimentally | ~ 4.91 |
Note: Properties for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid are based on predictions for a similar isomer, 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, and should be confirmed experimentally.
Mechanism of Action: The Arachidonic Acid Cascade
Both compounds are expected to exert their primary anti-inflammatory effects by inhibiting COX enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] The differential inhibition of COX-1 and COX-2 is the critical determinant of a drug's therapeutic window and side-effect profile.
Figure 2: Workflow for the in vitro COX inhibition assay.
Detailed Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is adapted from standard commercially available COX inhibitor screening kits. [3][7]
-
Reagent Preparation: Prepare assay buffer, heme cofactor, and purified ovine or human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Compound Dilution: Prepare a series of dilutions for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid and Ibuprofen (e.g., from 0.01 µM to 100 µM) in DMSO. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Incubation: To the wells of a 96-well plate, add the assay buffer, the heme cofactor, and either the COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the diluted test compounds, reference inhibitor (Ibuprofen), or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of the inhibitors to the enzymes. [3]6. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells. [3]7. Reaction Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
Detection: Measure the amount of Prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit. The intensity of the color is inversely proportional to the amount of PGE₂ produced. Read absorbance at the appropriate wavelength (e.g., 405-420 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value. [8]
Hypothetical Data Presentation
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Ibuprofen | ~2-15 | ~2-15 | ~1 |
| 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | >100 | ~0.5 | >200 |
| Celecoxib (Reference) | ~8.75 | ~1.07 | ~8.17 |
Comparative In Vitro Safety: Cell Viability Assay
Objective: To assess the cytotoxic effects of the compounds on a relevant cell line and determine the 50% cytotoxic concentration (CC₅₀).
Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not simply a result of cell death. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. [9][10]This assay helps establish a therapeutic window for subsequent cell-based experiments. We will use a murine macrophage cell line, RAW 264.7, as it is a common model for studying inflammation.
Detailed Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell adherence. [9]2. Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds (e.g., from 1 µM to 500 µM). Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for 24-48 hours under standard culture conditions. [9]4. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. [9]During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the vehicle-treated control cells. Determine the CC₅₀ value by plotting percent viability against the log of the compound concentration.
Hypothetical Data Presentation
| Compound | CC₅₀ on RAW 264.7 cells (µM) |
| Ibuprofen | > 400 |
| 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | > 400 |
Comparative In Vitro Anti-inflammatory Activity in a Cell-Based Model
Objective: To compare the ability of the compounds to inhibit the production of the pro-inflammatory mediator PGE₂ in lipopolysaccharide (LPS)-stimulated macrophages.
Rationale: This assay moves beyond direct enzyme inhibition to assess a compound's activity in a more biologically complex system. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in macrophages, leading to the upregulation of COX-2 and subsequent production of PGE₂. [11]Measuring the inhibition of PGE₂ production provides a functional readout of the compound's anti-inflammatory potential in a cellular context.
Figure 3: Workflow for LPS-induced PGE₂ inhibition assay.
Detailed Experimental Protocol: LPS-Induced PGE₂ Production Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight. [11]2. Compound Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, Ibuprofen, or vehicle for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 50 ng/mL final concentration) to all wells except for the unstimulated control. [11]4. Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plates to pellet any detached cells and carefully collect the supernatant.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of PGE₂ production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the EC₅₀ (half-maximal effective concentration) for each compound.
Hypothetical Data Presentation
| Compound | EC₅₀ for PGE₂ Inhibition (µM) |
| Ibuprofen | ~5.0 |
| 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | ~0.8 |
Discussion and Synthesis of Findings
This guide outlines a tripartite in vitro strategy to compare 2-(1-methyl-1H-pyrazol-5-yl)acetic acid with Ibuprofen. Based on the hypothetical data presented, a clear differentiation between the two compounds emerges.
-
Efficacy and Selectivity: The pyrazole derivative demonstrates significantly higher potency against the COX-2 enzyme (IC₅₀ ~0.5 µM) compared to Ibuprofen. Crucially, its COX-2 selectivity index is substantially higher (>200), which is a hallmark of modern, selective NSAIDs designed to minimize gastrointestinal toxicity associated with COX-1 inhibition. [12][13]This high selectivity is consistent with findings for other pyrazole-based anti-inflammatory agents. [13][14]* Cellular Activity: The superior potency observed in the enzymatic assay translates effectively to the cell-based model. The pyrazole compound inhibited LPS-induced PGE₂ production at a much lower concentration (EC₅₀ ~0.8 µM) than Ibuprofen (~5.0 µM), confirming its potent anti-inflammatory activity in a functional cellular environment.
-
Safety Profile: Both compounds exhibited low cytotoxicity in the MTT assay, with CC₅₀ values well above their effective concentrations. This indicates that the observed inhibition of PGE₂ is due to a specific pharmacological effect on the COX pathway rather than non-specific cell death.
Collectively, the in vitro data suggests that 2-(1-methyl-1H-pyrazol-5-yl)acetic acid represents a promising anti-inflammatory candidate with a potentially superior safety profile to Ibuprofen, primarily due to its high selectivity for the COX-2 enzyme. These findings provide a strong rationale for advancing the compound to further preclinical evaluation, including in vivo models of inflammation and pain.
Conclusion
The systematic in vitro comparison detailed in this guide provides a robust framework for the early-stage evaluation of novel anti-inflammatory compounds. Through a combination of enzymatic, cytotoxicity, and cell-based functional assays, we can effectively profile the potency, selectivity, and safety of candidates like 2-(1-methyl-1H-pyrazol-5-yl)acetic acid against established benchmarks such as Ibuprofen. The hypothetical results underscore the potential of the pyrazole scaffold to yield highly potent and selective COX-2 inhibitors, paving the way for the development of next-generation anti-inflammatory therapeutics.
References
-
Al-Suwaidan, I. A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
Navakauskienė, R., et al. (2020). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. PMC - NIH. Available at: [Link]
-
Bawa, S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis Online. Available at: [Link]
-
Pre-proofs.org. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Pre-proofs.org. Available at: [Link]
-
Tzakos, A. G., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. Available at: [Link]
-
García-Martínez, O., et al. (2014). Therapeutic Doses of Nonsteroidal Anti-Inflammatory Drugs Inhibit Osteosarcoma MG-63 Osteoblast-Like Cells Maturation, Viability, and Biomineralization Potential. Hindawi. Available at: [Link]
-
Techasen, A., et al. (2018). Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines. PMC - NIH. Available at: [Link]
-
Bio-protocol. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Bio-protocol. Available at: [Link]
-
Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
-
Ulster University. (2024). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Ulster University's Research Portal. Available at: [Link]
-
Kumar, A., et al. (2018). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid. PubChem. Available at: [Link]
-
Constantin, C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Available at: [Link]
-
Pimple, B. P. (2020). In virto Anti inflammatory assay. YouTube. Available at: [Link]
-
Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Time-dependent changes of cell viability assessed by MTT and ATP assays in NSAIDtreated HEK/UGT cells. ResearchGate. Available at: [Link]
-
MDPI. (2023). Synthesis and Characterization of Ibuprofen–TiO2 Functionalized PCL Biomembranes as Candidate Materials for Wound Dressing Applications. MDPI. Available at: [Link]
-
ACS Publications. (2024). Hybridization Approach Applied to Umbelliferon and Vanilloids toward New Inhibitors of Carbonic Anhydrases IX and XII with In. ACS Publications. Available at: [Link]
-
Liu, X., et al. (2019). Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. PMC - NIH. Available at: [Link]
-
DiVA. (2019). Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. DiVA Portal. Available at: [Link]
-
Monash University. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monash University Research Repository. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid. PubChem. Available at: [Link]
-
MDPI. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Springer Nature. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. SpringerLink. Available at: [Link]
-
ResearchGate. (2019). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. Available at: [Link]
-
PubMed Central. (n.d.). Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents. PubMed Central. Available at: [Link]
-
PubMed Central. (n.d.). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. PubMed Central. Available at: [Link]
-
PubMed Central. (n.d.). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PubMed Central. Available at: [Link]
-
PubMed Central. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PubMed Central. Available at: [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. Available at: [Link]
-
CSIR-NIScPR. (n.d.). pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide. Open Research@CSIR-NIScPR. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibuprofen and diclofenac differentially affect cell viability, apoptosis and morphology changes of human cholangiocarcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Enzyme Inhibitory Activity of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the enzyme inhibitory activity of the novel compound, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. Drawing from established principles of enzyme kinetics and inhibitor analysis, we present a scientifically rigorous approach grounded in field-proven methodologies.
The structural features of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, specifically the pyrazole core and the acetic acid moiety, suggest a potential interaction with enzymes involved in the inflammatory cascade. Pyrazole rings are characteristic of selective COX-2 inhibitors, while the acetic acid group is found in many traditional non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, this guide will proceed under the well-founded hypothesis that the target compound may inhibit Cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[1][2]
To establish a robust validation, we will compare the inhibitory potential of our target compound against two well-characterized inhibitors:
-
Celecoxib : A highly selective COX-2 inhibitor containing a pyrazole scaffold.
-
Indomethacin : A potent, non-selective COX-1/COX-2 inhibitor featuring an acetic acid group.[3][4]
This comparative approach allows for a nuanced understanding of the compound's potency and potential selectivity, which are critical parameters in early-stage drug discovery.
Pillar 1: The Causality Behind Experimental Design
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid against human COX-2. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions. It is a cornerstone metric for quantifying inhibitor potency.[5]
Our chosen methodology is an in-vitro COX-2 inhibitor screening assay that measures the enzymatic conversion of arachidonic acid to prostaglandin H2 (PGH2).[2] The PGH2 intermediate is unstable and is therefore reduced to the more stable prostaglandin F2α (PGF2α) for quantification via a competitive Enzyme-Linked Immunosorbent Assay (ELISA).[6] This method is selected for its high sensitivity, specificity, and reproducibility, making it a gold standard for this type of analysis.
A critical aspect of this experimental design is the inclusion of proper controls to ensure the validity of the results. This self-validating system includes:
-
100% Initial Activity Control : Contains the enzyme and substrate without any inhibitor, representing the maximum reaction rate.
-
Inhibitor Controls : Wells containing known inhibitors (Celecoxib, Indomethacin) to confirm assay performance and provide benchmark data.
-
Background Control : Contains heat-inactivated enzyme to measure any non-enzymatic signal.[6]
-
Solvent Control : To ensure the vehicle used to dissolve the test compound (e.g., DMSO) does not interfere with enzyme activity.[7]
The diagram below illustrates the logical workflow for this validation study.
Caption: Experimental workflow for COX-2 inhibition assay.
Pillar 2: Detailed Experimental Protocol
This protocol is adapted from established methods for screening COX inhibitors.[6][8] Adherence to these steps is critical for obtaining reliable and reproducible data.
Materials:
-
Recombinant Human COX-2 Enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic Acid (substrate)
-
Potassium Hydroxide
-
Stannous Chloride (stopping reagent)
-
Test Compound: 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
-
Reference Inhibitors: Celecoxib, Indomethacin
-
Solvent (e.g., DMSO, Ethanol)
-
PGF2α ELISA Kit
-
96-well microplates
-
37°C water bath or incubator
-
Microplate reader (405-420 nm)
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare Reaction Buffer and equilibrate to 37°C.
-
Reconstitute and dilute the COX-2 enzyme in ice-cold Reaction Buffer according to the manufacturer's specifications. Keep the diluted enzyme on ice and use within one hour.[6]
-
Prepare the Arachidonic Acid substrate solution. For example, transfer 50 µl of substrate stock to a new vial, add 50 µl of Potassium Hydroxide, vortex, and dilute with 4.9 ml of ultrapure water to a working concentration (e.g., 200 µM).[6]
-
Prepare stock solutions of the test compound and reference inhibitors (e.g., 10 mM in DMSO). Create a series of dilutions in Reaction Buffer to achieve the final desired concentrations for the assay.
-
-
Assay Plate Setup (in a 96-well plate):
-
Background Wells: Add 160 µl Reaction Buffer, 10 µl Heme, and 10 µl of heat-inactivated COX-2.
-
100% Initial Activity Wells: Add 160 µl Reaction Buffer, 10 µl Heme, and 10 µl of active COX-2.
-
Inhibitor Wells: Add 160 µl Reaction Buffer, 10 µl Heme, and 10 µl of active COX-2.
-
-
Inhibitor Pre-incubation:
-
To the appropriate wells, add 10 µl of the diluted test compound, reference inhibitor, or solvent vehicle (for 100% activity and background wells).
-
Gently mix and incubate the plate for 10 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the substrate is introduced.[6]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µl of the prepared Arachidonic Acid substrate solution to all wells.
-
Mix quickly and incubate for exactly 2 minutes at 37°C. It is crucial to maintain a consistent incubation time for all wells.
-
-
Reaction Termination:
-
Stop the reaction by adding 30 µl of saturated Stannous Chloride solution to each well. This reduces the PGH2 product to the stable PGF2α.
-
-
Quantification of PGF2α:
-
Proceed with the PGF2α quantification using a commercial ELISA kit. Follow the manufacturer's instructions precisely for sample dilution, antibody incubation, washing, and substrate development.
-
Read the absorbance on a microplate reader at the recommended wavelength (typically 405-420 nm).
-
-
Data Analysis:
-
Calculate the concentration of PGF2α in each well using the standard curve generated from the ELISA.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Activity_inhibitor - Activity_background) / (Activity_100% - Activity_background)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic non-linear regression model.[5]
-
Pillar 3: Comparative Data and Mechanistic Context
The ultimate validation of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid's activity lies in comparing its performance to established drugs.
The COX-2 Signaling Pathway
Cyclooxygenase-2 is an inducible enzyme that is upregulated during inflammation. It catalyzes the conversion of arachidonic acid, a fatty acid released from the cell membrane, into Prostaglandin H2 (PGH2).[9] PGH2 is the precursor to a variety of pro-inflammatory prostaglandins, which mediate responses such as pain, fever, and swelling.[1] Inhibiting COX-2 blocks this critical first step, thereby reducing inflammation.
Caption: The COX-2 signaling pathway and point of inhibition.
Data Summary and Interpretation
The table below presents published IC50 values for our reference compounds alongside a column for the experimental results of our target compound. This structured format allows for direct, at-a-glance comparison.
| Compound | Target Enzyme | Known IC50 (nM) | Experimental IC50 (nM) | Potency vs. Celecoxib | Potency vs. Indomethacin |
| Celecoxib | COX-2 | ~40[10][11] | Reference | 1x (Baseline) | ~0.65x |
| Indomethacin | COX-2 | ~26[3][4] | Reference | ~1.5x | 1x (Baseline) |
| 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | COX-2 | N/A | To be determined | Calculate | Calculate |
Interpreting the Results:
-
If the Experimental IC50 is < 40 nM: The test compound is more potent than Celecoxib, indicating a strong inhibitory activity. This would be a highly promising result.
-
If the Experimental IC50 is between 40 nM and 500 nM: The compound shows relevant inhibitory activity, though less potent than the reference drugs. Further structural optimization may be warranted.
-
If the Experimental IC50 is > 1000 nM (1 µM): The compound is considered a weak inhibitor of COX-2.
This guide provides a robust, scientifically-grounded pathway to validate the enzyme inhibitory activity of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. By anchoring the investigation to a plausible hypothesis and employing rigorous comparative controls, researchers can generate high-quality, trustworthy data essential for advancing drug development programs.
References
-
Kawai, S., Nishida, S., Kitasato, H., Kato, T., & Tomosugi, N. (2001). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. Journal of Pharmacy and Pharmacology, 53(12), 1679-1685. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]
-
Unraveling the Molecular Details of the Complete Mechanism That Governs the Synthesis of Prostaglandin G2 Catalyzed by Cyclooxygenase-2. ACS Omega. [Link]
-
Wisdomlib. COX 2 pathway: Significance and symbolism. [Link]
-
Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (2000). Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. [Link]
-
Felts, A. S., Prusakiewicz, J. J., & Marnett, L. J. (2013). The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. ACS Medicinal Chemistry Letters, 4(5), 468-472. [Link]
-
Wikipedia. Cyclooxygenase-2. [Link]
-
An, Y., Georgiadis, K. E., & Vaz, A. D. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 851, 199-210. [Link]
-
Jia, Z., & Liu, Y. (2013). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney & blood pressure research, 37(4-5), 380-391. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. S. (2007). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 14(13), 1459-1477. [Link]
Sources
- 1. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 2. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Indomethacin | Indometacin | COX1 and COX2 inhibitor | TargetMol [targetmol.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(1-Methyl-1H-pyrazol-5-yl)acetic Acid Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid analogs. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological function within this important class of molecules. The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs, and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents.[1][2] This guide will dissect the key structural modifications of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid analogs and their impact on biological activity, supported by experimental data and detailed protocols.
The 2-(1-Methyl-1H-pyrazol-5-yl)acetic Acid Scaffold: A Privileged Structure
The 2-(1-methyl-1H-pyrazol-5-yl)acetic acid core represents a versatile template for designing selective and potent modulators of various biological targets. Its key features include a five-membered aromatic pyrazole ring with two adjacent nitrogen atoms, a methyl group at the N1 position, and an acetic acid moiety at the C5 position. This arrangement of functional groups provides a unique combination of hydrogen bonding capabilities, hydrophobic interactions, and conformational flexibility, making it an attractive starting point for drug discovery campaigns.
The exploration of SAR for this scaffold involves systematically altering three main regions:
-
The Pyrazole Core: Substitutions on the pyrazole ring can influence the electronic properties, steric hindrance, and overall topology of the molecule.
-
The Acetic Acid Moiety: Modifications to the carboxylic acid group can impact the compound's acidity, polarity, and ability to interact with target binding sites.
-
The N1-Methyl Group: While less commonly varied, changes to this position can affect metabolic stability and binding affinity.
The following sections will delve into the specific SAR trends observed for analogs of this scaffold against different biological targets, primarily focusing on their roles as enzyme inhibitors and receptor antagonists.
SAR of Analogs as Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Lymphocytes (CRTh2) Antagonists
The chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), also known as the prostaglandin D2 receptor 2 (DP2), is a G-protein coupled receptor that plays a crucial role in allergic inflammation. Antagonists of CRTh2 are of significant interest for the treatment of asthma and other allergic diseases. Several 2-(1H-pyrazol-1-yl)acetic acid derivatives have been investigated as potent CRTh2 antagonists, revealing key SAR insights.[3]
Influence of Substituents on the Pyrazole Ring
Systematic modifications of the pyrazole ring have demonstrated a profound impact on CRTh2 antagonist activity. A key finding is the beneficial effect of an ortho-sulfonyl benzyl substituent.[3] The SAR can be summarized as follows:
-
Position of the Acetic Acid Moiety: The point of attachment of the acetic acid group to the pyrazole ring is critical. Isomeric analogs where the acetic acid is attached at different positions on the pyrazole ring generally exhibit lower potency.
-
Substituents at C3 and C4: Introduction of small alkyl or aryl groups at the C3 and C4 positions of the pyrazole ring can modulate potency and selectivity. The optimal substitution pattern often depends on the nature of the substituent at the N1 position.
Modifications of the Acetic Acid Side Chain
The carboxylic acid group is a crucial pharmacophore for CRTh2 antagonism, likely engaging in a key ionic interaction with a basic residue in the receptor binding pocket.
-
Esterification: Conversion of the carboxylic acid to its corresponding ester significantly reduces or abolishes antagonist activity, highlighting the importance of the free carboxylate for receptor binding.
-
Amidation: Similarly, amide analogs are generally less active than their carboxylic acid counterparts.
Comparative Data for CRTh2 Antagonists
The following table summarizes the SAR for a series of 2-(1H-pyrazol-1-yl)acetic acid analogs as CRTh2 antagonists.
| Compound ID | R1 (ortho-substituent on Benzyl) | R2 (para-substituent on Benzyl) | IC50 (nM) |
| 1 | -SO2Me | H | 15 |
| 2 | -SMe | H | 150 |
| 3 | -OMe | H | >1000 |
| 4 | -SO2Me | Cl | 8 |
| 5 | -SO2Me | F | 10 |
Data is hypothetical and for illustrative purposes, based on general SAR principles discussed in the literature.[3]
The data clearly indicates that an ortho-sulfonyl group on the benzyl substituent is critical for high potency (compare compound 1 with 2 and 3). Furthermore, the addition of a halogen at the para-position of the benzyl ring can further enhance activity (compounds 4 and 5).
SAR of Analogs as Androgen Receptor (AR) Antagonists
The androgen receptor (AR) is a key target in the treatment of prostate cancer. Non-steroidal AR antagonists play a crucial role in androgen deprivation therapy. A series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, closely related to the acetic acid analogs, have been evaluated for their AR antagonist activity.[4]
Key Structural Features for AR Antagonism
The SAR for this class of compounds reveals several important structural requirements for effective AR antagonism:
-
The Acetamide Moiety: The amide linkage is a critical feature, with the nature of the substituent on the amide nitrogen playing a significant role in determining potency.
-
Substituents on the Pyrazole Ring: The presence of a methyl group at the C5 position appears to be favorable for activity.
-
Aromatic Substituents: The introduction of specific aromatic groups on the amide nitrogen is essential for potent AR antagonism.
Comparative Data for AR Antagonists
The table below presents the AR antagonist activity of selected 2-(5-methyl-1H-pyrazol-1-yl)acetamide analogs.
| Compound ID | Amide Substituent (R) | AR Antagonist Activity (% Inhibition at 10 µM) |
| 6a | 4-Cyanophenyl | 45.2 |
| 6f | 4-Cyano-3-(trifluoromethyl)phenyl | 59.7 |
| 6g | 4-Nitrophenyl | 38.5 |
Data adapted from Dong, et al. (2019).[4]
These results highlight the importance of the substituent on the phenyl ring of the amide. The 4-cyano-3-(trifluoromethyl)phenyl group in compound 6f confers the highest antagonist activity in this series, a common feature in many non-steroidal AR antagonists.[4]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following are representative protocols for the in vitro evaluation of the biological activity of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid analogs.
Protocol 1: CRTh2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the human CRTh2 receptor.
Materials:
-
HEK293 cells stably expressing the human CRTh2 receptor
-
[3H]-PGD2 (radioligand)
-
Test compounds dissolved in DMSO
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Harvest HEK293-CRTh2 cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh binding buffer.
-
Binding Reaction: In a 96-well plate, add 50 µL of cell membrane preparation, 50 µL of [3H]-PGD2 (at a final concentration equal to its Kd), and 50 µL of test compound at various concentrations (or vehicle for total binding, and a saturating concentration of unlabeled PGD2 for non-specific binding).
-
Incubation: Incubate the plate at room temperature for 90 minutes with gentle shaking.
-
Filtration: Rapidly filter the reaction mixture through GF/C filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values by non-linear regression analysis of the competition binding curves and then calculate the Ki values using the Cheng-Prusoff equation.
Protocol 2: Androgen Receptor Luciferase Reporter Assay
Objective: To determine the AR antagonist activity of test compounds.
Materials:
-
LNCaP cells (prostate cancer cell line endogenously expressing AR)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds dissolved in DMSO
-
Dihydrotestosterone (DHT), the natural AR agonist
-
Luciferase reporter plasmid containing androgen response elements (AREs)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture LNCaP cells in appropriate medium. Transfect the cells with the ARE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, seed the cells into a 96-well plate. Treat the cells with test compounds at various concentrations in the presence of a fixed concentration of DHT (e.g., 1 nM). Include control wells with DHT alone (positive control) and vehicle alone (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of DHT-induced luciferase activity for each compound concentration and determine the IC50 values.
Visualizing SAR: Workflows and Relationships
Diagrams are invaluable tools for visualizing complex experimental workflows and logical relationships in SAR studies.
General SAR Study Workflow
Caption: Iterative workflow for SAR studies of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid analogs.
Key SAR Relationships for CRTh2 Antagonists
Caption: Key structural features contributing to high CRTh2 antagonist activity.
Conclusion and Future Directions
The 2-(1-methyl-1H-pyrazol-5-yl)acetic acid scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of diverse biological targets. The SAR studies highlighted in this guide underscore the importance of systematic structural modification and rigorous biological evaluation in the drug discovery process. For CRTh2 antagonists, the presence of an ortho-sulfonyl benzyl group and a free carboxylic acid are paramount for high potency. In the case of AR antagonists, a specific substitution pattern on the amide moiety is critical.
Future research in this area should focus on:
-
Exploring a wider range of substituents on the pyrazole core to fine-tune selectivity and pharmacokinetic properties.
-
Investigating bioisosteric replacements for the carboxylic acid group to improve drug-like properties while maintaining target engagement.
-
Utilizing computational modeling and quantitative structure-activity relationship (QSAR) studies to rationalize observed SAR and guide the design of next-generation analogs.[5][6][7]
By leveraging the insights gained from comprehensive SAR studies, the full therapeutic potential of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid analogs can be realized.
References
-
Global Academia. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents - GJBE. Available from: [Link]
-
PubMed. SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. Available from: [Link]
-
PubMed. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. Available from: [Link]
-
ResearchGate. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. Available from: [Link]
-
International Journal of Research in Medical Sciences. 3-Dimensional quantitative structure-activity relationship and molecular docking studies of tetrasubstituted pyrazole derivatives as inhibitors of cyclooxygenase-2. Available from: [Link]
-
ResearchGate. Synthesis of pyrazolines by using acetic acid. Available from: [Link]
-
PubMed Central. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Available from: [Link]
-
ResearchGate. Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Available from: [Link]
-
PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Available from: [Link]
-
DiVA. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. Available from: [Link]
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available from: [Link]
-
PubMed Central. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Available from: [Link]
-
MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Available from: [Link]
-
ACS Publications. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available from: [Link]
-
PubMed Central. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. Available from: [Link]
-
ResearchGate. Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Available from: [Link]
-
ResearchGate. Chemoselective synthesis, antiproliferative activities, and SAR study of 1H-pyrazol-5-yl-N,N-dimethylformamidines and pyrazolyl-2-Azadienes. Available from: [Link]
-
ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]
-
MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
-
PubMed Central. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Available from: [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists [oru.diva-portal.org]
- 5. Human verification [recaptcha.cloud]
- 6. researchgate.net [researchgate.net]
- 7. msjonline.org [msjonline.org]
A Comparative Guide to the Analgesic Efficacy of Pyrazole Derivatives in Preclinical Animal Models
This guide provides an in-depth comparison of the analgesic efficacy of various pyrazole derivatives as evaluated in established animal models of pain. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, giving rise to a diverse range of therapeutic agents.[1][2] Its versatility is demonstrated by its presence in well-known drugs such as the anti-inflammatory celecoxib, the analgesic dipyrone, and the anti-obesity agent rimonabant, each with distinct pharmacological profiles.[2][3] This document synthesizes preclinical data to offer researchers and drug development professionals a clear perspective on the performance of these compounds, the causality behind experimental design, and the mechanistic pathways they modulate.
The Mechanistic Landscape of Pyrazole-Based Analgesics
The analgesic effects of pyrazole derivatives are not monolithic; they arise from interactions with several key biological systems. Understanding these mechanisms is crucial for interpreting efficacy data and designing novel therapeutic candidates.
Cyclooxygenase (COX) Inhibition: The Dominant Pathway
The most well-characterized mechanism for many pyrazole-based analgesics is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
-
Expertise & Experience: While COX-1 is constitutively expressed and plays a role in homeostatic functions like gastric protection, COX-2 is typically induced at sites of inflammation. Therefore, the development of selective COX-2 inhibitors was a landmark achievement aimed at retaining analgesic and anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[4][5] Celecoxib is the archetypal pyrazole-based selective COX-2 inhibitor.[6][7]
Below is a diagram illustrating the central role of COX enzymes in the inflammatory cascade.
Caption: COX-2 pathway in inflammation and its inhibition by pyrazole NSAIDs.
Modulation of the Endocannabinoid System
The endocannabinoid system, particularly the cannabinoid CB1 receptor, is a critical regulator of pain perception. Some pyrazole derivatives, most notably rimonabant, were developed as CB1 receptor antagonists or inverse agonists.[3] While initially aimed at treating obesity, their effects on nociception have been explored. The analgesic effects of CB1 modulation can be complex; while agonists are typically analgesic, antagonists like rimonabant have shown paradoxical anti-nociceptive effects in certain chronic pain models, possibly by blocking a tonically active endocannabinoid system under pathophysiological conditions.[8]
Interaction with the Opioid System
Intriguing evidence suggests that the analgesic mechanism of some pyrazole derivatives extends beyond COX inhibition to involve the endogenous opioid system.
-
Trustworthiness: Studies have demonstrated that the analgesic effect of the novel pyrazole FR140423, a selective COX-2 inhibitor, was blocked by the mu-opioid antagonist naloxone, indicating a morphine-like component to its action.[4]
-
Furthermore, chronic administration of celecoxib was found to induce tolerance and cross-tolerance with morphine in a rat model of inflammatory pain, an effect that was also prevented by naltrexone.[7] This self-validating system, where an opioid antagonist reverses the effect, strongly implicates the involvement of opioid pathways.
Validated Animal Models for Efficacy Assessment
The choice of animal model is paramount as different models represent different clinical pain states. The protocols must be robust to yield trustworthy and translatable data.
-
Thermal Nociception Models (Hot Plate, Tail-Flick): These models assess the response to a thermal stimulus and are effective for detecting centrally acting analgesics.[4][5][9] The endpoint is latency to response (e.g., paw licking, tail withdrawal).
-
Chemical Nociception Models (Formalin, Acetic Acid Writhing): These models involve a chemical irritant to induce pain behaviors. The formalin test is particularly valuable as it produces a biphasic response: an initial acute, neurogenic phase followed by a later, inflammatory phase, allowing for mechanistic differentiation.[10][11]
-
Inflammatory Pain Models (Carrageenan-Induced Edema, Adjuvant Arthritis): An inflammatory agent is injected into the paw to produce edema, hyperalgesia, and allodynia, mimicking clinical inflammatory conditions.[1][5][12] Efficacy is measured by a reduction in swelling and a reversal of pain hypersensitivity.
The following diagram outlines a typical workflow for evaluating a novel compound in an inflammatory pain model.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of the cannabinoid CB1 receptor antagonist rimonabant on nociceptive responses and adjuvant-induced arthritis in obese and lean rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
- 10. The Analgesic Effects of Celecoxib on the Formalin-induced Short- and Long-term Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic Analgesia of Duloxetine and Celecoxib in the Mouse Formalin Test: A Combination Analysis | PLOS One [journals.plos.org]
- 12. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Target Engagement for Pyrazole-Based Inhibitors
Introduction: Beyond Potency—The Imperative of Target Engagement
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a wide array of proteins, particularly kinases.[1][2][3] While biochemical assays provide crucial initial data on a compound's potency (e.g., IC50), this is only the first chapter of the story. A compound's success hinges on its ability to reach and bind its intended target within the complex and dynamic environment of a living cell. This is the principle of target engagement .
Confirming that your pyrazole-based inhibitor engages its target in a physiologically relevant setting is paramount for validating its mechanism of action, interpreting cellular responses, and ultimately, de-risking its progression through the development pipeline.[4][5][6] A lack of demonstrated target engagement is a significant contributor to the failure of drug candidates in later clinical phases.[4]
This guide provides an in-depth comparison of the leading methodologies for validating target engagement, offering insights into the causality behind experimental choices. We will delve into the technical nuances of each platform, provide actionable protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select the most appropriate strategy for their pyrazole-based inhibitors.
The Methodologies: A Comparative Overview
Choosing the right target engagement assay is a critical decision driven by the specific scientific question, the stage of the project, and the nature of the target. We will compare four principal methodologies: two powerful cell-based assays, the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay , and two indispensable biophysical techniques, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization of the target protein.[7][8] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-fused target and a fluorescent tracer.[9] | Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[10] | Measurement of heat released or absorbed during a binding event.[11] |
| Environment | Intact cells, cell lysates, tissues.[12][13] | Intact cells.[14][15] | In vitro (purified components).[16] | In vitro (purified components in solution).[17] |
| Key Output | Thermal shift (ΔTagg); Isothermal dose-response (EC50).[1] | Apparent cellular affinity (IC50/Ki); Fractional Occupancy; Residence Time.[14][18] | Association rate (ka), Dissociation rate (kd), Affinity (KD).[10] | Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n).[19] |
| Label Requirement | Label-free for compound and endogenous target.[13] | Requires NanoLuc® fusion of target and a fluorescent tracer.[15] | Label-free, but one interactant must be immobilized.[20] | Label-free, in-solution.[19] |
| Throughput | Low (Western Blot) to High (HT-CETSA using proximity assays). | High (plate-based).[14][15] | Medium to High (instrument-dependent). | Low. |
| Strengths | - Physiologically relevant (intact cells)- No compound or protein modification needed- Applicable to endogenous proteins. | - Real-time, quantitative data in live cells- High sensitivity and throughput- Can measure residence time.[18] | - Provides full kinetic profile (on/off rates)- High sensitivity for a wide range of affinities- Real-time monitoring.[10] | - "Gold standard" for binding thermodynamics- Provides complete thermodynamic profile- No immobilization required.[17] |
| Limitations | - Not all binding events cause a thermal shift- Lower throughput for Western Blot format- Can be indirect.[15] | - Requires genetic modification of target- Dependent on a suitable fluorescent tracer- Potential for steric hindrance.[15] | - Requires purified, active protein- Immobilization can affect protein conformation- Mass transport limitations can be an issue.[16] | - Low throughput- Requires larger amounts of protein and compound- Sensitive to buffer mismatches. |
In the Cellular Arena: CETSA® vs. NanoBRET™
The ultimate test of a drug is its performance in a living system. Both CETSA and NanoBRET provide critical insights into target engagement within the cell, but they do so through fundamentally different mechanisms, offering complementary information.
Cellular Thermal Shift Assay (CETSA®)
CETSA is founded on the principle that the binding of a ligand, such as a pyrazole inhibitor, often increases the thermal stability of its target protein.[8][13] This increased stability means the protein can withstand higher temperatures before it denatures and aggregates.
Choose CETSA when you need to confirm target engagement of an unmodified compound with the endogenous, native target protein in its natural cellular context. It is a powerful, label-free method that directly assesses the physical consequences of binding in intact cells or even tissues.[12] This is particularly valuable for validating hits from phenotypic screens where the target may not be known or for avoiding potential artifacts from protein overexpression or tagging.
Caption: CETSA workflow for determining target engagement.
-
Cell Treatment: Seed cells (e.g., a cancer cell line expressing your target kinase) in a culture dish. Once confluent, treat the cells with your pyrazole inhibitor at a desired concentration (e.g., 10 µM) or with vehicle (e.g., DMSO) for 1-2 hours in the incubator.[8]
-
Heating: Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3-8 minutes, followed by cooling to 4°C.[8]
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[7]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[7]
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration (e.g., via BCA assay). Prepare samples for SDS-PAGE and transfer to a PVDF membrane.[7]
-
Detection: Probe the membrane with a specific primary antibody against your target kinase, followed by a secondary HRP-conjugated antibody. Detect the signal using a chemiluminescence substrate.[7]
-
Analysis: Quantify the band intensities for each temperature point. Normalize the intensity at each temperature to the intensity of the 37°C (no heat) control. Plot the normalized intensity versus temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. The difference in the temperature at which 50% of the protein is denatured (Tagg) between the two curves is the thermal shift (ΔTagg).[8]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures target engagement in real-time within living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET), a process where energy is transferred from a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) to a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the target). When your unlabeled pyrazole inhibitor enters the cell and binds to the target, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[18]
Choose NanoBRET when you need quantitative, real-time data on compound affinity and occupancy in live cells .[14] It is a high-throughput method ideal for structure-activity relationship (SAR) studies, allowing you to rank-order compounds based on their cellular potency.[18] It is particularly well-suited for kinase inhibitors, as a wide range of assays and tracers are commercially available.
Caption: NanoBRET™ Target Engagement workflow.
-
Cell Preparation: The day before the assay, transfect HEK293 cells with a plasmid encoding your target kinase fused to NanoLuc® luciferase (N- or C-terminal fusion).
-
Assay Setup: On the day of the assay, harvest the transfected cells and resuspend them in Opti-MEM. Dispense the cells into a white, 384-well assay plate.
-
Compound and Tracer Addition: Prepare a serial dilution of your pyrazole inhibitor in the assay plate. Add the specific NanoBRET™ fluorescent tracer at a pre-determined optimal concentration to all wells.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound/tracer binding to reach equilibrium.
-
Detection: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.
-
Measurement: Immediately read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50 value.[13]
In the Beaker: Biophysical Validation with SPR and ITC
While cell-based assays are essential for confirming engagement in a physiological context, biophysical methods using purified components provide unparalleled detail about the direct binding interaction. They are crucial for validating that the effects seen in cells are due to a direct interaction with the target and for providing deep mechanistic insights that can guide medicinal chemistry efforts.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[10] One molecule (the ligand, typically the purified target protein) is immobilized on a sensor chip, and the other (the analyte, your pyrazole inhibitor) is flowed over the surface. Binding causes a change in the refractive index at the surface, which is detected as a change in response units (RU).
Choose SPR when you need to understand the kinetics of the binding interaction .[10] SPR is unique in its ability to determine both the on-rate (ka) and the off-rate (kd) of an inhibitor. The dissociation rate, or residence time, is increasingly recognized as a better correlate of in vivo efficacy than simple affinity.[18]
-
Protein Immobilization: Activate a carboxymethylated dextran sensor chip (e.g., CM5 chip) using a mixture of EDC and NHS. Inject your purified target kinase over the activated surface to immobilize it via amine coupling. Deactivate any remaining active esters with ethanolamine.[20]
-
Analyte Injection: Prepare a series of dilutions of your pyrazole inhibitor in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).
-
Binding Measurement: Inject the inhibitor solutions sequentially over the immobilized kinase surface, from the lowest concentration to the highest. Each injection cycle consists of an association phase (inhibitor flowing over the surface) and a dissociation phase (running buffer flowing over the surface). A regeneration step (e.g., a short pulse of low pH glycine) may be needed between cycles.[20]
-
Data Analysis: Subtract the response from a reference flow cell (without immobilized protein) from the active flow cell to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[10]
Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[17] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand (your pyrazole inhibitor) is titrated into a solution containing the target protein.
Choose ITC when you need a complete thermodynamic profile of the binding event .[19] ITC is the only method that directly measures the binding enthalpy (ΔH), which, combined with the binding affinity (KD, which allows calculation of ΔG), can be used to determine the binding entropy (ΔS). This information is invaluable for understanding the driving forces of the interaction (enthalpy- or entropy-driven) and for guiding lead optimization.[17]
-
Sample Preparation: Prepare your purified target kinase and pyrazole inhibitor in the exact same, well-degassed buffer. Any slight mismatch in buffer components (especially pH) will generate large heats of dilution, obscuring the binding signal.
-
Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the inhibitor solution into the titration syringe. The inhibitor concentration should typically be 10-15 times higher than the protein concentration.[19]
-
Titration: Set the experimental temperature and perform a series of small, sequential injections of the inhibitor into the protein solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Data Analysis: Integrate the heat flow peaks for each injection to determine the heat change. Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein. Fit this binding isotherm to a suitable model (e.g., a single set of sites model) to determine the binding affinity (KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).[17]
Synthesizing the Data: A Holistic View of Target Engagement
No single technique provides a complete picture. The true power lies in integrating the data from these orthogonal methods. A pyrazole-based kinase inhibitor might show:
-
High affinity in ITC and SPR (low nM KD): Confirms a potent, direct interaction with the purified kinase.
-
Potent cellular engagement in NanoBRET (low nM IC50): Demonstrates the compound can permeate the cell membrane, compete with high intracellular ATP concentrations, and bind its target in a native context.
-
A significant thermal shift in CETSA (ΔTagg > 2°C): Provides label-free evidence of target engagement with the endogenous protein in intact cells, validating the findings from the engineered NanoBRET system.
Discrepancies are also informative. A compound that is potent in biochemical/biophysical assays but weak in cellular assays may have poor cell permeability or be subject to efflux pumps—critical information for any drug discovery program.[7] Conversely, a compound showing cellular activity without clear on-target engagement may be acting via an off-target mechanism.
Conclusion: An Evidence-Based Approach to Validation
Validating the target engagement of pyrazole-based inhibitors is a non-negotiable step in building a robust biological rationale for a drug discovery project. By moving beyond simple biochemical potency and employing a multi-faceted strategy that combines the physiological relevance of cell-based assays like CETSA and NanoBRET with the detailed mechanistic insights from biophysical techniques like SPR and ITC, researchers can make more informed decisions. This integrated, evidence-based approach ensures that only the most promising and well-characterized compounds advance, ultimately increasing the probability of success in developing novel therapeutics.
References
Click to expand
- Pargellis C, et al. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate.
- Almqvist H, et al. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. J Proteome Res. 2021;20(9):4493-4503.
- Pate L, et al.
- Lan P, et al. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. Int J Mol Sci. 2010;11(9):3357-3374.
- Vasta JD, et al. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chem Biol. 2018;25(2):206-214.e11.
- Leuthner B. Towards higher content for early Drug Discovery - Target engagement analysis by NanoBret. Merck Group; 2019.
- Galal SA, et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2022;27(1):330.
- Nitulescu GM, et al. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. Molecules. 2022;27(10):3300.
-
ResearchGate. Structures of the reported p38 kinase inhibitors and target compounds 9a–j and 14a–f. Available from: [Link].
- Klüter S, et al. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int J Mol Sci. 2022;23(23):14834.
- Promega Connections.
-
Request PDF. Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Available from: [Link].
- Nitulescu GM. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed. 2022.
- Hallacli E, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2022;17(9):2565-2576.
- Park SB, et al. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments. ACS Sens. 2021;6(5):1936-1944.
- Cetin-Atalay R. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Comb Chem High Throughput Screen. 2023;26(11):1885-1907.
- Tolvanen TA, et al. Current Advances in CETSA. Front Cell Dev Biol. 2022;10:895912.
- Galal SA, et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Stech L, et al. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Chem Biol. 2022;17(2):299-307.
- Sharma S, et al. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules. 2019;24(16):2991.
- Gier-Głód A, et al. Challenges and Opportunities for Celecoxib Repurposing. Int J Mol Sci. 2023;24(16):12571.
- El-Damasy DA, et al.
- Whirl-Carrillo M, et al. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenet Genomics. 2012;22(5):385-95.
- Daily JW, et al. Celecoxib. In: StatPearls [Internet]. Treasure Island (FL)
-
Arthritis UK. Osteoarthritis. Available from: [Link].
- The American Journal of Managed Care. Unexpected Results of PRECISION Clarify the Relative Safety of Celecoxib, Ibuprofen, and Naproxen. 2016.
- Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PubMed Central. 2022.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. PubMed. 2023.
- Surface Plasmon Resonance. Methods Mol Biol. 2010;627:1-29.
- Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. PubMed Central. 2015.
- Target Engagement Assays in Early Drug Discovery. J Med Chem. 2021;64(23):17056-17077.
-
Selvita. Target Engagement. Available from: [Link].
- Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. Front Cell Dev Biol. 2023;11:1159981.
- Importance of Quantifying Drug-Target Engagement in Cells. ACS Med Chem Lett. 2020;11(3):239-242.
-
Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. Available from: [Link].
- Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.
- Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. 2017.
- A Practical Guide to Target Engagement Assays. Selvita. 2023.
- (PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Almqvist H, et al. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. J Proteome Res. 2021;20(9):4493-4503.
- Determining target engagement in living systems.
- Redefining target engagement with new strategies in drug discovery. News-Medical.Net. 2023.
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osteoarthritis | Arthritis UK [arthritis-uk.org]
- 6. Advancing Therapeutic Insights: The Impact of NanoBRET® Target Engagement [worldwide.promega.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckgroup.com [merckgroup.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajmc.com [ajmc.com]
- 18. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors | MDPI [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Head-to-Head Comparison of Methodologies
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science.[1][2] Its remarkable versatility and privileged structural status are evident from its presence in a multitude of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1] The diverse biological activities exhibited by pyrazole derivatives—spanning roles as anticancer, antimicrobial, anti-inflammatory, and antiviral agents—continually fuel the demand for efficient and selective synthetic methodologies.[1][3][4]
This guide provides a head-to-head comparison of the most prominent and field-proven methodologies for pyrazole synthesis. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the strategic advantages and limitations of each approach, and provide the experimental data necessary for researchers to make informed decisions in their synthetic campaigns.
The Classical Workhorse: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains one of the most direct and widely utilized methods for constructing the pyrazole ring.[3][5][6] This reaction's enduring popularity stems from its operational simplicity and the ready availability of starting materials.
Mechanistic Rationale
The reaction proceeds via a cyclocondensation mechanism.[7][8][9] The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone or enamine intermediate. Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[10][11]
A critical consideration in the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyls and substituted hydrazines, is regioselectivity. The initial nucleophilic attack can occur at either carbonyl group, potentially leading to a mixture of regioisomers.[3][12] Steric and electronic factors of the substituents on both reactants govern the regiochemical outcome.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Representative Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone[10]
This variation of the Knorr reaction utilizes a β-ketoester.
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (2.0 eq).
-
Solvent and Catalyst: Add 1-propanol as a solvent and 3 drops of glacial acetic acid to catalyze the reaction.
-
Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC, using 30% ethyl acetate/70% hexane as the mobile phase, to confirm the consumption of the starting ketoester.
-
Work-up: Upon completion, add water (10 mL) to the hot reaction mixture with vigorous stirring.
-
Crystallization and Isolation: Turn off the heat and allow the solution to cool slowly to room temperature over 30 minutes with continued stirring to induce crystallization. Filter the resulting solid product using a Büchner funnel, wash with a small amount of cold water, and air-dry.
The α,β-Unsaturated Route: Building Pyrazoles from Chalcones and Enones
Another cornerstone of classical pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated aldehydes or ketones, such as chalcones.[13][14] This method provides access to pyrazolines (dihydropyrazoles) which can then be oxidized to the corresponding aromatic pyrazoles.[12][15] In many cases, especially with a good leaving group or under oxidative conditions, the pyrazole is formed directly.[16]
Mechanistic Rationale
The reaction typically begins with a Michael addition of the hydrazine to the β-carbon of the unsaturated system.[12] This is followed by an intramolecular cyclization via condensation between the terminal nitrogen and the carbonyl carbon. The resulting pyrazoline can then be aromatized. The choice of oxidant (e.g., I₂, DDQ, or even air) or reaction conditions determines the efficiency of the final aromatization step.[15][16]
Caption: Synthesis of Pyrazoles from α,β-Unsaturated Ketones.
Representative Protocol: Synthesis of Pyrazole Derivative from a Chalcone[14][17]
-
Reaction Setup: Dissolve the chalcone derivative (1.0 eq) and phenylhydrazine (3.0 eq) in glacial acetic acid.
-
Heating: Reflux the reaction mixture for 6-8 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., ethyl acetate:n-hexane, 2:8).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Purification: Filter the solid, wash with a suitable solvent (e.g., ethanol), and dry. Recrystallization from an appropriate solvent can be performed for further purification.
The Modern Approach: [3+2] Dipolar Cycloaddition
The [3+2] dipolar cycloaddition reaction is a powerful and versatile method for constructing five-membered heterocycles, including pyrazoles.[17] This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkyne or alkene). For pyrazole synthesis, common 1,3-dipoles include diazo compounds and nitrile imines.[18][19][20]
Mechanistic Rationale
This is a concerted pericyclic reaction where the 3-atom dipole and the 2-atom dipolarophile react to form a five-membered ring in a single step. The regioselectivity is a key consideration and is governed by the frontier molecular orbitals (HOMO-LUMO interactions) of the reactants.[19] The use of alkynes as dipolarophiles directly yields aromatic pyrazoles, while alkenes produce pyrazolines that require a subsequent oxidation step.[20]
Caption: General [3+2] Dipolar Cycloaddition for Pyrazole Synthesis.
Representative Protocol: Catalyst-Free Cycloaddition of a Diazo Compound to an Alkyne[19]
-
Reaction Setup: In a reaction vessel, mix the α-diazocarbonyl compound (1.0 eq) with the alkyne (1.0-1.2 eq).
-
Solvent-Free Conditions: The reaction is often conducted under solvent-free conditions.
-
Heating: Heat the mixture (e.g., at 80-100°C) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Isolation: For many α-diazocarbonyl substrates, the reaction proceeds cleanly, and the resulting pyrazole product is obtained in high purity without the need for further work-up or column chromatography.
Head-to-Head Performance Comparison
The choice of synthetic methodology is dictated by factors such as substrate availability, desired substitution pattern, required regioselectivity, and scalability. The following table provides a comparative overview of the discussed methods.
| Feature | Knorr Synthesis (1,3-Diketone) | α,β-Unsaturated Carbonyl Route | [3+2] Dipolar Cycloaddition | Multicomponent Reactions (MCRs) |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Carbonyls, Hydrazines | Diazo compounds/Nitrile imines, Alkynes/Alkenes | 3+ simple, readily available components |
| Typical Yields | Good to Excellent (often >80%)[10][15] | Moderate to Excellent (60-95%)[3][16] | Good to Excellent (often >90%)[18][19] | Moderate to Excellent (Varies widely)[15] |
| Regioselectivity | Can be poor with unsymmetrical substrates, leading to mixtures[12][15] | Generally good, governed by Michael addition | Often excellent, controlled by FMOs[20][21] | Can be an issue, but many selective methods exist |
| Substrate Scope | Broad, but sensitive 1,3-dicarbonyls can be problematic[22] | Very broad, tolerant of many functional groups | Very broad, especially for alkynes | Highly variable depending on the specific MCR |
| Reaction Conditions | Often mild, acid or base catalysis, heating may be required[7][10] | Can require reflux and/or subsequent oxidation step[14] | Often mild, can be thermal or metal-catalyzed[18][19] | Often one-pot, can be catalyzed or uncatalyzed[23] |
| Key Advantage | Simplicity, readily available starting materials | Access to pyrazolines, wide substrate scope | High efficiency, excellent regiocontrol, atom economy | High step-economy and complexity generation |
| Key Disadvantage | Regioselectivity issues, stability of some dicarbonyls | May require a separate oxidation step, formation of pyrazoline intermediates | Stability/handling of some 1,3-dipoles (e.g., diazo compounds) | Optimization can be complex, mechanism elucidation difficult |
Conclusion and Future Outlook
The synthesis of the pyrazole core is a mature field, yet one that continues to evolve. The classical Knorr synthesis and the α,β-unsaturated carbonyl route remain indispensable tools, valued for their simplicity and reliability, particularly in large-scale applications. However, challenges related to regiocontrol and the stability of certain precursors persist.
Modern methodologies, particularly [3+2] dipolar cycloadditions and multicomponent reactions , have addressed many of these classical limitations. They offer superior control over regioselectivity, high atom economy, and the ability to rapidly generate molecular complexity from simple precursors.[23] Furthermore, the development of novel metal-catalyzed approaches, including C-H functionalization, is opening new avenues for the late-stage modification of the pyrazole scaffold, a highly desirable strategy in drug discovery.[3][24]
For researchers and drug development professionals, the optimal choice of methodology will depend on a careful analysis of the target structure, available resources, and desired scale. A thorough understanding of the mechanistic nuances and practical limitations of each approach, as outlined in this guide, is paramount to the successful synthesis of this vital heterocyclic scaffold.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]
-
An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. (2022). Bentham Science. [Link]
- 194 recent advances in the synthesis of new pyrazole deriv
-
Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Royal Society of Chemistry. [Link]
-
Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. [Link]
-
I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. (n.d.). Organic Chemistry Portal. [Link]
-
Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). ScienceDirect. [Link]
-
Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). Royal Society of Chemistry. [Link]
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of pyrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Scribd. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). National Center for Biotechnology Information. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). ResearchGate. [Link]
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). National Center for Biotechnology Information. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. [Link]
-
SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. (n.d.). OJS UMMADA. [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]
-
Synthesis of pyrazole derivatives using chalcones. (n.d.). ResearchGate. [Link]
-
ChemInform Abstract: Regioselective Synthesis of Multisubstituted Pyrazoles via Cyclocondensation of β‐Thioalkyl‐α,β‐unsaturated Ketones with Hydrazines. (n.d.). Sci-Hub. [Link]
-
synthesis of pyrazoles. (2019). YouTube. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (n.d.). ACS Publications. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. societachimica.it [societachimica.it]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. jk-sci.com [jk-sci.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. m.youtube.com [m.youtube.com]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. ijirt.org [ijirt.org]
- 15. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 16. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. ccspublishing.org.cn [ccspublishing.org.cn]
- 20. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pyrazole synthesis [organic-chemistry.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Assessing the COX-2 Selectivity of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid: A Comparative Guide
In the pursuit of safer and more effective anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a cornerstone of modern drug design.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the COX-2 selectivity of a novel compound, using 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a representative test article. We will delve into the foundational principles of COX selectivity, present detailed experimental protocols, and offer a template for data analysis and visualization, all grounded in scientific integrity and established methodologies.
The Rationale for COX-2 Selectivity
The cyclooxygenase (COX) enzyme is integral to the inflammatory cascade, converting arachidonic acid into prostaglandins (PGs).[4][5][6] It exists in two primary isoforms: COX-1 and COX-2.[4][5][7]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate crucial physiological functions, including the protection of the gastric mucosa and maintenance of renal blood flow.[6][8]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines, mitogens, and endotoxins.[4][5][6][7] It is the primary mediator of the elevated prostaglandin production associated with pain and inflammation.[4][5]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[1] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 are associated with gastrointestinal side effects, such as ulcers and bleeding, due to the inhibition of the protective functions of COX-1.[1][9] Therefore, the development of compounds that selectively inhibit COX-2 is a key strategy to create anti-inflammatory drugs with an improved safety profile.[1][2]
The structural basis for COX-2 selectivity lies in a key difference in the active sites of the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1 due to the substitution of a bulky isoleucine residue in COX-1 with a smaller valine residue in COX-2.[1] This creates an additional side pocket in the COX-2 active site, which can be exploited by appropriately designed molecules for selective binding and inhibition.[1]
Characterizing the Test Article: 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
For the purpose of this guide, we will consider the hypothetical compound 2-(1-methyl-1H-pyrazol-5-yl)acetic acid . The pyrazole scaffold is a common feature in several known COX-2 selective inhibitors, such as celecoxib.[5][10] This structural motif suggests the potential for selective inhibition of COX-2. Our objective is to experimentally determine and quantify this selectivity.
Experimental Assessment of COX Selectivity
To comprehensively assess the COX-2 selectivity of our test article, a multi-tiered approach involving both in vitro enzyme assays and cell-based assays is recommended.
In Vitro COX Inhibition Assay (Enzyme-Based)
This assay directly measures the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11] The inhibition of this activity in the presence of the test compound allows for the determination of the half-maximal inhibitory concentration (IC50).
Experimental Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
To appropriate wells, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.[8][11]
-
Add the various concentrations of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, reference inhibitors (e.g., celecoxib, ibuprofen), or vehicle (DMSO) to the respective wells.[8]
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[8][12]
-
Allow the reaction to proceed for a specific time (e.g., 10 minutes) at 37°C.[8]
-
Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).[8][12]
-
Measure the absorbance at 590-611 nm using a plate reader.[11][13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition, by fitting the data to a dose-response curve.[2][12]
-
Workflow for In Vitro COX Inhibition Assay:
Caption: Workflow for the cell-based COX inhibition assay.
Data Presentation and Interpretation
The primary output of these assays will be the IC50 values for the inhibition of COX-1 and COX-2. This data should be presented in a clear and concise table, alongside data for established comparator compounds.
Table 1: Hypothetical COX-1 and COX-2 Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |
| 2-(1-methyl-1H-pyrazol-5-yl)acetic acid | 25.0 | 0.5 | 50 |
| Celecoxib | 8.2 | 0.68 | 12 [2] |
| Rofecoxib | >100 | 0.53 | >188 [12] |
| Ibuprofen | 5.0 | 10.0 | 0.5 |
| Diclofenac | 1.0 | 0.1 | 10 |
Note: Data for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid is hypothetical for illustrative purposes. Data for comparator compounds is sourced from published literature and may vary depending on the specific assay conditions.
The Selectivity Index (SI) is a critical parameter for quantifying COX-2 selectivity. [2][14][15]It is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50. [2][16]A higher SI value indicates greater selectivity for COX-2. [2]
Visualizing the Mechanism of Action
The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of inhibition by NSAIDs.
Caption: The arachidonic acid cascade and sites of COX inhibition.
Conclusion
This guide outlines a robust and scientifically sound methodology for assessing the COX-2 selectivity of a novel compound, exemplified by 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. By employing a combination of in vitro enzyme and cell-based assays, researchers can obtain reliable IC50 values and calculate a selectivity index. This data is crucial for the preclinical evaluation of potential anti-inflammatory drug candidates and for making informed decisions in the drug development process. The provided protocols and data presentation templates offer a comprehensive framework to ensure the generation of high-quality, interpretable results.
References
- Kurumbail, R. G., Stevens, A. M., Gierse, J. K., Stallings, W. C., & Stegeman, R. A. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.
- Gudis, K., & Sakamoto, C. (2005). The role of cyclooxygenase in gastric mucosal protection. Digestive Diseases and Sciences, 50(1), S16-S23.
- Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
- Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
- Herschman, H. R. (1996). Prostaglandin synthase 2. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1299(1), 125-140.
- BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.
- Wallace, J. L. (2002). COX-2-selective inhibitors: a story of greed, deception and ignorance. British journal of pharmacology, 135(4), 833-834.
- BenchChem. (2025).
- BenchChem. (2025). Comparative Analysis of Cyclooxygenase (COX) Inhibitor Selectivity.
- BenchChem. (2025).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- BenchChem. (2025). Application Note: A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition.
- O'Neill, G. P., Mancini, J. A., Kargman, S., Yergey, J., Kwan, M. Y., Falgueyret, J. P., ... & Ford-Hutchinson, A. W. (1994). Overexpression of human prostaglandin G/H synthase-1 and-2 by recombinant vaccinia virus: inhibition by nonsteroidal anti-inflammatory drugs and characterization of arachidonic acid metabolites. Molecular pharmacology, 45(2), 245-254.
- Mitchell, J. A., Akarasereenont, P., Thiemermann, C., Flower, R. J., & Vane, J. R. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
- Patrignani, P., Panara, M. R., Greco, A., Fusco, O., Natoli, C., Iacobelli, S., ... & Patrono, C. (1994). Biochemical and pharmacological characterization of the cyclooxygenase activity of human blood prostaglandin endoperoxide synthases. Journal of Pharmacology and Experimental Therapeutics, 271(3), 1705-1712.
- Warner, T. D., Giuliano, F., Vojnovic, I., Bukasa, A., Mitchell, J. A., & Vane, J. R. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568.
- Capone, M. L., Tacconelli, S., Di Francesco, L., Sacchetti, A., Sciulli, M. G., & Patrignani, P. (2003). Human whole blood assays for the assessment of the biochemical selectivity of novel and established nonsteroidal antiinflammatory drugs. Current pharmaceutical design, 9(27), 2231-2243.
- Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413-421.
- Brooks, P., Emery, P., Evans, J. F., Fénelon, G., Fleischmann, R., Florentinus, S., ... & Vane, J. R. (1999). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2.
- Gierse, J. K., Hauser, S. D., Creely, D. P., Koboldt, C., Rangwala, S. H., Isakson, P. C., & Seibert, K. (1995). Expression and selective inhibition of the constitutive and inducible forms of human cyclo-oxygenase. Biochemical Journal, 305(2), 479-484.
- Laneuville, O., Breuer, D. K., DeWitt, D. L., Hla, T., Funk, C. D., & Smith, W. L. (1994). Differential inhibition of human prostaglandin endoperoxide H synthases-1 and-2 by nonsteroidal anti-inflammatory drugs. Journal of Pharmacology and Experimental Therapeutics, 271(2), 927-934.
- Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Graneto, M. J. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.
- Cayman Chemical. (n.d.). COX Activity Assay Kit.
- Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
- Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Gordon, R. (1997). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a human whole blood assay of cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 283(2), 589-596.
- Brideau, C., Van Staden, C., Chan, C. C., Charleson, S., & Gordon, R. (1996). In vitro effects of selective cyclooxygenase inhibitors on the synthesis of prostaglandins and thromboxane.
- Jones, D. A., Carlton, D. P., McIntyre, T. M., Prescott, S. M., & Zimmerman, G. A. (1993). Molecular cloning of human prostaglandin G/H synthase type II and comparison of its proposed regulatory elements with those of the type I enzyme. Journal of Biological Chemistry, 268(12), 9049-9054.
- Meade, E. A., Smith, W. L., & DeWitt, D. L. (1993). Differential inhibition of prostaglandin endoperoxide synthase (cyclooxygenase) isozymes by aspirin and other non-steroidal anti-inflammatory drugs. Journal of Biological Chemistry, 268(9), 6610-6614.
- Prasit, P., Wang, Z., Brideau, C., Chan, C. C., Charleson, S., Evans, J. F., ... & Gordon, R. (1999). The discovery of Vioxx®, a selective cyclooxygenase-2 inhibitor. Bioorganic & medicinal chemistry letters, 9(13), 1773-1778.
- Chan, C. C., Boyce, S., Brideau, C., Charleson, S., Cromlish, W., Ethier, D., ... & Gordon, R. (1999). Rofecoxib [Vioxx, MK-0966; 4-(4′-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles. Journal of Pharmacology and Experimental Therapeutics, 290(2), 551-560.
- Talley, J. J., Brown, D. L., Carter, J. S., Graneto, M. J., Koboldt, C. M., Masferrer, J. L., ... & Seibert, K. (1999). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. Journal of medicinal chemistry, 43(5), 775-777.
- Barnett, J., Chow, J., Ives, D., Chiou, M., Ramesha, C., & Browner, M. F. (1994). Purification, characterization and selective inhibition of human prostaglandin G/H synthase 1 and 2 expressed in the baculovirus system. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1209(1), 130-139.
- Hla, T., & Neilson, K. (1992). Human cyclooxygenase-2 cDNA. Proceedings of the National Academy of Sciences, 89(16), 7384-7388.
- Masferrer, J. L., Zweifel, B. S., Manning, P. T., Hauser, S. D., Leahy, K. M., Smith, W. G., ... & Seibert, K. (1994). Selective inhibition of inducible cyclooxygenase 2 in vivo is antiinflammatory and nonulcerogenic. Proceedings of the National Academy of Sciences, 91(8), 3228-3232.
- Seibert, K., Zhang, Y., Leahy, K., Hauser, S., Masferrer, J., & Isakson, P. (1997). Distribution of COX-1 and COX-2 in normal and inflamed tissues. Advances in experimental medicine and biology, 400A, 167-170.
Sources
- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajmc.com [ajmc.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
In the landscape of modern drug discovery, the principle of selectivity is a cornerstone of developing safe and effective therapeutics.[1][2][3][4][5] While a compound may exhibit high affinity for its intended biological target, its interactions with other, structurally related proteins—a phenomenon known as cross-reactivity—can lead to unforeseen off-target effects and potential toxicity.[6] Therefore, a comprehensive understanding of a compound's selectivity profile is not merely advantageous; it is a critical necessity. This guide provides an in-depth, technical framework for assessing the cross-reactivity of the novel compound, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, against a panel of related enzymes. We will delve into the rationale behind experimental design, provide detailed protocols, and interpret the resulting data to construct a clear selectivity profile.
The Compound of Interest: 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a heterocyclic compound featuring a pyrazole core, a scaffold known for its diverse biological activities.[7] Pyrazole derivatives have been investigated for a range of therapeutic applications, including their potential as enzyme inhibitors.[8][9] The initial focus of this compound is its inhibitory activity against a primary enzyme target, which we will refer to as "Primary Target Kinase" for the purpose of this guide. However, the vast and structurally conserved nature of the human kinome necessitates a thorough investigation of its interactions with other kinases to ensure a desirable selectivity profile.[1][6][10][11]
Designing a Cross-Reactivity Screening Panel: A Logic-Driven Approach
The selection of enzymes for a cross-reactivity panel is a critical step that directly influences the quality and relevance of the resulting data. A well-designed panel should include enzymes that are structurally or functionally related to the primary target. For kinase inhibitors, this often involves screening against other members of the same kinase family or subfamily, as they share conserved ATP-binding pockets.[1][6]
Our approach for profiling 2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves a tiered strategy:
-
Tier 1: Closely Related Kinases: This includes kinases from the same family and subfamily as the Primary Target Kinase. High sequence homology in the ATP-binding site makes these enzymes the most likely candidates for off-target interactions.
-
Tier 2: Representative Kinases from Other Families: To obtain a broader view of selectivity, a selection of kinases from different branches of the kinome is included. This helps to identify potential cross-reactivity that might not be predicted by simple sequence homology.
-
Tier 3: Known Promiscuous Kinases: Certain kinases are notoriously "promiscuous," meaning they are inhibited by a wide range of small molecules. Including these in the panel can provide a valuable benchmark for the compound's overall selectivity.
This structured approach ensures a comprehensive yet efficient screening process, maximizing the information gained while conserving resources.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for determining the IC50 values of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid against a panel of kinases.
Experimental Protocol: In-Vitro Kinase Inhibition Assay
The following protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid against the selected panel of kinases.[12][13] This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a given kinase.
Materials:
-
2-(1-methyl-1H-pyrazol-5-yl)acetic acid (high purity)
-
Dimethyl sulfoxide (DMSO, molecular biology grade)
-
Recombinant human kinases (Primary Target and off-target panel)
-
Kinase-specific peptide substrates
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Lumit™)
-
384-well white, flat-bottom assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be your intermediate compound plate.
-
Further dilute the intermediate plate into assay buffer to create the final working concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%) to avoid solvent effects.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted compound solutions to the wells of a 384-well assay plate.
-
Include control wells:
-
Positive Control (0% inhibition): Wells containing only assay buffer and DMSO (no compound).
-
Negative Control (100% inhibition): Wells containing a known potent inhibitor of the respective kinase or a high concentration of the test compound.
-
-
-
Enzyme and Substrate Addition:
-
Prepare a master mix containing the specific kinase and its corresponding peptide substrate in assay buffer. The concentrations of the enzyme and substrate should be optimized for each kinase to ensure the reaction is in the linear range.[12] It is crucial to use a substrate concentration around or below the Michaelis-Menten constant (Km) to accurately identify competitive inhibitors.[12]
-
Add 10 µL of the enzyme/substrate mix to each well of the assay plate.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes) to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Prepare a solution of ATP in assay buffer. The ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of competitive inhibition.[14]
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop reagent as per the detection kit manufacturer's instructions.
-
-
Signal Detection and Data Analysis:
-
Add the detection reagent to each well. This reagent typically measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Incubate the plate as recommended by the manufacturer to allow the signal to develop.
-
Read the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
-
Data Presentation and Interpretation
The IC50 values obtained from the kinase inhibition assays should be compiled into a clear and concise table for easy comparison.
Table 1: Cross-Reactivity Profile of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity (Fold vs. Primary Target) |
| Primary Target Kinase | [Family A] | 15 | 1 |
| Off-Target Kinase 1 | [Family A] | 350 | 23.3 |
| Off-Target Kinase 2 | [Family A] | >10,000 | >667 |
| Off-Target Kinase 3 | [Family B] | 1,200 | 80 |
| Off-Target Kinase 4 | [Family C] | >10,000 | >667 |
| Off-Target Kinase 5 | [Family D] | 8,500 | 567 |
Interpretation of Results:
The data presented in Table 1 indicates that 2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a potent inhibitor of its primary target kinase with an IC50 of 15 nM. The compound demonstrates good selectivity against the panel of off-target kinases. For instance, it is over 23-fold more selective for the primary target compared to Off-Target Kinase 1 from the same family. More importantly, the compound shows minimal to no activity against kinases from other families at concentrations up to 10,000 nM, indicating a favorable selectivity profile.
A high degree of selectivity is often a desirable characteristic in a drug candidate, as it can minimize the potential for off-target side effects.[3][6] However, in some cases, polypharmacology (the ability of a drug to interact with multiple targets) can be beneficial, particularly in complex diseases like cancer.[6] A thorough understanding of the biological roles of any identified off-targets is crucial for a complete risk-benefit assessment.
Sources
- 1. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to improve drug selectivity? [synapse.patsnap.com]
- 3. Rational Approaches to Improving Selectivity in Drug Design [dspace.mit.edu]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
- 11. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of 2-(1-methyl-1H-pyrazol-5-yl)acetic Acid Derivatives: A Methodical Approach
In the landscape of modern drug discovery, heterocyclic scaffolds are paramount, with the pyrazole nucleus holding a distinguished position due to its wide spectrum of pharmacological activities.[1][2] Derivatives of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid are of growing interest as potential therapeutic agents.[3] However, the journey from a promising lead compound to a viable drug candidate is paved with rigorous testing, of which stability assessment is a cornerstone.[4] An unstable compound can lead to loss of efficacy, the formation of toxic degradants, and unpredictable pharmacokinetics, ultimately jeopardizing patient safety and regulatory approval.[5]
This guide provides a comprehensive framework for benchmarking the stability of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives. We will delve into the causality behind experimental choices, present detailed protocols for forced degradation studies, and offer a systematic approach to interpreting the resulting data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to establish robust stability profiles for this important class of molecules.
The Structural Context: Understanding Potential Liabilities
The stability of a 2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivative is intrinsically linked to its structure. The core scaffold presents several potential sites for degradation:
-
The Pyrazole Ring: While generally aromatic and resistant to oxidation and reduction, the pyrazole ring is not inert.[1] Under harsh oxidative conditions or significant UV light exposure, ring-opening or substitution reactions can occur.[6][7]
-
The Acetic Acid Moiety: The carboxylic acid group and the adjacent methylene bridge are susceptible to various reactions. Ester or amide derivatives, for instance, are prone to hydrolysis.[5] The methylene group could be a site for oxidation.
-
Substituents: The nature and position of other substituents on the pyrazole ring can significantly influence the molecule's overall electronic properties and, consequently, its stability.
Understanding these potential liabilities is the first step in designing a comprehensive and scientifically sound stability testing program.
Benchmarking Stability: A Forced Degradation Workflow
Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways and establish the intrinsic stability of the molecule.[8][9] The International Council for Harmonisation (ICH) provides guidelines for these studies, which typically include exposure to acid, base, oxidation, heat, and light.[9]
Below is a logical workflow for assessing the stability of novel 2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives.
Caption: Figure 2. Plausible degradation pathways.
Conclusion and Forward Look
This guide outlines a systematic and robust methodology for benchmarking the stability of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid derivatives. The illustrative data highlights how minor structural modifications can have a profound impact on a molecule's stability profile.
-
Esterification of the acetic acid moiety introduces a significant hydrolytic liability.
-
Substitution on the pyrazole ring , such as the addition of a nitro group, can increase photosensitivity.
By employing a rigorous forced degradation workflow, developing a validated stability-indicating analytical method, and systematically interpreting the data, researchers can make informed decisions in the drug development process. [8]This allows for the early identification of unstable candidates, the selection of appropriate formulation strategies to mitigate degradation, and the establishment of proper storage conditions and shelf-life. [4]Ultimately, a thorough understanding of a compound's stability is non-negotiable for ensuring the quality, safety, and efficacy of future medicines.
References
- Vertex AI Search. (2026). USP Hydrolytic Stability Testing.
- Vertex AI Search. (2026). Hydrolytic Stress Stability Testing.
- PubMed. (n.d.).
- ResearchGate. (n.d.).
- Singh, S., & Bakshi, M. (2012). Stability Testing of Pharmaceutical Products.
- MDPI. (n.d.). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.
- Mass Spec Lab. (n.d.). Stability Testing.
- ResearchG
- Pharmaceutical Journal. (2010).
- PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- ResearchGate. (n.d.). Photostability testing of pharmaceutical products.
- Centers for Disease Control and Prevention. (1994). Acetic acid 1603.
- PubMed. (2024). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach.
- RJPTS. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- MedCrave online. (2016).
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
- CSIR-NIScPR. (n.d.). 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.
- IJPSR. (2014). Synthesis and biological significance of pyrazolones: a review.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- Journal of Chemical Health Risks. (2024). A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug.
- Rasayan Journal of Chemistry. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID.
- Benchchem. (n.d.). 2-(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)acetic acid.
- PubChem. (n.d.). 2-(1-methyl-1H-pyrazol-4-yl)acetic acid.
- Sigma-Aldrich. (n.d.). 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid.
- Springer. (n.d.).
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. japsonline.com [japsonline.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. medcraveonline.com [medcraveonline.com]
A Comprehensive Guide to the Safe Disposal of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
This guide provides essential, step-by-step procedures for the proper disposal of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just a protocol, but the scientific reasoning behind each critical step, fostering a culture of safety and responsibility.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Therefore, it is imperative to handle 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a hazardous substance. The acidic functional group suggests corrosive properties, while the pyrazole moiety can contribute to its toxicological profile. Improper disposal, such as drain disposal, is strictly prohibited as it can harm aquatic life and compromise water treatment systems[3]. All waste generated, including empty containers and contaminated materials, must be managed as hazardous chemical waste.
Table 1: Presumptive Hazard Profile and Disposal Overview
| Hazard Classification (Presumed) | Personal Protective Equipment (PPE) | Primary Disposal Route |
| Harmful if swallowed | Nitrile gloves, safety glasses/goggles, lab coat | Segregated Hazardous Chemical Waste |
| Causes skin irritation | Nitrile gloves, lab coat | Segregated Hazardous Chemical Waste |
| Causes serious eye irritation | Safety glasses with side shields or goggles | Segregated Hazardous Chemical Waste |
| May cause respiratory irritation | Use in a chemical fume hood | Segregated Hazardous Chemical Waste |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, the proper PPE must be worn. This is not merely a procedural step but a critical barrier to prevent personal exposure.
-
Eye Protection: Wear chemical safety glasses with side shields or goggles. An acetic acid functional group implies potential corrosivity, making eye protection paramount[4].
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[1][4].
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: All handling of solid (powder) or solutions of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols[1][5].
Step-by-Step Disposal Protocol
This protocol ensures that 2-(1-methyl-1H-pyrazol-5-yl)acetic acid waste is handled, segregated, and stored in a manner that is safe, compliant, and logical.
3.1. Waste Segregation: Preventing Dangerous Reactions
The cardinal rule of chemical waste management is to never mix incompatible waste streams[6][7]. Mixing can lead to violent chemical reactions, the release of toxic gases, or fires.
-
Solid Waste: Collect solid 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated, robust, and sealable container labeled "Hazardous Waste - Solid Organic Acid."
-
Liquid Waste: Collect solutions containing 2-(1-methyl-1H-pyrazol-5-yl)acetic acid in a separate, leak-proof container, typically a plastic-coated glass bottle or a high-density polyethylene (HDPE) carboy[8]. This container must be labeled "Hazardous Waste - Liquid Organic Acid."
-
Avoid Mixing: Do NOT mix this waste stream with bases, strong oxidizing agents, or cyanides. The acidic nature of the compound can react exothermically with bases and can generate toxic hydrogen cyanide gas if mixed with cyanide-containing waste[7].
3.2. Container Management and Labeling: Ensuring Clear Communication
Proper container management is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA[9][10].
-
Select the Right Container: Use a container that is compatible with the chemical. For acidic waste, avoid unlined metal containers[8][9]. The container must be in good condition, free of leaks or cracks.
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled[7][11]. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2-(1-methyl-1H-pyrazol-5-yl)acetic acid" and any other constituents in the waste stream. Do not use abbreviations[6][7].
-
The approximate concentration of each component.
-
The primary hazards (e.g., "Irritant," "Harmful").
-
The date accumulation started.
-
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste[6][9]. This prevents the release of vapors and protects against spills.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills[12].
3.3. Spill and Decontamination Procedures
Accidents can happen, and preparedness is key.
-
Small Spills (<100 mL or 100 g):
-
Ensure proper PPE is worn.
-
Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).
-
For solid spills, gently sweep up the material to avoid creating dust.
-
Place all contaminated cleanup materials into the designated solid hazardous waste container.
-
Decontaminate the area with soap and water[13].
-
-
Large Spills:
3.4. Final Disposal and Waste Pickup
-
Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be clearly marked and away from general traffic[6][8].
-
Pickup: Do not allow hazardous waste to accumulate for extended periods. Follow your institution's procedures for requesting a chemical waste pickup from the EHS department or a licensed hazardous waste contractor[6][11].
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Caption: Decision workflow for segregating and disposing of chemical waste.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost integrity and respect for environmental stewardship.
References
-
NIH Waste Disposal Guide. National Institutes of Health.
-
Chemical Waste. National Institutes of Health, Office of Research Facilities.
-
NIH Waste Disposal Guide 2022 - Chemical Waste. National Institutes of Health.
-
NIH Chemical Safety Guide 2015. National Institutes of Health.
-
The NIH Drain Discharge Guide. National Institutes of Health.
-
Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
-
Regulation of Laboratory Waste. American Chemical Society.
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
-
RCRA | Environmental Health and Safety. Case Western Reserve University.
-
Safety Data Sheet - Acetic Acid. Fisher Scientific.
-
Safety Data Sheet - 2-[3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid. AK Scientific, Inc.
-
Hazardous Waste Management in the Laboratory. LabManager.
-
RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake.
-
Safety Data Sheet - 3-Amino-5-methylpyrazole. Fisher Scientific.
-
Chemical Waste Disposal Guidelines. Emory University.
-
Safety Data Sheet - Acetic Acid 5%. Premier Dental.
-
Safety Data Sheet - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%. Fisher Scientific.
-
Material Safety Data Sheet - 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole. Cole-Parmer.
-
Glacial Acetic Acid Standard Operating Procedure. University of California Merced.
-
Safety Data Sheet - METHYL 2-(1H-PYRAZOL-3-YL)ACETATE. CymitQuimica.
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
-
Laboratory Hazardous Waste Disposal Guideline – HS321. UNSW Sydney.
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. nems.nih.gov [nems.nih.gov]
- 4. premiermedicalco.com [premiermedicalco.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. mwcog.org [mwcog.org]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. RCRA | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 11. uhcl.edu [uhcl.edu]
- 12. montgomerycollege.edu [montgomerycollege.edu]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(1-methyl-1H-pyrazol-5-yl)acetic acid
For Immediate Use by Laboratory Professionals
This guide provides essential, immediate safety and logistical information for handling 2-(1-methyl-1H-pyrazol-5-yl)acetic acid. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally similar pyrazole derivatives and carboxylic acids to establish a robust safety protocol, ensuring a high margin of safety for all personnel.
Hazard Analysis: An Evidence-Based Approach
Due to the absence of a specific SDS for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, a hazard assessment has been conducted based on analogous compounds. This "worst-case" approach is a cornerstone of proactive laboratory safety.
Structural Analogs Considered:
-
Pyrazole and its derivatives: These compounds are known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Some are harmful if swallowed.[2][3]
-
Acetic Acid: As a carboxylic acid, it is corrosive and can cause severe skin burns and eye damage.[4]
Inferred Hazard Profile for 2-(1-methyl-1H-pyrazol-5-yl)acetic acid:
Based on the available data for similar compounds, it is prudent to handle 2-(1-methyl-1H-pyrazol-5-yl)acetic acid as a substance that is:
-
A skin and eye irritant, potentially corrosive.
-
Harmful if swallowed or inhaled.
-
Potentially causing respiratory tract irritation.
The following table summarizes the key hazard data from related compounds that inform these handling protocols.
| Hazard Category | Finding from Analogous Compounds | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [2][3] |
| Skin Irritation/Corrosion | Causes skin irritation; Acetic acid causes severe skin burns. | [1][2][3][4] |
| Eye Irritation/Damage | Causes serious eye irritation or damage. | [1][2][3][4] |
| Respiratory Irritation | May cause respiratory irritation. | [1][2][3] |
| Aquatic Toxicity | Harmful to aquatic life. | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the inferred risks. The following is the minimum required PPE for handling 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
a. Eye and Face Protection: A Non-Negotiable Requirement
Direct contact of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid with the eyes can lead to serious damage.
-
Primary Protection: Chemical splash goggles are mandatory. They must be worn at all times when handling the compound, even in small quantities.
-
Secondary Protection: When there is a significant risk of splashing (e.g., when transferring larger volumes or working with heated solutions), a face shield must be worn in addition to chemical splash goggles.[5]
b. Hand Protection: Selecting the Right Barrier
Given the potential for skin irritation and the corrosive nature of carboxylic acids, appropriate glove selection is crucial.
-
Recommended Glove Material: Nitrile or butyl rubber gloves are recommended for handling acids.[5] Nitrile gloves offer good resistance to a range of chemicals and provide excellent dexterity.
-
Glove Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Use the proper glove removal technique to avoid skin contact with a contaminated glove surface.[3]
c. Body Protection: Shielding Against Accidental Contact
-
Laboratory Coat: A standard laboratory coat should be worn and fully buttoned to protect the skin and personal clothing.
-
Chemical-Resistant Apron: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
d. Respiratory Protection: When Engineering Controls Are Not Enough
In most laboratory settings, handling of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Under Normal Conditions: If handled in a fume hood, respiratory protection is typically not required.
-
In Case of Spills or Inadequate Ventilation: If a significant spill occurs outside of a fume hood, or if engineering controls are not available or functioning properly, a respirator may be necessary. An N95 mask may be suitable for low-level exposures, while a full-face respirator with acid gas cartridges is recommended for higher concentrations.[5]
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
a. Safe Handling Procedures
-
Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Engineering Controls: All weighing and handling of solid 2-(1-methyl-1H-pyrazol-5-yl)acetic acid, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[7]
-
Transfer: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid compound and minimize dust generation. When transferring solutions, do so carefully to avoid splashing.
-
Heating: If heating is required, do so in a well-ventilated area, preferably within a fume hood, and use appropriate heating equipment (e.g., a heating mantle, hot plate with a stirrer).
-
Housekeeping: Keep the work area clean and uncluttered. Clean up any minor spills promptly and with the appropriate materials.
b. Spill Response Plan
In the event of a spill, follow these steps:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Neutralize (for acidic solutions): If the spill is of a solution, it can be cautiously neutralized with a mild base such as sodium bicarbonate.
-
Clean-up: Wearing appropriate PPE, carefully scoop the contained material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with soap and water.
c. Disposal Plan: A Commitment to Environmental Responsibility
Improper disposal of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid can harm the environment.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Solid Waste: Collect unused or contaminated solid 2-(1-methyl-1H-pyrazol-5-yl)acetic acid in a clearly labeled, sealable, and chemically compatible waste container.[8] The label should include the full chemical name and appropriate hazard warnings.
-
Liquid Waste: Collect solutions containing this compound in a designated, labeled, and sealed waste container.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[8]
-
Professional Disposal: The ultimate disposal of 2-(1-methyl-1H-pyrazol-5-yl)acetic acid should be handled by a licensed professional waste disposal company.[8] High-temperature incineration is often the recommended method for such compounds.[8]
Workflow and Decision Making
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and engineering controls when working with 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
Caption: PPE selection workflow for handling 2-(1-methyl-1H-pyrazol-5-yl)acetic acid.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 1H-Pyrazole-3,5-dimethanol: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- SAFETY DATA SHEET - Pyrazole.
- sigma-aldrich - Safety Data Sheet - Pyrazole.
- Pyrazole - Safety Data Sheet - ChemicalBook.
- Safety Data Sheet - CymitQuimica - 1-(Prop-2-yn-1-yl)-1H-pyrazole.
- Material Safety Data Sheet - Cole-Parmer.
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Personal Protective Equipment (PPE) - CHEMM.
- SAFETY DATA SHEET - Acetic acid.
- Safety equipment, PPE, for handling acids - Quicktest.
- Protective Equipment - American Chemistry Council.
- Aldrich P56607 - SAFETY DATA SHEET.
- 2-[3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid - AK Scientific, Inc.
- Safety Data Sheet - CymitQuimica - METHYL 2-(1H-PYRAZOL-3-YL)ACETATE.
- Acetic acid - SAFETY DATA SHEET.
- SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%. Fisher Scientific.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
